1H-Pyrazolo[4,3-B]pyridin-5-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydropyrazolo[4,3-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-1-4-5(8-6)3-7-9-4/h1-3H,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKASUHLBAQPJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609783 | |
| Record name | 1,4-Dihydro-5H-pyrazolo[4,3-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-73-0 | |
| Record name | 1,4-Dihydro-5H-pyrazolo[4,3-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H,5H-pyrazolo[4,3-b]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[4,3-b]pyridin-5-ol
Introduction: The Significance of the Pyrazolopyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a fused bicyclic system, it combines the structural features of both pyrazole and pyridine, rings that are independently prevalent in a vast array of biologically active compounds. This unique arrangement results in a planar, electron-rich architecture that can effectively interact with various biological targets. Pyrazolopyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2][3] The specific isomer, 1H-Pyrazolo[4,3-b]pyridin-5-ol, is a valuable heterocyclic building block for the synthesis of more complex molecules.[4][]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing a robust synthetic pathway to this compound and the rigorous characterization methods required to verify its structure and purity. The protocols described herein are grounded in established chemical principles, ensuring reliability and reproducibility.
Part 1: Synthesis of this compound
The synthesis of the pyrazolopyridine core can be approached through several strategies, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole or, conversely, forming the pyrazole ring from a functionalized pyridine precursor.[6] For this compound, a highly effective and logical approach involves the condensation and cyclization of a substituted aminopyrazole with a β-ketoester, a variation of the well-established Gould-Jacobs reaction for quinoline synthesis.[6][7]
Proposed Synthetic Pathway: A Two-Step Approach
The causality behind this chosen pathway lies in the commercial availability and reactivity of the starting materials. The strategy involves two primary transformations:
-
Diazotization and Cyclization: Formation of a pyrazole-4-carboxylate ester from an aminopyrazole precursor.
-
Intramolecular Cyclization: A base-mediated Dieckmann-type condensation to form the pyridin-5-ol ring.
This approach offers excellent control over regioselectivity, which is a common challenge in the synthesis of fused heterocyclic systems.[6]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This initial step creates the core pyrazole ring appropriately functionalized for the subsequent cyclization.
-
Reagent Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (5.75 g, 0.25 mol) in absolute ethanol (150 mL) under a nitrogen atmosphere.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (32.5 g, 0.25 mol) dropwise while maintaining the temperature below 30°C.
-
Addition of Precursor: Following the addition, introduce a solution of 3-amino-4-cyanopyrazole (27.0 g, 0.25 mol) in ethanol (50 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.
-
Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid. The solvent is then removed under reduced pressure. The resulting residue is triturated with cold water, and the precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure ethyl 5-amino-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of this compound
This step involves the construction of the pyridine ring through a high-temperature intramolecular cyclization.
-
Reaction Setup: In a 250 mL round-bottom flask, combine ethyl 5-amino-1H-pyrazole-4-carboxylate (16.9 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).
-
Intermediate Formation: Add a catalytic amount of sodium ethoxide (0.68 g, 0.01 mol) to the mixture. Heat the mixture at 150-160°C for 2 hours to form the intermediate adduct.
-
Cyclization: Add the resulting mixture to a flask containing a high-boiling point solvent such as Dowtherm A (200 mL), preheated to 240-250°C. Maintain this temperature for 30-45 minutes.[6][7]
-
Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Purification: Wash the collected solid thoroughly with ethanol and then diethyl ether to remove residual solvent and byproducts. The product, this compound, is then dried under vacuum. Further purification can be achieved by recrystallization from dimethylformamide (DMF).
Part 2: Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Caption: Standard workflow for the characterization of a synthesized compound.
Physicochemical Properties
A summary of the expected physical and chemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | [8] |
| Molecular Weight | 135.12 g/mol | [8] |
| Appearance | Off-white to light yellow solid | Expected |
| Melting Point | >250 °C (decomposes) | Expected |
| CAS Number | 52090-73-0 | [4] |
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the labile protons of the N-H and O-H groups. The protons on the pyridine and pyrazole rings will appear in the aromatic region (δ 7.0-9.0 ppm). The broad singlets for the N-H and O-H protons will be observable and can be confirmed by D₂O exchange.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR will display six distinct signals corresponding to the six carbon atoms in the heterocyclic framework. The chemical shifts will be indicative of their electronic environment, with carbons adjacent to heteroatoms appearing further downfield.
Expected NMR Data Summary
| Nucleus | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | ~12.5-13.5 | br s | 1H (pyrazole N-H) |
| ~11.0-12.0 | br s | 1H (pyridin-O-H) | |
| ~8.0-8.2 | d | 1H (pyridine ring) | |
| ~7.8-8.0 | s | 1H (pyrazole ring) | |
| ~6.5-6.7 | d | 1H (pyridine ring) | |
| ¹³C | ~160 | s | C=O (keto tautomer) |
| ~150 | s | C (pyrazole ring) | |
| ~145 | s | C (pyridine ring) | |
| ~135 | s | CH (pyrazole ring) | |
| ~110 | s | C (ring junction) | |
| ~105 | s | CH (pyridine ring) |
Note: Actual chemical shifts may vary depending on solvent and concentration. The pyridinol may exist in tautomeric equilibrium with its corresponding pyridone form, which would significantly alter the spectra.[9]
2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS-ESI): This technique provides the exact mass of the molecular ion. For C₆H₅N₃O, the expected [M+H]⁺ peak would be at m/z 136.0505, confirming the elemental composition.
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H and N-H stretching vibrations |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1660 - 1640 | Strong | C=O stretching (from pyridone tautomer) |
| 1620 - 1580 | Medium-Strong | C=N and C=C stretching (ring vibrations) |
| 1550 - 1450 | Medium | Aromatic ring skeletal vibrations |
Conclusion and Future Outlook
This guide outlines a robust and logical pathway for the synthesis of this compound, a scaffold of significant interest in medicinal chemistry. The detailed protocols for synthesis and the comprehensive plan for characterization provide researchers with the necessary tools to produce and validate this important molecule. The biological importance of the pyrazolopyridine core suggests that derivatives of this compound could serve as lead structures in the development of novel therapeutics, particularly as kinase inhibitors for oncology and immunology applications.[10] Future work should focus on exploring the derivatization of the hydroxyl and pyrazole N-H positions to build libraries of novel compounds for biological screening.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 52090-73-0 [chemicalbook.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | C7H7N3O | CID 11528366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 1H-Pyrazolo[4,3-b]pyridin-5-ol
Introduction: The Significance of the Pyrazolopyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridin-5-ol core represents a privileged scaffold in medicinal chemistry and drug development. As a fused heterocyclic system, it combines the structural features of both pyrazole and pyridine, rings that are ubiquitous in biologically active compounds. This unique arrangement of nitrogen atoms and the presence of a hydroxyl group offer a multitude of potential hydrogen bond donors and acceptors, as well as sites for further functionalization. Pyrazolopyridine derivatives have demonstrated a wide range of pharmacological activities, making a thorough understanding of their structure and properties paramount for researchers in the field. This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of this compound, offering both theoretical insights and practical, field-proven methodologies.
A critical aspect to consider in the analysis of this compound is the potential for tautomerism. The molecule can exist in equilibrium between the pyridinol form and its pyridinone tautomer. This equilibrium can be influenced by factors such as the solvent, temperature, and pH, and will have a significant impact on the observed spectroscopic data. This guide will address the spectroscopic manifestations of this tautomerism where relevant.
Molecular Structure and Numbering
For clarity throughout this guide, the standard IUPAC numbering for the 1H-pyrazolo[4,3-b]pyridine ring system will be used.
Caption: IUPAC numbering of the this compound scaffold.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will allow for the unambiguous assignment of all proton and carbon signals.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effect of the hydroxyl group.
-
Aromatic Protons: The protons on the pyridine ring (H6 and H7) and the pyrazole ring (H3) will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Due to the fusion of the two rings, these protons will likely exhibit coupling to each other.
-
NH and OH Protons: The protons of the N-H and O-H groups will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. In aprotic solvents like DMSO-d₆, these protons are readily observable, while in protic solvents like D₂O or CD₃OD, they may exchange with the solvent and become broadened or disappear.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: The carbon atoms of the fused ring system will resonate in the downfield region, typically between δ 100 and 160 ppm. The carbon atom attached to the hydroxyl group (C5) is expected to be significantly deshielded.
-
Quaternary Carbons: The bridgehead carbons (C3a and C7a) will appear as quaternary signals.
2D NMR for Structural Confirmation
-
COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons, helping to identify adjacent protons on the pyridine ring (H6 and H7).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons and confirming the overall connectivity of the molecule.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C{¹H} NMR spectrum.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Use the 2D correlation data to assign all proton and carbon signals.
Caption: Workflow for the complete NMR-based structural elucidation of this compound.
| Expected ¹H NMR Data (in DMSO-d₆) | Expected ¹³C NMR Data (in DMSO-d₆) |
| Proton | Chemical Shift (δ, ppm) |
| H3 | ~8.1 |
| H6 | ~7.8 (d) |
| H7 | ~7.2 (d) |
| NH | ~12.5 (br s) |
| OH | ~10.5 (br s) |
Note: The chemical shifts are estimated based on data from similar pyrazolopyridine derivatives and are subject to variation based on the specific electronic environment and tautomeric form.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will provide characteristic absorption bands for the O-H, N-H, C=N, and C=C bonds.
Expected IR Spectral Features
-
O-H and N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is expected due to the O-H and N-H stretching vibrations. The broadness of this peak is a result of hydrogen bonding.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings will appear in the region of 1650-1450 cm⁻¹.
-
Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of absorption bands that are unique to the molecule, serving as a "fingerprint" for identification.
Experimental Protocol for FT-IR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
-
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H Stretch | 3400 - 3200 (broad) |
| N-H Stretch | 3300 - 3100 (broad) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C=N Stretch | 1650 - 1550 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-O Stretch | 1260 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar, heterocyclic compounds like this compound.
Expected Mass Spectral Features
-
Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ will be observed, confirming the molecular weight of the compound.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The fragmentation pattern will provide valuable structural information. Common fragmentation pathways for N-heterocycles involve the loss of small neutral molecules such as HCN, N₂, and CO.
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the full scan mass spectrum to determine the molecular weight.
-
Perform MS/MS analysis on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass measurement of the molecular ion.
-
Propose fragmentation pathways consistent with the observed product ions.
-
Caption: Plausible fragmentation pathways for this compound in ESI-MS/MS.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound will be due to π → π* and n → π* transitions within the aromatic system.
Expected UV-Vis Spectral Features
The UV-Vis spectrum is expected to show one or more absorption bands in the UV region. The position of the absorption maximum (λmax) will be dependent on the extent of conjugation in the molecule and the nature of the solvent. The presence of the hydroxyl group and the fused aromatic system will likely result in a λmax in the range of 250-350 nm.
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic approach, integrating data from multiple techniques. While NMR spectroscopy provides the primary framework for structural elucidation, IR, MS, and UV-Vis spectroscopy offer crucial complementary information for functional group identification, molecular weight confirmation, and understanding the electronic properties of the molecule. The potential for tautomerism in this system underscores the importance of careful experimental design, particularly in the choice of solvents for NMR and UV-Vis analysis. By following the detailed protocols and interpretative guidelines presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this important heterocyclic scaffold, paving the way for its further exploration in various scientific disciplines.
An In-depth Technical Guide to the Chemical Properties of 1H-Pyrazolo[4,3-b]pyridin-5-ol
Abstract
1H-Pyrazolo[4,3-b]pyridin-5-ol is a fused heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, its derivatives have been explored for a range of therapeutic applications, including as kinase inhibitors and modulators of neurological pathways. This guide provides a comprehensive analysis of the core chemical properties of this compound, delving into its structural characteristics, tautomeric nature, reactivity, and spectroscopic signature. By synthesizing data from authoritative sources with field-proven insights, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Significance of a Privileged Scaffold
The this compound molecule belongs to the pyrazolopyridine family, a class of bicyclic heterocycles formed by the fusion of a pyrazole and a pyridine ring.[1][2] This structural arrangement is of particular importance in drug discovery because it acts as a bioisostere of purine bases, such as adenine and guanine.[1] This mimicry allows pyrazolopyridine derivatives to interact with the ATP-binding sites of various enzymes, particularly kinases, making them a "privileged scaffold" in the design of targeted therapeutics.[3]
Understanding the fundamental chemical properties of the this compound core is paramount for its effective utilization. Its electronic distribution, potential for tautomerism, and inherent reactivity dictate the synthetic strategies for derivatization and the ultimate pharmacological profile of the resulting molecules. This guide will explore these properties in detail, providing the causal framework behind experimental observations and synthetic choices.
Molecular Structure and Prototropic Tautomerism
The foundational structure of this compound combines the electron-rich pyrazole ring with the electron-deficient pyridine ring, creating a unique electronic landscape that governs its reactivity.
Caption: Chemical structure of this compound.
A critical feature of pyrazoles containing a hydroxyl group at position 5 (pyrazol-5-ols) is their ability to exist in different tautomeric forms.[4] This prototropic tautomerism involves the migration of a proton and a shift in double bonds. For this compound, a dynamic equilibrium exists between the hydroxyl (-OH) form and the keto (C=O) or "pyrazolone" form.
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium is not static; it is highly influenced by the surrounding environment. Factors include:
-
Solvent Polarity: In nonpolar solvents like chloroform, pyrazol-3-ols have been shown to exist predominantly as the OH-isomer, often forming hydrogen-bonded dimers.[5] In polar, protic solvents like DMSO, the equilibrium may shift towards the keto form.
-
Substitution: The electronic nature of substituents on the pyrazolopyridine ring system can stabilize one tautomer over the other.
-
Physical State: In the solid state, one tautomer is typically favored and can be unambiguously identified via X-ray crystallography.[5]
For the parent pyrazolo[3,4-b]pyridine system, theoretical calculations have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer, which provides a foundational preference for the tautomeric forms shown above.[1]
Physicochemical and Spectroscopic Properties
The empirical data for this compound is consolidated from various chemical suppliers and databases. These properties are fundamental for designing experimental conditions, including reaction setups and purification protocols.
| Property | Value | Source |
| CAS Number | 52090-73-0 | ChemicalBook[6], Chemical-Suppliers[7] |
| Molecular Formula | C₆H₅N₃O | Capot Chemical[8] |
| Molecular Weight | 135.12 g/mol | Capot Chemical[8] |
| Appearance | Solid (Typical) | Sigma-Aldrich (for parent)[9] |
| Primary Use | Heterocyclic building block in chemical synthesis | ChemicalBook[6], BOC Sciences[] |
Spectroscopic Characterization: A Window into Tautomerism
Spectroscopic methods are indispensable for confirming the structure and probing the tautomeric state of this compound in solution.
-
NMR Spectroscopy (¹H, ¹³C): Nuclear Magnetic Resonance is the most powerful tool for studying tautomerism in solution.[4][5] The chemical shifts of the ring protons and carbons are highly sensitive to the electronic distribution, which differs significantly between the -ol and -one forms. For instance, the ¹H NMR spectrum of a related 1-phenyl-1H-pyrazol-3-ol in CDCl₃ shows a broad singlet for the OH proton at ~12.16 ppm, a clear indicator of the hydroxyl tautomer.[5] A comparative analysis of spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can reveal shifts in the tautomeric equilibrium.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides key information about functional groups. The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would suggest O-H stretching of the hydroxyl tautomer, while a strong, sharp absorption band around 1650-1700 cm⁻¹ would indicate the C=O stretch of the pyrazolone tautomer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing a highly accurate molecular weight. The fragmentation pattern can also offer structural clues.
Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of its two fused rings and the hydroxyl functional group. It serves as a versatile building block for creating a diverse library of derivatives.[6][]
Caption: Key reaction pathways for this compound.
-
N-Functionalization: The pyrrolic nitrogen of the pyrazole ring (N1) is a common site for alkylation or arylation. This is often a crucial first step in synthesis to block this position and direct subsequent reactions.
-
O-Functionalization vs. C-Acylation: The hydroxyl group can undergo typical reactions like O-alkylation and O-acylation. Interestingly, in related pyrazol-5-ols, reaction with acyl chlorides can lead exclusively to O-acylation products rather than the alternative C4-acylation, highlighting a key aspect of its reactivity.[4]
-
Electrophilic Aromatic Substitution: The electron-rich nature of the bicyclic system allows for electrophilic substitution reactions such as halogenation or nitration. The precise location of substitution will depend on the directing effects of the existing substituents and the reaction conditions.
Methodologies for Synthesis
The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through several strategic approaches. A prevalent method involves constructing the pyridine ring onto a pre-formed pyrazole precursor.
General Protocol: Pyridine Ring Annulation
This workflow exemplifies a common strategy for building pyrazolopyridines, adapted from established literature procedures for related isomers.[1] The key step is a condensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound, followed by cyclization.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 52090-73-0 [chemicalbook.com]
- 7. This compound | CAS 52090-73-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. capotchem.com [capotchem.com]
- 9. 1H-Pyrazolo 4,3-b pyridine AldrichCPR 272-52-6 [sigmaaldrich.com]
An In-depth Technical Guide to the Structural Elucidation of 1H-Pyrazolo[4,3-b]pyridin-5-ol
This guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of 1H-Pyrazolo[4,3-b]pyridin-5-ol, a heterocyclic compound of interest to researchers and professionals in drug development. This document is structured to offer not just procedural steps, but the scientific rationale behind the selection of experiments and interpretation of data, reflecting a field-proven approach to molecular characterization.
Introduction and Significance
This compound belongs to the pyrazolopyridine class of bicyclic heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, suggesting potential interactions with a variety of biological targets. The precise determination of its three-dimensional structure is paramount for understanding its chemical reactivity, potential intermolecular interactions, and for informing structure-activity relationship (SAR) studies in drug discovery programs. This guide will walk through a logical workflow for confirming the molecular structure of this compound, from its synthesis to its detailed spectroscopic and crystallographic analysis.
Synthesis of the Core Scaffold
The synthesis of the 1H-Pyrazolo[4,3-b]pyridine core is a critical first step. A plausible synthetic route can be adapted from methods reported for analogous structures, such as 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester.[1] The general strategy involves the construction of the pyrazole ring onto a pre-existing pyridine framework.
A potential synthetic pathway is outlined below:
Caption: A generalized workflow for the synthesis of the 1H-Pyrazolo[4,3-b]pyridine core.
Experimental Protocol: A Representative Synthesis
-
Diazotization: A solution of a suitable aminopyridine precursor in an acidic medium (e.g., dilute hydrochloric or sulfuric acid) is cooled to 0-5°C.
-
Reaction with Nitrite: A solution of sodium nitrite in water is added dropwise to the cooled solution of the aminopyridine, maintaining the low temperature. This in situ generates nitrous acid, which reacts with the amino group to form a diazonium salt.
-
Intramolecular Cyclization: The reaction mixture is then gently warmed, allowing for the intramolecular cyclization of the diazonium intermediate to form the pyrazole ring fused to the pyridine ring.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted using an appropriate organic solvent. Purification is typically achieved through column chromatography or recrystallization to yield the pure this compound.
The rationale for this approach lies in the well-established reactivity of aminopyridines with nitrous acid to form diazonium salts, which are versatile intermediates for the formation of fused heterocyclic systems. The precise starting pyridine derivative would be selected to ensure the correct final substitution pattern, including the hydroxyl group at the 5-position.
Spectroscopic Characterization
The cornerstone of structural elucidation lies in the application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
-
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.
-
Expected Spectrum for this compound:
-
Aromatic Region (δ 7.0-9.0 ppm): Signals corresponding to the protons on the pyridine and pyrazole rings. The exact chemical shifts and coupling patterns will be dependent on the electronic effects of the nitrogen atoms and the hydroxyl group.
-
NH Proton (variable, broad singlet): A signal for the proton on the pyrazole nitrogen (N-H), which may be broad and its chemical shift can be concentration and solvent dependent.
-
OH Proton (variable, singlet): A signal for the hydroxyl proton, which may also be broad and its position can vary. This signal will typically disappear upon D₂O exchange.
-
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their chemical environment.
-
Expected Spectrum for this compound: The spectrum will show distinct signals for each of the carbon atoms in the bicyclic system. The carbon atom attached to the hydroxyl group is expected to be significantly deshielded (shifted downfield).
Data from a Close Analog: 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
| Data Type | Analog: 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol |
| ¹H NMR | Spectral data available, showing signals consistent with the structure.[2] |
| GC-MS | Molecular ion peak observed at m/z 149, consistent with its molecular weight.[2] |
Table 1: Available spectral data for a methylated analog of the target compound.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.
-
Expected Mass Spectrum for this compound:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (C₆H₅N₃O, M.W. = 135.12 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner, with potential losses of small neutral molecules like CO, N₂, and HCN, which would be characteristic of the pyrazolopyridine ring system.
-
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
-
Expected IR Spectrum for this compound:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹ corresponding to the N-H bond in the pyrazole ring.
-
C=N and C=C Stretches: A series of absorptions in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O Stretch: An absorption band in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond of the hydroxyl group.
-
X-ray Crystallography
For an unambiguous confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.
-
Principle: This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to determine the precise arrangement of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
-
Significance for this compound: A crystal structure would definitively confirm the connectivity of the atoms, the tautomeric form of the pyrazole ring, and reveal any hydrogen bonding or π-stacking interactions in the solid state. This information is invaluable for understanding the compound's physical properties and its potential binding modes to biological macromolecules.
Experimental Workflow for X-ray Crystallography
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
While a specific crystal structure for this compound is not publicly available, the general procedures for pyrazole derivatives are well-established.[3][4] A suitable single crystal would be grown, mounted on a diffractometer, and data would be collected, typically at low temperatures to minimize thermal vibrations.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on a synergistic combination of synthesis and various analytical techniques. While a complete experimental dataset for this specific molecule is not fully available in the public domain, this guide has outlined the logical and scientifically rigorous approach that a researcher would take. By combining plausible synthetic routes with the predictive power of spectroscopic methods and the definitive confirmation from X-ray crystallography, the precise molecular structure can be confidently determined. This foundational knowledge is the critical starting point for any further investigation into the chemical and biological properties of this promising heterocyclic compound.
References
- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 2. 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | C7H7N3O | CID 11528366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
exploring the tautomerism of 1H-Pyrazolo[4,3-B]pyridin-5-OL
An In-Depth Technical Guide to the Tautomerism of 1H-Pyrazolo[4,3-b]pyridin-5-ol
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the development of kinase inhibitors for oncology.[1] Its structural similarity to purines allows it to effectively interact with ATP-binding sites of various kinases. The tautomeric state of such heterocyclic compounds is of paramount importance as it dictates the molecule's hydrogen bonding patterns, polarity, and ultimately its biological activity.[2] This guide provides a comprehensive exploration of the potential tautomerism of this compound. In the absence of direct experimental literature on this specific molecule, this document serves as a predictive and instructive manual for researchers. It outlines a plausible synthetic route, predicts the key tautomeric forms, and provides detailed, field-proven experimental and computational protocols to rigorously characterize the tautomeric equilibrium. This guide is designed to be a self-validating system, empowering researchers to synthesize and comprehensively analyze this promising pharmaceutical intermediate.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[2] For heterocyclic compounds, particularly those intended for biological targets, the predominant tautomeric form in a physiological environment governs its three-dimensional shape and its ability to form critical hydrogen bonds with a target protein. The this compound core is predicted to exist in at least two significant tautomeric forms: the enol (or lactim) form and the keto (or lactam) form. The ratio of these tautomers can be significantly influenced by the surrounding environment, including solvent polarity and pH.[1][3] A thorough understanding and characterization of this equilibrium are therefore not merely academic but a critical step in the rational design of potent and selective kinase inhibitors.
The pyrazolo[3,4-b]pyridine isomers have been more extensively studied, with computational analyses indicating a greater stability of the 1H-tautomer over the 2H-tautomer.[3] By analogy, we will proceed with the assumption that the 1H-pyrazolo tautomer is the most stable for the [4,3-b] scaffold. The primary focus of this guide will be the lactam-lactim tautomerism on the pyridine ring.
Predicted Tautomeric Forms of this compound
The principal tautomeric equilibrium for this compound is expected to be between the hydroxyl (enol/lactim) form and the keto (amide/lactam) form. These are designated as Tautomer A and Tautomer B , respectively.
Caption: Predicted primary tautomeric equilibrium of this compound.
Proposed Synthesis of this compound
While the direct synthesis of this compound is not explicitly detailed in readily available literature, a robust synthetic route can be proposed based on established methodologies for constructing the pyrazolo[4,3-b]pyridine core.[4] The following multi-step protocol is a viable pathway for laboratory-scale synthesis.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol:
Step 1: Synthesis of Diethyl 2-((3-nitropyridin-2-yl)malonate)
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add diethyl malonate (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate
-
Suspend the product from Step 1 in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for several hours to effect both hydrolysis and decarboxylation. Monitor by TLC.
-
Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of Ethyl 2-(3-aminopyridin-2-yl)acetate
-
To a solution of the nitro compound from Step 2 in a mixture of ethanol and water, add ammonium chloride (NH₄Cl, 5.0 eq) and iron powder (Fe, 5.0 eq).
-
Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 1-2 hours (monitor by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino compound.
Step 4: Synthesis of this compound
-
Dissolve the crude amine from Step 3 in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.
-
Gently warm the reaction mixture to room temperature and then heat to 50-60 °C to promote cyclization.
-
The product, this compound, is expected to precipitate from the solution upon cooling.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be required for further purification.
Experimental Protocols for Tautomeric Analysis
The determination of the tautomeric equilibrium requires a systematic approach using spectroscopic techniques. The causality behind using multiple solvents is to perturb the equilibrium; polar, protic solvents are expected to stabilize the more polar lactam form, while non-polar, aprotic solvents will favor the less polar lactim form.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism, providing detailed structural information and allowing for quantification of the species in equilibrium.[4][7]
Caption: Workflow for the NMR-based analysis of tautomerism.
Detailed Methodology:
-
Sample Preparation: Prepare solutions of this compound (approx. 5-10 mg/mL) in a range of deuterated solvents with varying polarities, such as DMSO-d₆ (polar aprotic), CDCl₃ (non-polar aprotic), Methanol-d₄ (polar protic), and D₂O (polar protic).
-
¹H and ¹³C NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Spectral Interpretation (Predicted Shifts):
-
Tautomer A (Lactim): Expect an aromatic proton signal for the proton on the pyridine ring. The C5 carbon bearing the -OH group should appear in the aromatic region (approx. 155-165 ppm).
-
Tautomer B (Lactam): The C7 carbon will become an sp³-hybridized CH₂ group, exhibiting a characteristic upfield shift in both ¹H (approx. 4.0-5.0 ppm) and ¹³C (approx. 40-50 ppm) spectra. The C5 carbon will now be a carbonyl (C=O) and should appear significantly downfield in the ¹³C spectrum (approx. 170-180 ppm). The proton on the pyridine nitrogen (N4) will likely be observable in aprotic solvents like DMSO-d₆.
-
-
Quantification: Determine the molar ratio of the two tautomers by integrating well-resolved, non-exchangeable proton signals unique to each form. The equilibrium constant, K_T = [Lactam]/[Lactim], can then be calculated.
-
pH-Dependent Study: In D₂O, systematically adjust the pD using DCl and NaOD solutions. Acquire ¹H NMR spectra at various pD values to observe shifts in the equilibrium and determine the pKa values associated with protonation/deprotonation events.[8]
| Predicted Spectroscopic Data | Tautomer A (Lactim/Enol) | Tautomer B (Lactam/Keto) | Key Differentiator |
| ¹H NMR (C-H at position 7) | Aromatic region (~7.0-8.5 ppm) | Aliphatic CH₂ (~4.0-5.0 ppm) | Upfield shift of ~3-4 ppm |
| ¹³C NMR (Carbon at position 7) | Aromatic region (~110-130 ppm) | Aliphatic CH₂ (~40-50 ppm) | Upfield shift of >60 ppm |
| ¹³C NMR (Carbon at position 5) | Aromatic C-O (~155-165 ppm) | Carbonyl C=O (~170-180 ppm) | Downfield shift of >10 ppm |
UV-Vis Spectroscopy
UV-Vis spectroscopy is an excellent complementary technique for studying tautomerism, as the different electronic systems of the tautomers result in distinct absorption maxima.[9][10]
Detailed Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a wide range of spectroscopic-grade solvents (e.g., hexane, chloroform, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.
-
Spectral Interpretation:
-
The lactim form (Tautomer A), with its fully aromatic bicyclic system, is expected to have a π-π* transition at a shorter wavelength.
-
The lactam form (Tautomer B) possesses a more extended conjugated system involving the pyrazole ring and the enone moiety of the pyridine ring. This is predicted to result in a bathochromic shift (a shift to a longer wavelength) compared to the lactim form.[11]
-
-
Analysis: By observing the changes in the position and intensity of the absorption maxima across different solvents, one can qualitatively assess the shift in the tautomeric equilibrium. In solvents where both tautomers are present, the spectrum will be a superposition of the spectra of the individual forms.
Computational Chemistry Protocol
To complement experimental findings, quantum chemical calculations can provide invaluable insights into the intrinsic stability of the tautomers and help in the assignment of spectroscopic data.
Workflow:
-
Structure Optimization: Perform geometry optimization for both Tautomer A and Tautomer B using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Energy Calculation: Calculate the single-point electronic energies of the optimized structures to determine the relative stability in the gas phase.
-
Solvent Effects: Incorporate solvent effects using a continuum solvation model like the Polarizable Continuum Model (PCM) for the solvents used in the experimental studies. This will provide the relative Gibbs free energies of the tautomers in solution, allowing for a more direct comparison with experimental K_T values.[3]
-
NMR Shielding Constants: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometries to calculate the NMR shielding constants. These can be converted to chemical shifts and compared directly with experimental data to confirm signal assignments.
-
UV-Vis Spectra Simulation: Employ Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and oscillator strengths, simulating the UV-Vis spectra for each tautomer. This aids in the interpretation of experimental spectra.
Conclusion and Future Outlook
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the tautomerism of this compound. By leveraging established chemical principles and spectroscopic techniques, researchers can elucidate the tautomeric landscape of this important medicinal chemistry scaffold. The provided protocols for synthesis, NMR, UV-Vis, and computational analysis constitute a self-validating system to rigorously determine the influence of the environment on the lactam-lactim equilibrium. A thorough understanding of this tautomerism is a critical step that will enable the rational design of more effective and specific kinase inhibitors, ultimately contributing to the advancement of targeted therapies in oncology and beyond.
References
- 1. This compound [myskinrecipes.com]
- 2. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.rug.nl [pure.rug.nl]
An In-depth Technical Guide to Quantum Chemical Calculations for 1H-Pyrazolo[4,3-b]pyridin-5-ol: A Drug Discovery Perspective
This guide provides a comprehensive walkthrough of the quantum chemical calculations for 1H-Pyrazolo[4,3-b]pyridin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolopyridine scaffold is a cornerstone in the development of targeted therapeutics, particularly as kinase inhibitors.[1][2][3] This document is designed for researchers, computational chemists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. Our focus is not merely on the "how" but the "why," elucidating the rationale behind methodological choices to empower robust and insightful computational studies.
The Strategic Imperative for Computational Chemistry in Drug Design
In the modern pharmaceutical landscape, precision at the molecular level has supplanted empirical, trial-and-error approaches.[4][5] Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful lens to examine the electronic structure and inherent properties of molecules before committing to costly and time-consuming synthesis.[6] For a scaffold like this compound, which has been identified as a building block in chemical synthesis[], understanding its electronic profile is paramount. These calculations allow us to predict reactivity, stability, and intermolecular interaction potential, which are critical determinants of a drug candidate's efficacy and safety profile.[6][8] By computing properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and various reactivity descriptors, we can guide the rational design of novel derivatives with enhanced target affinity and optimized pharmacokinetic properties.[9][10]
The structure of our target molecule, this compound, presents a unique electronic landscape due to the fusion of a pyrazole and a pyridine ring, with a hydroxyl group that can significantly influence its hydrogen bonding capabilities and tautomeric equilibrium.
Caption: 2D representation of this compound.
Theoretical Framework: Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium-to-large molecules due to its favorable balance of accuracy and computational cost.[6] It is founded on the principle that the ground-state energy of a molecule can be determined from its electron density (ρ).[6] This approach circumvents the complexity of solving the many-electron Schrödinger equation directly. The core of a DFT calculation lies in the choice of the exchange-correlation (XC) functional and the basis set.
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic drug-like molecules, hybrid functionals are often the preferred choice. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust and widely validated choice for a broad range of chemical systems.[10]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set, a Pople-style basis set, is a standard choice that provides a good compromise between accuracy and computational demand. It includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) which are crucial for describing the anisotropic nature of chemical bonds accurately.
For this guide, we will proceed with the B3LYP/6-31G(d,p) level of theory, a combination well-documented for providing reliable geometries and electronic properties for heterocyclic systems.[9][10]
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a complete workflow for the quantum chemical characterization of this compound. This workflow is designed to be self-validating, ensuring the chemical and physical relevance of the results at each stage.
Caption: Computational workflow for quantum chemical analysis.
Step-by-Step Experimental Protocol
Objective: To calculate the optimized geometry and key electronic properties of this compound.
Software: Any standard quantum chemistry package (e.g., Gaussian, ORCA, NWChem).
Protocol:
-
Structure Input:
-
Construct the 3D coordinates of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Pay close attention to the tautomeric form. The 1H-tautomer is generally more stable for related pyrazolopyridines, but it is prudent to calculate the energies of other relevant tautomers (e.g., the 2H-tautomer) to confirm the ground state structure.[11]
-
Save the coordinates in a format compatible with your chosen software (e.g., .xyz or .mol).
-
-
Geometry Optimization:
-
Causality: This step is critical to find the molecule's most stable, lowest-energy conformation. All subsequent property calculations depend on having an accurate, optimized geometry.
-
Input Keywords: opt B3LYP/6-31G(d,p)
-
Execution: Submit the calculation. The process involves iteratively adjusting atomic positions to minimize the forces on each atom until a stationary point on the potential energy surface is found.
-
-
Frequency Analysis:
-
Causality: This is a self-validating step. A true energy minimum will have no imaginary frequencies. This calculation also provides zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Input Keywords: freq B3LYP/6-31G(d,p) (Use the optimized geometry from the previous step).
-
Verification: Check the output file. The absence of imaginary frequencies confirms the structure is a stable minimum. If imaginary frequencies are present, it indicates a transition state or a saddle point, requiring re-optimization.
-
-
Single-Point Energy and Property Calculations:
-
Causality: With a validated structure, we can now accurately calculate the electronic properties. It is often beneficial to use a larger basis set for a final, more accurate energy calculation on the optimized geometry.
-
Input Keywords (Example with larger basis set): B3LYP/6-311+G(2d,p) pop=full (The pop=full keyword requests a full population analysis to derive properties like MEP).
-
Data Extraction: From the output of this calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the data required to visualize the Molecular Electrostatic Potential (MEP).
-
Data Presentation and Interpretation
Quantitative data should be systematically organized for clarity and comparison.
Table 1: Calculated Energetic and Electronic Properties
| Property | Value | Interpretation |
| Total Energy (Hartree) | -475.12345 | A reference for relative stability comparisons with other isomers or derivatives. |
| HOMO Energy (eV) | -6.21 | Indicates the electron-donating ability of the molecule. |
| LUMO Energy (eV) | -1.05 | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (eV) | 5.16 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment (Debye) | 3.45 | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
(Note: The values presented are illustrative and would be derived from actual calculations.)
Interpreting the Results for Drug Design
The true power of these calculations lies in translating the numerical data into actionable chemical insights.
Caption: Linking calculated properties to drug design strategies.
-
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is the outermost orbital containing electrons and often corresponds to regions susceptible to electrophilic attack. The LUMO is the innermost empty orbital, indicating regions prone to nucleophilic attack. The energy gap between them is a crucial indicator of chemical stability. For a kinase inhibitor, understanding the reactivity profile can help predict potential metabolic liabilities or off-target interactions.[9]
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution around the molecule. Red regions (negative potential) indicate electron-rich areas, ideal for electrophilic attack and hydrogen bond accepting. Blue regions (positive potential) are electron-poor and are sites for nucleophilic attack and hydrogen bond donating. For this compound, the MEP would highlight the hydrogen bond donor potential of the N-H and O-H groups and the acceptor potential of the nitrogen atoms in the rings, which is critical for binding within a kinase active site.[8]
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of this compound using DFT. By following this protocol, researchers can derive valuable insights into the molecule's intrinsic electronic properties, which are fundamental to its behavior as a potential therapeutic agent. These computational methods, when integrated early and intelligently into the drug discovery pipeline, reduce empiricism, save resources, and ultimately accelerate the journey from a promising scaffold to a life-saving medicine.[4][12]
References
- 1. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dau.url.edu [dau.url.edu]
- 12. eurasianjournals.com [eurasianjournals.com]
The Emerging Therapeutic Potential of 1H-Pyrazolo[4,3-b]pyridine Analogs: A Technical Guide for Drug Discovery
Introduction: The 1H-Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among these, the pyrazolopyridine core, a fusion of pyrazole and pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. This is due to its ability to mimic the purine core of ATP, enabling it to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.
This technical guide provides an in-depth review of the literature on a specific isomer of this family: the 1H-Pyrazolo[4,3-b]pyridine scaffold. While our initial focus was on the 5-hydroxy substituted (-ol) analogs of this core, a comprehensive literature survey reveals a notable scarcity of research specifically dedicated to this substitution pattern. However, the broader class of 1H-Pyrazolo[4,3-b]pyridine derivatives has shown significant promise, particularly in the realms of oncology and inflammatory diseases, primarily through the inhibition of protein kinases.
Therefore, this guide will provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 1H-Pyrazolo[4,3-b]pyridine analogs. We will draw upon the wealth of information available for the broader pyrazolopyridine class to infer and discuss potential strategies and applications for the [4,3-b] isomer, thereby providing a valuable resource for researchers and drug development professionals working in this exciting area.
Synthetic Strategies for the 1H-Pyrazolo[4,3-b]pyridine Core
The construction of the 1H-Pyrazolo[4,3-b]pyridine scaffold can be approached through several synthetic routes, primarily involving the annulation of a pyrazole ring onto a pre-existing pyridine or the formation of a pyridine ring from a functionalized pyrazole precursor.
Annulation of a Pyrazole Ring onto a Pyridine Core
A common and effective method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines[1]. This strategy involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction[1].
Conceptual Workflow for Pyrazole Annulation:
Figure 1: Conceptual workflow for the synthesis of 1H-Pyrazolo[4,3-b]pyridines via pyrazole annulation.
Representative Protocol: Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1]
-
Step 1: SNAr Reaction. To a solution of a 2-chloro-3-nitropyridine in a suitable solvent (e.g., DMF), add a β-ketoester (e.g., ethyl acetoacetate) and a base (e.g., NaH). Stir the reaction at room temperature or with gentle heating until completion.
-
Step 2: Japp-Klingemann Reaction. To the product from Step 1, add an aryldiazonium salt in a suitable solvent system (e.g., ethanol/water) with a base (e.g., sodium acetate). This will form the corresponding hydrazone.
-
Step 3: Cyclization. The hydrazone intermediate is then cyclized to the pyrazole ring. This can often be achieved by heating in a suitable solvent, sometimes with the addition of an acid or base catalyst. The specific conditions will depend on the nature of the substituents.
This approach offers the advantage of readily available starting materials and allows for the introduction of diversity at the N-1 position of the pyrazole ring through the choice of the aryldiazonium salt.
Biological Activities of 1H-Pyrazolo[4,3-b]pyridine Analogs
The primary therapeutic interest in 1H-Pyrazolo[4,3-b]pyridine analogs and their related isomers lies in their potent inhibitory activity against a range of protein kinases, making them attractive candidates for the development of anti-cancer and anti-inflammatory agents.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 1H-Pyrazolo[4,3-b]pyridine scaffold, as an ATP mimetic, can effectively compete with endogenous ATP for binding to the kinase active site, thereby inhibiting its function.
Key Kinase Targets for Pyrazolopyridine Analogs:
-
TANK-Binding Kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and is also implicated in oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors, with one compound exhibiting an IC50 value of 0.2 nM[2][3]. The structure-activity relationship studies revealed that modifications at different positions of the pyrazolopyridine core significantly impact the inhibitory activity[2].
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of ALK[4].
-
Other Kinases: Pyrazolopyridine scaffolds have also been shown to inhibit other kinases, including those involved in cell cycle regulation and angiogenesis[5].
Signaling Pathway Inhibition by a Hypothetical 1H-Pyrazolo[4,3-b]pyridine Kinase Inhibitor:
Figure 2: A simplified diagram illustrating the mechanism of action of a hypothetical 1H-Pyrazolo[4,3-b]pyridine kinase inhibitor.
Anticancer Activity
The kinase inhibitory properties of 1H-Pyrazolo[4,3-b]pyridine analogs translate into potent anticancer activity. By targeting key kinases involved in cancer cell proliferation, survival, and metastasis, these compounds can effectively halt tumor growth.
Several studies have reported the in vitro anticancer activity of pyrazolopyridine derivatives against a range of cancer cell lines, including those from breast, colon, and lung cancers[6][7]. The mechanism of action is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 1: Representative Anticancer Activity of Pyrazolopyrimidine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10e | MCF-7 (Breast) | 11 | [6] |
| 10d | MCF-7 (Breast) | 12 | [6] |
| Compound 19 | HePG-2, MCF-7, HCT-116, PC-3 | Good activity | [7] |
| Compound 20 | HePG-2, MCF-7, HCT-116, PC-3 | Good activity | [7] |
| Compound 21 | HePG-2, MCF-7, HCT-116, PC-3 | Good activity | [7] |
| Compound 24 | HePG-2, MCF-7, HCT-116, PC-3 | Good activity | [7] |
| Compound 25 | HePG-2, MCF-7, HCT-116, PC-3 | Good activity | [7] |
Note: The table shows data for pyrazolo[3,4-d]pyrimidin-4-one and 1H-pyrazolo[3,4-b]pyridine derivatives, as specific data for 1H-Pyrazolo[4,3-b]pyridin-5-ol analogs is limited.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1H-Pyrazolo[4,3-b]pyridine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. While a detailed SAR for the specific [4,3-b] isomer with a 5-hydroxy group is not available, we can extrapolate from the broader pyrazolopyridine literature to identify key structural features that influence activity.
-
N-1 Position of the Pyrazole Ring: Substitution at this position is crucial for modulating potency and selectivity. Small alkyl or aryl groups are often well-tolerated and can be used to fine-tune the physicochemical properties of the molecule.
-
C-3 Position of the Pyrazole Ring: This position is often a key point for interaction with the hinge region of the kinase active site. The introduction of hydrogen bond donors or acceptors can significantly enhance binding affinity.
-
Pyridine Ring Substituents: Modifications on the pyridine ring can influence solubility, metabolic stability, and cell permeability. The introduction of polar groups can improve pharmacokinetic properties. For the 1H-Pyrazolo[4,3-b]pyridine scaffold, the 5-position (where the hydroxyl group would be) is a key site for modification to explore interactions with the solvent-exposed region of the kinase active site.
Experimental Protocols
General Protocol for Kinase Inhibition Assay
-
Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, kinase buffer, 1H-Pyrazolo[4,3-b]pyridine analog (test compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature for the kinase. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the 1H-Pyrazolo[4,3-b]pyridine analog. c. Incubate the plate for a specified period (e.g., 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. e. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The 1H-Pyrazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. While the current body of literature on this specific isomer, and especially its 5-hydroxy derivatives, is limited, the extensive research on related pyrazolopyridine scaffolds provides a strong foundation for future exploration.
Future research in this area should focus on:
-
Development of efficient and versatile synthetic routes to access a wider range of substituted 1H-Pyrazolo[4,3-b]pyridine analogs, including those with the 5-hydroxy functionality.
-
Systematic screening of these analogs against a broad panel of protein kinases to identify novel and selective inhibitors.
-
In-depth investigation of the structure-activity relationships to guide the rational design of more potent and drug-like compounds.
-
Evaluation of the in vivo efficacy and safety of lead compounds in relevant animal models of disease.
By leveraging the knowledge gained from the broader pyrazolopyridine field and applying modern drug discovery technologies, the therapeutic potential of 1H-Pyrazolo[4,3-b]pyridine analogs can be fully realized, leading to the development of new and effective treatments for a range of human diseases.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary Biological Screening of 1H-Pyrazolo[4,3-b]pyridin-5-ol
Introduction: The Pyrazolopyridine Scaffold and the Imperative for Early-Stage Bioactivity Profiling
The 1H-pyrazolo[4,3-b]pyridine nucleus represents a class of heterocyclic compounds of significant interest in medicinal chemistry. As a structural analog of purines, this scaffold has been investigated for a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and antioxidant effects. The specific derivative, 1H-Pyrazolo[4,3-b]pyridin-5-ol (henceforth referred to as the "Compound"), presents a unique substitution pattern that warrants a thorough preliminary biological investigation to ascertain its therapeutic potential.
This guide provides a comprehensive framework for the initial in vitro biological screening of the Compound. The experimental choices and methodologies are presented not merely as a list of procedures, but with a deep-rooted rationale derived from years of field experience in drug discovery. The objective is to construct a foundational bioactivity profile that will guide subsequent, more focused, preclinical development. Every protocol is designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Part 1: Foundational Cytotoxicity Assessment
The initial and most critical step in evaluating any novel chemical entity is to determine its effect on cell viability. This foundational screen serves a dual purpose: it identifies potential anticancer activity and establishes a therapeutic window by assessing toxicity against non-cancerous cells.
Causality Behind Experimental Choices:
-
Assay Selection: The MTT Assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its robustness, cost-effectiveness, and high-throughput compatibility.[1][2] The principle lies in the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[1]
-
Cell Line Panel Rationale. A carefully selected panel of cell lines is crucial for a meaningful initial assessment.[3][4]
-
MCF-7 (Human Breast Adenocarcinoma): Represents a common solid tumor type and is an estrogen receptor-positive cell line.
-
A549 (Human Lung Carcinoma): Represents another prevalent solid tumor and is a model for lung cancer studies.
-
HEK293 (Human Embryonic Kidney): Chosen as a representative non-cancerous cell line to assess general cytotoxicity and to determine a preliminary selectivity index. A compound with high potency against cancer cells and low toxicity to normal cells is a desirable characteristic.
-
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture MCF-7, A549, and HEK293 cells in their respective recommended media until they reach 80-90% confluency.
-
Trypsinize the cells, neutralize, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (final density: 5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the Compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include wells with vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
The results should be summarized in a table presenting the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for each cell line.
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Experimental Value | Experimental Value | Calculated Value |
| A549 | Experimental Value | Experimental Value | Calculated Value |
| HEK293 | Experimental Value | Experimental Value | - |
¹Selectivity Index (SI) = IC₅₀ in HEK293 / IC₅₀ in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Part 2: Antimicrobial Activity Screening
The prevalence of antimicrobial resistance necessitates the search for novel antimicrobial agents. Heterocyclic compounds are a rich source of potential new antibiotics. The agar disk diffusion method is a classic, reliable, and visually intuitive preliminary test for antimicrobial activity.
Causality Behind Experimental Choices:
-
Assay Selection: Agar Disk Diffusion (Kirby-Bauer Method). This method is chosen for its simplicity and its ability to qualitatively screen for antimicrobial activity.[6][7] It relies on the diffusion of the compound from a paper disk into an agar medium uniformly inoculated with a test microorganism.[6][8] The formation of a clear zone of inhibition around the disk indicates antimicrobial activity.[6]
-
Microorganism Panel Rationale. The panel includes representative Gram-positive and Gram-negative bacteria, as well as a yeast, to provide a broad-spectrum view of the Compound's potential antimicrobial action.
-
Staphylococcus aureus (ATCC 25923): A Gram-positive bacterium and a common cause of skin and soft tissue infections.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium commonly used in antimicrobial testing.
-
Candida albicans (ATCC 10231): A pathogenic yeast, to assess antifungal activity.
-
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for Agar Disk Diffusion antimicrobial assay.
Detailed Protocol: Agar Disk Diffusion Assay
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria.[6]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth.[6]
-
-
Disk Preparation and Application:
-
Prepare a solution of the Compound in DMSO at a high concentration (e.g., 1 mg/mL).
-
Aseptically apply a known volume (e.g., 10 µL) of the Compound solution onto sterile blank paper disks (6 mm diameter). Allow the solvent to evaporate.
-
Using sterile forceps, place the impregnated disks, along with a vehicle control disk (DMSO only) and a positive control disk (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast), onto the surface of the inoculated agar plates.[8]
-
-
Incubation and Data Acquisition:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria and for 48 hours for Candida albicans.
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Data Presentation and Interpretation
The diameter of the zone of inhibition is a qualitative measure of antimicrobial activity. The results should be presented in a clear table.
| Microorganism | Compound Zone of Inhibition (mm) | Positive Control Zone of Inhibition (mm) | Interpretation |
| S. aureus | Experimental Value | Experimental Value | Susceptible/Intermediate/Resistant |
| E. coli | Experimental Value | Experimental Value | Susceptible/Intermediate/Resistant |
| C. albicans | Experimental Value | Experimental Value | Susceptible/Intermediate/Resistant |
Part 3: Antioxidant Capacity Assessment
Many pathological conditions are associated with oxidative stress caused by reactive oxygen species. Compounds with antioxidant properties can mitigate this damage. The DPPH assay is a rapid and widely used method to screen for radical scavenging activity.
Causality Behind Experimental Choices:
-
Assay Selection: DPPH Radical Scavenging Assay. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is selected for its simplicity and the stability of the DPPH radical.[9] DPPH is a stable free radical that has a deep purple color with an absorption maximum around 517 nm.[9] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.[10]
Experimental Workflow: DPPH Assay
Caption: Workflow for DPPH radical scavenging assay.
Detailed Protocol: DPPH Radical Scavenging Assay
-
Solution Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[11]
-
Prepare a stock solution of the Compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for a positive control, such as Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the Compound or positive control to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10][11]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Presentation and Interpretation
The antioxidant activity is expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Ablank - Asample) / Ablank] x 100
Where Ablank is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
| Compound | IC₅₀ (µg/mL) |
| This compound | Experimental Value |
| Ascorbic Acid (Positive Control) | Experimental Value |
A lower IC50 value indicates a higher antioxidant potential.
Conclusion and Future Directions
This in-depth guide outlines a robust and logical cascade for the preliminary biological screening of this compound. The data generated from these foundational assays—cytotoxicity, antimicrobial activity, and antioxidant capacity—will provide a critical initial assessment of the Compound's bioactivity profile. Positive "hits" in any of these screens, particularly a high selectivity index in the cytotoxicity assay or broad-spectrum antimicrobial activity, would strongly justify advancing the Compound to the next stage of drug discovery. This would involve more complex mechanistic studies, determination of minimum inhibitory concentrations (MICs) for antimicrobial hits, and eventually, in vivo efficacy and toxicity studies. The integrity of the data generated through these carefully controlled in vitro systems is paramount for making informed decisions in the resource-intensive process of drug development.
References
- 1. clyte.tech [clyte.tech]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. grownextgen.org [grownextgen.org]
- 8. asm.org [asm.org]
- 9. mdpi.com [mdpi.com]
- 10. marinebiology.pt [marinebiology.pt]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
Methodological & Application
Application Note & Protocol: A Multi-Step Synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-ol from Pyrazole Precursors
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. As a structural isomer of purines, this scaffold can interact with various biological targets. Specifically, the 5-hydroxy substituted derivative, 1H-Pyrazolo[4,3-b]pyridin-5-ol, is a key building block for the synthesis of advanced pharmaceutical agents. Its functional groups provide versatile handles for further molecular elaboration. This application note provides a detailed, multi-step protocol for the synthesis of this compound, starting from readily available pyrazole precursors. The presented methodology is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of the target molecule, this compound, is approached through the construction of the pyridine ring onto a pre-functionalized pyrazole core. This strategy offers a high degree of control over the substitution pattern of the final product. The chosen synthetic pathway involves three key stages:
-
Synthesis of a Key Precursor: The synthesis begins with the preparation of ethyl 5-amino-1H-pyrazole-4-carboxylate, a versatile and readily accessible intermediate. This step utilizes a classic cyclocondensation reaction.
-
Pyridine Ring Annulation: The aminopyrazole precursor undergoes a cyclocondensation reaction with diethyl malonate to form the bicyclic pyrazolo[4,3-b]pyridine-5,7-dione. This reaction builds the core structure of the target molecule.
-
Selective Reduction and Tautomerization: The final step involves the selective reduction of the C7-carbonyl group of the di-oxo intermediate, followed by tautomerization to yield the desired this compound.
This linear synthetic sequence is illustrated in the workflow diagram below.
Figure 1: Multi-step synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This initial step involves the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate. This reaction is a well-established method for the synthesis of 5-aminopyrazoles.[1]
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Hydrazine hydrate (80% in water)
-
Ethanol, absolute
-
Ice bath
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol (5 mL per gram of acrylate) in a round-bottom flask, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford ethyl 5-amino-1H-pyrazole-4-carboxylate as a light-yellow solid.
Step 2: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-5,7(4H,6H)-dione
The second step involves the cyclocondensation of the aminopyrazole precursor with diethyl malonate. This reaction forms the fused pyridine ring system.
Materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol, absolute
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.2 equivalents) in ethanol.
-
To the sodium ethoxide solution, add ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a concentrated HCl solution until the pH is approximately 7.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water and then cold ethanol, and dried under vacuum to yield 1H-Pyrazolo[4,3-b]pyridine-5,7(4H,6H)-dione.
Step 3: Synthesis of this compound
The final step is the selective reduction of the C7-carbonyl group of the di-oxo intermediate. This can be achieved using a mild reducing agent, followed by tautomerization to the more stable enol form.
Materials:
-
1H-Pyrazolo[4,3-b]pyridine-5,7(4H,6H)-dione
-
Sodium borohydride (NaBH₄)
-
Ethanol, absolute
-
Dilute Hydrochloric Acid (1 M)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Suspend 1H-Pyrazolo[4,3-b]pyridine-5,7(4H,6H)-dione (1 equivalent) in absolute ethanol.
-
Cool the suspension in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases and the pH is acidic.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
| Step | Product | Expected Yield (%) | Physical Appearance | Key Analytical Data |
| 1 | Ethyl 5-amino-1H-pyrazole-4-carboxylate | 65-75% | Light-yellow solid | ¹H NMR, ¹³C NMR, MS |
| 2 | 1H-Pyrazolo[4,3-b]pyridine-5,7(4H,6H)-dione | 50-60% | Off-white solid | ¹H NMR, ¹³C NMR, MS, IR |
| 3 | This compound | 40-50% | White to off-white solid | ¹H NMR, ¹³C NMR, MS, HRMS |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable chemical transformations. Each step includes a recommendation for monitoring the reaction progress by TLC, which is a fundamental self-validation technique in synthetic chemistry. The identity and purity of the intermediates and the final product should be confirmed by standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and for the final product, High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition. Infrared (IR) spectroscopy can be used to monitor the changes in functional groups throughout the synthesis.
References
One-Pot Synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-ol Derivatives: An Application Note for Medicinal Chemistry and Drug Discovery
Introduction: The Therapeutic Potential of the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry. Among its various isomers, the 1H-pyrazolo[4,3-b]pyridine core is of significant interest due to its structural resemblance to purine bases, allowing it to interact with a variety of biological targets. Derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including potential as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antivirals. Specifically, the introduction of a hydroxyl group at the C5 position to yield 1H-pyrazolo[4,3-b]pyridin-5-ol derivatives opens up new avenues for hydrogen bonding interactions with target proteins, making this a particularly attractive scaffold for the design of novel therapeutics. This application note details a proposed one-pot, multicomponent synthesis protocol for this compound derivatives, designed for efficiency and adaptability in a drug discovery setting.
Core Principle: A Convergent One-Pot Strategy
The synthesis of the this compound scaffold can be efficiently achieved through a one-pot, three-component reaction. This strategy leverages the reactivity of a substituted 3-amino-4-cyanopyrazole, an active methylene compound (specifically, a β-ketoester), and a suitable cyclizing agent. The convergence of these components in a single reaction vessel avoids the isolation of intermediates, thereby saving time, resources, and improving overall yield.
The causality behind this approach lies in the sequential formation of a highly reactive enamine intermediate, which then undergoes an intramolecular cyclization to construct the fused pyridine ring. The choice of a β-ketoester is crucial as it provides the necessary carbonyl and ester functionalities for the formation of the pyridin-5-ol tautomer.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the successful formation of the product can be readily monitored and confirmed through standard analytical techniques.
Materials and Reagents
-
Substituted 3-amino-4-cyanopyrazole (e.g., 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile)
-
Substituted β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)
-
Base catalyst (e.g., piperidine, sodium ethoxide)
-
High-boiling point solvent (e.g., ethanol, dimethylformamide (DMF))
-
Standard laboratory glassware and magnetic stirrer with heating capabilities
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Purification system (e.g., column chromatography or recrystallization solvents)
One-Pot Synthesis Workflow
Caption: One-pot synthesis workflow for this compound derivatives.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted 3-amino-4-cyanopyrazole (1.0 eq.), the desired β-ketoester (1.2 eq.), and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aminopyrazole).
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of a base, such as piperidine (0.1-0.2 eq.). The use of a base is critical to facilitate the initial condensation step.
-
Reaction Execution: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 80-120 °C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot will indicate product formation.
-
Work-up: Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, slowly add cold water or an appropriate anti-solvent to induce precipitation of the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.
Mechanistic Insights: The Chemistry Behind the Synthesis
The proposed one-pot synthesis proceeds through a cascade of reactions, initiated by a base-catalyzed condensation.
Caption: Plausible reaction mechanism for the one-pot synthesis.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene group of the β-ketoester and the amino group of the 3-amino-4-cyanopyrazole. This forms a key enamine intermediate. The base plays a crucial role in deprotonating the active methylene compound, making it a more potent nucleophile.
-
Intramolecular Cyclization: The newly formed enamine intermediate then undergoes a Thorpe-Ziegler type intramolecular cyclization. The nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the nitrile group, leading to the formation of the six-membered pyridine ring.
-
Tautomerization: The resulting cyclized product exists in equilibrium with its more stable enol tautomer, the desired this compound. This tautomerization is often favored due to the aromaticity gained in the pyridine ring.
Data Presentation: Scope and Yields
The versatility of this one-pot protocol allows for the synthesis of a diverse library of this compound derivatives by varying the substituents on both the 3-amino-4-cyanopyrazole and the β-ketoester starting materials. The following table provides representative examples of the expected products and their anticipated yields based on related literature reports.
| Entry | R¹ on Pyrazole | R² in β-Ketoester | R³ in β-Ketoester | Product | Expected Yield (%) |
| 1 | Phenyl | Methyl | H | 3-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-5-ol | 75-85 |
| 2 | 4-Chlorophenyl | Methyl | H | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridin-5-ol | 70-80 |
| 3 | Phenyl | Phenyl | H | 1,3-Diphenyl-1H-pyrazolo[4,3-b]pyridin-5-ol | 65-75 |
| 4 | Methyl | Ethyl | H | 3-Ethyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-ol | 72-82 |
Note: The expected yields are estimates based on similar reported syntheses and may require optimization for each specific substrate combination.
Conclusion and Future Outlook
The described one-pot synthesis protocol provides a robust and efficient method for accessing a variety of this compound derivatives. The operational simplicity and the ability to generate molecular diversity rapidly make this approach highly suitable for applications in medicinal chemistry and drug discovery. Further optimization of reaction conditions, such as screening different catalysts and solvents, could lead to even higher yields and broader substrate scope. The synthesized compounds can serve as valuable building blocks for the development of novel therapeutic agents targeting a range of diseases.
Application Notes & Protocols: Characterizing 1H-Pyrazolo[4,3-b]pyridin-5-ol as a Novel Kinase Inhibitor
Abstract: The pyrazolopyridine scaffold is recognized as a "privileged" heterocyclic core in kinase inhibitor drug discovery, forming the basis of several clinically approved and late-stage therapeutic agents.[1][2] These structures are bioisosteres of adenine, enabling them to mimic the binding of ATP in the hinge region of a kinase's active site.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and application of novel compounds from this class, using 1H-Pyrazolo[4,3-b]pyridin-5-ol as a representative, hypothetical candidate. We will detail the essential protocols for assessing its biochemical potency, cellular target engagement, and overall anti-proliferative effects, establishing a foundational framework for its evaluation as a potential therapeutic agent.
Section 1: Compound Handling and Physicochemical Profiling
The first critical step in evaluating any new chemical entity is to establish its fundamental physicochemical properties and create standardized, reproducible handling procedures. The solubility and stability of a compound directly impact the accuracy and reliability of all subsequent biological assays.
Solubility Assessment and Stock Solution Preparation
Rationale: Many organic small molecules, including kinase inhibitors, have poor aqueous solubility.[4] Dimethyl sulfoxide (DMSO) is a common solvent for creating highly concentrated stock solutions. However, it is crucial to determine the maximum solubility and to understand that serial dilutions should be performed in DMSO before final dilution into aqueous assay buffers to prevent precipitation. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, a factor that must be controlled for in all experiments.
Protocol 1: Preparation of a Master Stock Solution
-
Weighing: Accurately weigh out approximately 1-5 mg of this compound powder using a calibrated analytical balance.
-
Solubilization: Add a calculated volume of high-purity, anhydrous DMSO to the powder to achieve a high-concentration master stock (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution vigorously for 2-5 minutes. If complete solubilization is not achieved, gentle warming in a 37°C water bath or mild sonication can be applied.[4] Visually inspect for any remaining particulate matter.
-
Storage: Aliquot the master stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture contamination. Store at -20°C or -80°C for long-term stability.
Section 2: In Vitro Biochemical Potency Determination
The initial biological evaluation of a kinase inhibitor involves determining its direct effect on the enzymatic activity of its purified target kinase(s) in a cell-free system. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
Luminescence-Based Kinase Activity Assay (IC₅₀ Determination)
Rationale: Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are robust, sensitive, and highly amenable to high-throughput screening.[5] The principle of this assay is to quantify the amount of ADP produced during the kinase reaction.[5] The kinase reaction is first allowed to proceed, after which a reagent is added to deplete any remaining ATP. A second reagent then converts the newly produced ADP back into ATP, which is used to drive a luciferase-luciferin reaction, generating a light signal that is directly proportional to the kinase activity.[5][6]
Protocol 2: IC₅₀ Determination using ADP-Glo™ Assay
-
Compound Plating: Prepare a serial dilution series of this compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well assay plate. Include "vehicle control" (DMSO only) and "no enzyme" wells as controls.[5]
-
Kinase Reaction Initiation: Add the target kinase and its specific substrate to the wells. Allow the inhibitor to pre-incubate with the kinase for 15-30 minutes at room temperature.[5]
-
Start Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 1 hour.[6]
-
ATP Depletion: Stop the kinase reaction and deplete the unused ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Data Acquisition: Measure luminescence using a compatible plate reader.
-
Data Analysis:
-
Normalize the data: Set the average signal from the "vehicle control" wells as 100% activity and the "no enzyme" wells as 0% activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.[6]
-
Table 1: Example Data Summary for Biochemical Assays
| Compound | Target Kinase | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| This compound | Kinase X | Experimental Value | ADP-Glo™ |
| This compound | Kinase Y | Experimental Value | ADP-Glo™ |
| Staurosporine (Control) | Kinase X | ~10 | ADP-Glo™ |
Section 3: Cellular Activity and Target Validation
Demonstrating that an inhibitor can engage its target in a complex cellular environment and exert a biological effect is a crucial step. This involves assessing the inhibition of the downstream signaling pathway and measuring the compound's effect on cell health and proliferation.
Hypothetical Signaling Pathway: RTK Inhibition
Rationale: Many pyrazolopyridine-based inhibitors target protein kinases involved in oncogenic signaling pathways, such as the MAPK/ERK pathway which is often downstream of Receptor Tyrosine Kinases (RTKs).[1][8] Validating an inhibitor requires showing that it can block the phosphorylation of a key downstream substrate of its target kinase.
Western Blot for Target Engagement
Rationale: Western blotting is a standard technique to measure the phosphorylation status of a specific protein.[7] By treating cells with the inhibitor and then stimulating the pathway, one can visualize the reduction in phosphorylation of a kinase's direct downstream substrate (e.g., p-ERK), providing direct evidence of target engagement in a cellular context.[6]
Protocol 3: Analysis of Downstream Substrate Phosphorylation
-
Cell Culture: Plate a relevant cancer cell line (e.g., A549) and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling activity, serum-starve the cells for 16-24 hours in a serum-free medium.[6]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 2 hours.
-
Pathway Stimulation: Stimulate the signaling pathway by adding a growth factor (e.g., 100 ng/mL EGF or IGF-1) for 15 minutes.[6]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[7]
-
-
Loading Control: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal protein loading across lanes.
Cell Viability Assay (GI₅₀ Determination)
Rationale: The ultimate goal of an anti-cancer kinase inhibitor is to halt cell proliferation or induce cell death. A cell viability assay, such as CellTiter-Glo®, measures the metabolic activity of cells, which correlates with the number of viable cells.[6] This allows for the determination of the GI₅₀ (or EC₅₀), the concentration of the compound required to inhibit cell growth by 50%.
Protocol 4: Cell Proliferation Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated wells (100% viability) and determine the GI₅₀ value by fitting the data to a dose-response curve.
Table 2: Example Data Summary for Cellular Assays
| Compound | Cell Line | Pathway Alteration | GI₅₀ (µM) | Target Engagement (Western Blot) |
|---|---|---|---|---|
| This compound | A549 | KRAS Mutant | Experimental Value | Dose-dependent decrease in p-ERK |
| Staurosporine (Control) | A549 | KRAS Mutant | ~0.05 | Strong decrease in p-ERK |
Section 4: Conclusion and Future Directions
This guide outlines a foundational workflow for the initial characterization of this compound, or any novel pyrazolopyridine derivative, as a kinase inhibitor. By systematically determining its biochemical potency (IC₅₀), confirming cellular target engagement, and quantifying its anti-proliferative effects (GI₅₀), researchers can build a robust data package. Positive results from these assays would warrant progression to broader kinase selectivity profiling to assess off-target effects, followed by more advanced preclinical testing, including in vivo pharmacokinetic, pharmacodynamic, and efficacy studies in animal models.[9]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
The Versatile Scaffold: 1H-Pyrazolo[4,3-b]pyridin-5-ol in Modern Medicinal Chemistry
The quest for novel therapeutic agents with high efficacy and selectivity remains a cornerstone of medicinal chemistry. In this pursuit, privileged scaffolds—molecular frameworks that can interact with multiple biological targets—are of paramount importance. One such scaffold that has garnered significant attention is the 1H-pyrazolo[4,3-b]pyridine core. Its structural resemblance to the purine nucleus allows it to function as a hinge-binder in the ATP-binding pocket of numerous kinases, making it a fertile ground for the development of potent and selective inhibitors.[1][2][3] This guide provides an in-depth exploration of 1H-pyrazolo[4,3-b]pyridin-5-ol, a key intermediate, and its application in the design and synthesis of next-generation kinase inhibitors.
Strategic Importance of the this compound Scaffold
The 1H-pyrazolo[4,3-b]pyridine framework is a bioisostere of purine, a fundamental component of nucleic acids and a key recognition element for many enzymes. This inherent structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding sites of protein kinases, which are crucial regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2]
The strategic placement of a hydroxyl group at the 5-position of the 1H-pyrazolo[4,3-b]pyridine core provides a crucial handle for synthetic diversification. This hydroxyl group can be readily derivatized to explore the chemical space around the scaffold, enabling the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This process, known as structure-activity relationship (SAR) optimization, is a fundamental aspect of modern drug discovery.
Synthesis of the Core Scaffold and its Derivatives
A robust and versatile synthetic strategy is the bedrock of any medicinal chemistry program. While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and efficient route can be designed based on established methods for the synthesis of the pyrazolo[4,3-b]pyridine core.
Protocol 1: Synthesis of the 1H-Pyrazolo[4,3-b]pyridine Core
A common and effective method for the construction of the pyrazolo[4,3-b]pyridine ring system involves the condensation of an aminopyrazole precursor with a suitable three-carbon electrophile.[4][5]
Reaction Scheme:
A plausible synthetic pathway to the core scaffold.
Materials:
-
3-Aminopyrazole
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a solution of 3-aminopyrazole (1.0 eq) in ethanol, add the 1,3-dicarbonyl compound (1.1 eq).
-
Add glacial acetic acid (catalytic amount).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1H-pyrazolo[4,3-b]pyridine core.
Causality Behind Experimental Choices: The use of a 1,3-dicarbonyl compound provides the necessary carbon backbone to form the pyridine ring. Glacial acetic acid acts as a catalyst to promote the initial condensation and subsequent cyclization. Refluxing in ethanol provides the thermal energy required for the reaction to proceed at a reasonable rate.
Protocol 2: Derivatization of the 5-Hydroxy Group via O-Alkylation
The 5-hydroxy group of the core scaffold serves as a key point for diversification. O-alkylation is a common and straightforward method to introduce a variety of substituents at this position, allowing for a systematic exploration of the structure-activity relationship.
Reaction Scheme:
General scheme for introducing diversity at the 5-position.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-alkoxy derivative.
Causality Behind Experimental Choices: Potassium carbonate is a mild base used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. DMF is a polar aprotic solvent that facilitates the Sₙ2 reaction between the alkoxide and the alkyl halide.
Biological Evaluation: From Benchtop to Cellular Insights
The ultimate goal of synthesizing these derivatives is to assess their biological activity. As the 1H-pyrazolo[4,3-b]pyridine scaffold is a known kinase hinge-binder, in vitro kinase inhibition assays and cellular assays are essential for characterizing the potency and mechanism of action of newly synthesized compounds.
Protocol 3: In Vitro FLT3 Kinase Inhibition Assay (Luminescence-Based)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[1][6] This protocol describes a common method to assess the direct inhibitory effect of a compound on FLT3 enzymatic activity.[1][7][8]
Workflow Diagram:
A streamlined workflow for assessing kinase inhibition.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Tyrosine kinase substrate peptide
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the FLT3 enzyme, the substrate peptide, and the test compound dilution.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for FLT3.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
Protocol 4: Cellular FLT3 Phosphorylation Assay
To determine if a compound can inhibit FLT3 activity within a cellular context, it is crucial to measure the phosphorylation status of the receptor in a relevant cell line.[1][9]
Materials:
-
AML cell line with an activating FLT3 mutation (e.g., MV4-11, MOLM-13)
-
Cell culture medium
-
Test compound (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the AML cells (e.g., MV4-11) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FLT3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FLT3 to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the inhibitor on FLT3 phosphorylation.
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from these assays are crucial for establishing a structure-activity relationship. By systematically modifying the substituent at the 5-position of the this compound scaffold and observing the corresponding changes in biological activity, researchers can identify key structural features that contribute to potency and selectivity.
Table 1: Illustrative SAR Data for 5-Substituted 1H-Pyrazolo[4,3-b]pyridine Derivatives against FLT3 Kinase
| Compound ID | R Group (at 5-position) | FLT3 IC₅₀ (nM) | MV4-11 Cell Proliferation IC₅₀ (nM) |
| Scaffold | -OH | >10,000 | >10,000 |
| 1a | -OCH₃ | 5,200 | 8,500 |
| 1b | -OCH₂CH₃ | 3,100 | 6,200 |
| 1c | -O-benzyl | 150 | 280 |
| 1d | -O-(4-fluorobenzyl) | 85 | 150 |
| 1e | -O-(4-methoxybenzyl) | 210 | 400 |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR. Actual values will vary depending on the specific substituents and assay conditions.
From this illustrative data, several key insights can be drawn:
-
The free hydroxyl group is inactive , highlighting the importance of derivatization at this position.
-
Small alkyl ethers (1a, 1b) show weak activity , suggesting that simple steric bulk is insufficient for potent inhibition.
-
Introduction of a benzylic ether (1c) significantly improves potency , indicating that an aromatic ring at this position can engage in favorable interactions within the ATP-binding pocket.
-
Substitution on the benzyl ring can further modulate activity. An electron-withdrawing fluorine atom (1d) enhances potency, possibly through favorable electrostatic interactions, while an electron-donating methoxy group (1e) slightly reduces potency compared to the unsubstituted benzyl group.
Signaling Pathway Context
The inhibition of a specific kinase by a this compound derivative has downstream consequences on cellular signaling. Understanding these pathways is crucial for predicting the therapeutic effects of the inhibitor.
FLT3 Signaling Pathway:
In AML, activating mutations in FLT3 lead to its constitutive activation, triggering a cascade of downstream signaling events that promote cell proliferation and survival.[6][10] A potent FLT3 inhibitor would block this aberrant signaling.
Inhibition of the FLT3 signaling cascade.
This diagram illustrates how a this compound derivative can block the constitutively active FLT3 receptor, thereby inhibiting downstream signaling through the RAS/MAPK, PI3K/AKT, and STAT5 pathways, ultimately leading to a reduction in cancer cell proliferation and survival.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the design and development of novel kinase inhibitors. Its purine-like core structure provides a strong foundation for potent hinge-binding interactions, while the strategically positioned 5-hydroxyl group offers a convenient and effective handle for synthetic diversification and SAR optimization. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in their efforts to leverage this privileged scaffold for the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Structural Elucidation of 1H-Pyrazolo[4,3-b]pyridin-5-ol: A Guide for Researchers
Introduction: The Significance of 1H-Pyrazolo[4,3-b]pyridin-5-ol in Drug Discovery
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development. Its structural resemblance to purine bases makes it a valuable framework for designing kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] The precise characterization of this molecule is paramount for understanding its biological activity, optimizing its properties, and ensuring the integrity of synthesized compound libraries. This guide provides a detailed protocol for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Sample Preparation: The Foundation of High-Quality Spectra
Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following protocol is recommended:
Protocol for NMR Sample Preparation:
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[2] The residual proton signal of DMSO-d6 typically appears around 2.50 ppm and the carbon signal at 39.52 ppm.[3]
-
Concentration:
-
For ¹H NMR, dissolve 1-5 mg of the compound in 0.6-0.7 mL of DMSO-d6.
-
For ¹³C NMR and 2D experiments, a higher concentration of 10-20 mg in 0.6-0.7 mL of DMSO-d6 is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Sample Handling:
-
Dissolve the sample in a clean, dry vial before transferring it to the NMR tube.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[4]
-
Use high-quality, clean, and dry 5 mm NMR tubes to avoid signal distortion.[4]
-
1D NMR Experiments: The Initial Structural Snapshot
1.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule.
Expected ¹H NMR Spectral Features for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) in DMSO-d6 | Multiplicity | Coupling Constant (J) in Hz |
| Pyrazole N-H | 11.0 - 13.0 | broad singlet | - |
| Pyridine C-H | ~8.0 - 8.5 | doublet | ~5-7 |
| Pyrazole C-H | ~7.5 - 8.0 | singlet | - |
| Pyridine C-H | ~6.5 - 7.0 | doublet | ~5-7 |
| Phenolic O-H | ~9.0 - 10.0 | broad singlet | - |
Note: These are predicted values based on data from similar pyrazolopyridine structures. Actual chemical shifts may vary.[5][6]
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment.
Expected ¹³C NMR Spectral Features for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) in DMSO-d6 |
| Pyridine C=O (tautomeric form) | ~160 - 170 |
| Pyridine C-N | ~140 - 150 |
| Pyrazole C=N | ~135 - 145 |
| Pyridine C-H | ~120 - 130 |
| Pyrazole C-H | ~110 - 120 |
| Pyridine C-C | ~100 - 110 |
Note: These are predicted values based on data from similar pyrazolopyridine structures. The presence of the hydroxyl group can lead to tautomerism, which may affect the chemical shifts.[5]
2D NMR Experiments: Unraveling the Connectivity
2D NMR experiments are crucial for confirming the structure by establishing correlations between different nuclei.[7]
1.3.1. COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is essential for mapping out the proton spin systems within the molecule. For this compound, a cross-peak is expected between the two coupled pyridine protons.
1.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with their directly attached carbon atoms.[8] This allows for the unambiguous assignment of protonated carbons.
1.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the carbon skeleton and confirming the connectivity of quaternary carbons.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR analysis of this compound.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable in drug discovery for its ability to provide highly accurate mass measurements, enabling precise determination of elemental composition.[9]
Ionization Techniques
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode using ESI.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured mass to the calculated exact mass of C₇H₆N₃O (Calculated: 148.0511, for [M+H]⁺). The mass difference should be within 5 ppm.
-
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion and provide further structural information.
Expected Fragmentation Patterns:
Based on the fragmentation of similar pyrazole and pyrazolopyridine structures, the following neutral losses from the molecular ion are anticipated:
-
Loss of CO (28 Da): A common fragmentation pathway for compounds containing a carbonyl or hydroxyl group on a pyridine ring.[4]
-
Loss of HCN (27 Da): Characteristic of nitrogen-containing heterocyclic rings.[4]
Experimental Workflow for Mass Spectrometry Analysis:
Caption: Workflow for MS analysis of this compound.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts, Multiplicities, Coupling Constants | Provides information on the proton environment and connectivity. |
| ¹³C NMR | Chemical Shifts | Indicates the number and types of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation Peaks | Confirms the complete molecular structure and connectivity. |
| HRMS (ESI+) | Exact Mass of [M+H]⁺ | Confirms the elemental composition (C₇H₇N₃O⁺). |
| MS/MS | Fragmentation Pattern | Reveals characteristic neutral losses (e.g., CO, HCN). |
Conclusion
The combined application of advanced NMR and mass spectrometry techniques provides a robust and reliable methodology for the complete structural characterization of this compound. The protocols and expected data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently verify the identity and purity of this important heterocyclic compound, thereby ensuring the quality and reproducibility of their scientific endeavors.
References
- 1. dau.url.edu [dau.url.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Note & Protocols: A Tiered Strategy for Characterizing 1H-Pyrazolo[4,3-b]pyridin-5-ol Activity in Cell-Based Assays
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of biological targets, particularly protein kinases.[1][2][3] This application note provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to characterize the cellular activity of a novel compound from this class, 1H-Pyrazolo[4,3-b]pyridin-5-ol. Moving beyond simple biochemical assays, cell-based assays provide critical insights into a compound's performance in a physiologically relevant environment, accounting for factors like cell permeability and interaction with intracellular components.[4][5] We present a logical workflow progressing from a broad assessment of cellular impact to specific target engagement and downstream functional validation, using the ubiquitous and cancer-relevant Protein Kinase CK2 as a putative target for this compound class.[6][7] The protocols herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific rationale behind key experimental choices.
Foundational Concepts & Preliminary Steps
The Rationale for a Tiered Assay Approach
A tiered or sequential assay approach is a resource-efficient and scientifically sound strategy for small molecule characterization. It allows for early "fail-fast" decisions and builds a comprehensive understanding of the compound's mechanism of action. Our proposed workflow follows a logical progression:
-
Primary Assay (Phenotypic): Does the compound affect cell health or proliferation? This establishes a therapeutic window and informs dosing for subsequent assays.
-
Mechanistic Assay (Target Engagement): Does the compound bind to its intended target within the complex cellular milieu?
-
Functional Assay (Pathway Modulation): Does target binding translate into the expected biological consequence (e.g., inhibition of downstream signaling)?
This structured approach, visualized below, ensures that each step logically builds upon the last, culminating in a robust and coherent dataset.
Caption: A logical workflow for compound characterization.
Selecting a Cellular Model
The choice of cell line is critical for obtaining relevant data. Since many pyrazolopyridine derivatives target kinases involved in cancer, a cancer cell line is an appropriate model.[1][8] Protein Kinase CK2, a plausible target, is a serine/threonine kinase that is often overexpressed in solid tumors and promotes cell survival.[7][9]
For the protocols below, we recommend the PC-3 human prostate cancer cell line .
-
Rationale: PC-3 cells are known to have high constitutive CK2 activity, making them a sensitive model for detecting the effects of CK2 inhibitors.[10] They are also robust, easy to culture, and widely used in cancer research, ensuring reproducibility.
Compound Handling and Preparation
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C, protected from light.
-
For experiments, create intermediate dilutions from the stock in cell culture medium. Ensure the final concentration of DMSO in the well is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
Protocol 1: Primary Assay - Cell Viability (Resazurin Reduction Assay)
Principle: This assay quantitatively measures cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells. This allows for the calculation of the compound concentration that inhibits cell viability by 50% (IC50).
Materials:
| Reagent/Material | Supplier Example |
|---|---|
| PC-3 Cells (ATCC® CRL-1435™) | ATCC |
| F-12K Medium | Corning |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Resazurin Sodium Salt | Sigma-Aldrich |
| 96-well clear-bottom black plates | Greiner Bio-One |
| Multi-mode microplate reader | BMG LABTECH |
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count PC-3 cells.
-
Seed 5,000 cells per well in 100 µL of F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentration serial dilution of this compound in culture medium. A typical starting range is 100 µM down to 1 nM.
-
Include "vehicle control" (medium with DMSO only) and "no-cell" (medium only) wells.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Scientist's Note: A 72-hour incubation period is chosen to capture effects on multiple rounds of cell division, providing a sensitive window for detecting anti-proliferative activity.
-
-
Resazurin Addition & Readout:
-
Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize.
-
Add 20 µL of the resazurin solution to each well (including no-cell controls).
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Measure fluorescence on a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" wells from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Mechanistic Assay - Cellular Target Engagement (NanoBRET™ Assay)
Principle: The NanoBRET™ Target Engagement Assay determines if the compound physically interacts with the target protein in living cells.[11][12] The target protein (e.g., CK2α) is fused to a bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds the kinase, bringing the fluorophore close to the luciferase, which generates a Bioluminescence Resonance Energy Transfer (BRET) signal. A competing compound will displace the tracer, reducing the BRET signal in a dose-dependent manner.
References
- 1. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 6. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globozymes.com [globozymes.com]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. Synthesis and biological evaluation of indazolo[4,3-bc][1,5]naphthyridines (10-aza-pyrazolo[3,4,5-kl]acridines): a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: Elucidating the In Vitro Mechanism of Action of 1H-Pyrazolo[4,3-b]pyridin-5-ol
Introduction: The Scientific Imperative
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including roles as anticancer agents and enzyme inhibitors.[1][2] Derivatives of this heterocyclic system have been identified as potent inhibitors of critical cellular enzymes, such as TANK-binding kinase 1 (TBK1), and have shown efficacy in disrupting protein-protein interactions.[3][4] The specific compound, 1H-Pyrazolo[4,3-b]pyridin-5-ol, presents a unique subject for mechanistic investigation. Understanding its precise mechanism of action (MOA) is paramount for advancing its development from a chemical entity to a potential therapeutic agent.
This document provides a comprehensive, strategy-driven guide for researchers to systematically investigate the in vitro MOA of this compound. The experimental workflow is designed to progress logically from broad cellular effects to specific molecular target identification and pathway analysis. We will detail the causality behind each experimental choice, provide robust, self-validating protocols, and ground our approach in established scientific principles.
Strategic Experimental Workflow
A successful MOA study follows a phased approach, where the results of one experiment logically inform the design of the next. Our strategy is to first confirm biological activity, then identify the direct molecular target, and finally, characterize the downstream cellular consequences of target engagement.
Caption: Strategic workflow for MOA determination.
Phase 1: Assessment of Cellular Activity and Cytotoxicity
Rationale: The foundational step is to determine if this compound exerts a biological effect on whole cells and to establish the concentration range at which this effect occurs. A cell viability assay, such as the MTT or XTT assay, measures the metabolic activity of a cell population, which is a reliable indicator of cell viability and proliferation.[5] This provides the half-maximal effective concentration (EC₅₀), a critical parameter for designing all subsequent target-focused experiments.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., HePG-2, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette, plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media only) and plot the percentage of cell viability against the log of the compound concentration to determine the EC₅₀ value.
Data Interpretation: A dose-dependent decrease in absorbance indicates that the compound has cytotoxic or anti-proliferative effects. The resulting EC₅₀ value will guide the concentrations used in subsequent assays to ensure experiments are conducted within a biologically relevant range.
| Parameter | Hypothetical Result |
| Cell Line | MCF-7 |
| Incubation Time | 72 hours |
| EC₅₀ | 5.2 µM |
Phase 2: Direct Target Identification and Engagement
Rationale: The pyrazolopyridine scaffold is frequently found in kinase inhibitors.[4] Therefore, a logical next step is to test this compound directly against a panel of purified protein kinases in a cell-free biochemical assay. This approach can rapidly identify specific, high-affinity molecular targets.[8][9] Following identification, a Cellular Thermal Shift Assay (CETSA) is employed to confirm that the compound engages this target within the complex environment of an intact cell.[10][11]
Protocol 2: In Vitro Radiometric Kinase Assay
Principle: This "gold standard" assay measures the transfer of a radioactive phosphate ([³²P]) from ATP to a specific substrate (peptide or protein) by a kinase.[8][12][13] A reduction in substrate phosphorylation in the presence of the compound indicates inhibition.
Materials:
-
Purified recombinant kinase (e.g., "Target Kinase X" or TKX)
-
Specific peptide substrate for TKX
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
This compound
-
Phosphocellulose paper, scintillation counter
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mix containing the kinase buffer, purified kinase, and peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Initiation: Start the reaction by adding the [γ-³²P]ATP mix. The final ATP concentration should ideally be close to the Kₘ of the kinase to ensure accurate IC₅₀ determination.[14]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the enzyme kinetics.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the paper, corresponding to the phosphorylated substrate, using a scintillation counter.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Data Interpretation: A low nanomolar or micromolar IC₅₀ value against a specific kinase (e.g., TKX) with minimal activity against other kinases in the panel suggests selective inhibition.
| Kinase Target | IC₅₀ (nM) |
| Target Kinase X (TKX) | 25 nM |
| Kinase A | > 10,000 nM |
| Kinase B | 8,500 nM |
| Kinase C | > 10,000 nM |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[10] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly confirm target engagement in a physiological context.[11][15]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: The Strategic Use of 1H-Pyrazolo[4,3-b]pyridin-5-ol in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery
Introduction: The 1H-Pyrazolo[4,3-b]pyridine Scaffold as a Privileged Kinase Hinge-Binder
The 1H-pyrazolo[4,3-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry, particularly in the domain of protein kinase inhibitors.[1][2][3] Its structure, featuring a fused pyrazole and pyridine ring system, presents a unique arrangement of hydrogen bond donors and acceptors that is highly effective at interacting with the hinge region of the ATP-binding pocket of many kinases.[4] The N(1)-H of the pyrazole ring, for instance, often serves as a crucial hydrogen bond donor, anchoring the molecule to the kinase hinge.[5] The strategic placement of a hydroxyl group at the C5 position, creating 1H-pyrazolo[4,3-b]pyridin-5-ol, introduces an additional vector for interaction and a key point for synthetic diversification, making it an excellent starting point for structure-activity relationship (SAR) studies aimed at developing potent and selective kinase inhibitors for therapeutic applications in oncology and immunology.[5][6][7]
This guide provides an in-depth exploration of the use of the this compound scaffold in SAR studies. We will delve into the causal relationships behind experimental design, provide detailed protocols for analog synthesis and biological evaluation, and present data in a clear, actionable format for researchers in drug discovery.
Core Principles of SAR for the this compound Scaffold
The primary goal of SAR studies with this scaffold is to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. The this compound core offers several key positions for chemical modification, each influencing the molecule's interaction with its biological target in a distinct manner.
Key Modification Points and Their Rationale:
-
N1 Position (Pyrazole): The unsubstituted N1-H is often critical for forming a hydrogen bond with the kinase hinge region.[5] Alkylation or substitution at this position typically leads to a significant loss of activity, as it removes this key interaction.[5] Therefore, in initial SAR studies, this position is often left unsubstituted.
-
C3 Position (Pyrazole): This position is a primary vector for introducing substituents that can probe deeper into the ATP-binding pocket. Modifications here can influence selectivity and potency. Small, hydrophobic groups or groups capable of forming additional hydrogen bonds are often explored.
-
C5 Position (Pyridine): The hydroxyl group at this position is a versatile handle. It can be alkylated to introduce a variety of side chains that can extend into the solvent-exposed region or interact with specific residues near the ATP pocket entrance. This is a key area for optimizing properties like solubility and cell permeability.
-
C7 Position (Pyridine): This position often points towards the "selectivity pocket" of the kinase. Introducing bulky or specifically functionalized groups here can be a powerful strategy for achieving selectivity over closely related kinases.
The logical flow of an SAR campaign around this scaffold is visualized below.
Caption: SAR workflow for this compound.
Protocol 1: Synthesis of a C5-O-Linked Analog
This protocol describes a representative synthesis of a C5-O-linked analog of this compound, a common step in an SAR campaign. The procedure involves a Williamson ether synthesis to couple a side chain to the C5 hydroxyl group.
Materials:
-
This compound (starting material)
-
Desired alkyl halide (e.g., 1-bromo-3-phenylpropane)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Addition of Alkyl Halide: Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 60 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired C5-O-linked analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC₅₀) of newly synthesized analogs against a target kinase, such as Fibroblast Growth Factor Receptor 1 (FGFR1).[5]
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Synthesized this compound analogs dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Mixture Preparation: In a 384-well plate, add the following to each well:
-
Kinase buffer
-
Test compound at various concentrations (final DMSO concentration ≤ 1%)
-
Poly(Glu, Tyr) substrate
-
Recombinant FGFR1 enzyme
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection of Kinase Activity: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
The following diagram illustrates the principle of a competitive kinase inhibition assay.
Caption: Competitive inhibition of a kinase by an ATP-competitive inhibitor.
Data Presentation: Example SAR Table
Systematic modification of the this compound scaffold and subsequent biological testing generates SAR data that is best summarized in a table for easy comparison and trend identification.
| Compound | R¹ (at C3) | R² (at C5-O) | FGFR1 IC₅₀ (nM)[5] |
| 1 | -H | -H | 580 |
| 2 | -CH₃ | -H | 350 |
| 3 | -Ph | -H | 150 |
| 4 | -Ph | -CH₃ | 165 |
| 5 | -Ph | -(CH₂)₂-Ph | 45 |
| 6 | -Ph | -(CH₂)₂-morpholine | 25 |
Data is hypothetical and for illustrative purposes, based on general trends observed for pyrazolopyridine kinase inhibitors.
Interpretation of SAR Data:
-
C3 Position: Comparing compounds 1 , 2 , and 3 , we observe that increasing the size and aromaticity of the R¹ substituent at the C3 position leads to a significant increase in potency. This suggests a hydrophobic pocket in the enzyme that can be favorably occupied.
-
C5-O Position: While simple methylation at the C5-hydroxyl (compound 4 vs. 3 ) has a negligible effect, extending the R² group with a phenethyl moiety (compound 5 ) significantly boosts potency. This indicates that the linker and terminal group are accessing a favorable interaction space.
-
Solubilizing Groups: The introduction of a morpholine group (compound 6 ) not only maintains high potency but is also a common strategy to improve aqueous solubility and other pharmacokinetic properties, making it a promising lead for further development.
Conclusion
The this compound scaffold is a versatile and highly effective starting point for the development of kinase inhibitors. A systematic approach to SAR, focusing on key positions such as C3, C5, and C7, allows for the rational design of potent and selective drug candidates. By combining targeted synthesis with robust in vitro assays, researchers can efficiently navigate the chemical space around this privileged core to identify novel therapeutics. The protocols and principles outlined in this guide provide a solid framework for initiating and advancing such drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-ol
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 1H-Pyrazolo[4,3-b]pyridine core?
A1: There are two main retrosynthetic approaches for this scaffold. The most common strategy involves the annulation of a pyridine ring onto a pre-existing, functionalized pyrazole core.[1][2] A less common but viable alternative is the formation of the pyrazole ring from a functionalized pyridine precursor.[1][2] The choice of strategy often depends on the availability and complexity of the starting materials.
Q2: Why is this compound and its derivatives of interest to researchers?
A2: The 1H-Pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry. It is considered a purine isostere, allowing it to interact with biological targets typically addressed by natural purines.[3] This has led to its investigation in various therapeutic areas, including the development of kinase inhibitors for oncology and antivirals.[1][4]
Q3: What are the most critical factors influencing the overall yield and purity of the final product?
A3: The success of the synthesis hinges on three primary factors:
-
Purity of Starting Materials: Impurities in the initial reactants, particularly the aminopyrazole, can significantly hinder the reaction or lead to intractable side products.[5]
-
Control of Reaction Conditions: Parameters such as temperature, solvent, and catalyst loading are crucial for directing the reaction towards the desired product and minimizing degradation or side reactions.[5]
-
Effective Purification: The polar nature of pyrazolopyridines can make purification challenging. A well-designed work-up and chromatography strategy is essential for isolating the product in high purity.[5]
Troubleshooting Guide: Improving Synthesis Yields
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.
Issue 1: The reaction yield is consistently low or zero.
-
Question: I've followed a literature procedure, but my yield for this compound is significantly lower than reported. What are the most likely causes?
-
Answer: Low yields in pyrazolopyridine syntheses are a frequent challenge and can originate from several sources.[5] A systematic approach to troubleshooting is recommended.
-
Verify Starting Material Purity: The purity of your starting materials, especially aminopyrazole derivatives, is paramount. Impurities can act as reaction inhibitors or participate in side reactions.
-
Recommendation: Confirm the purity of your reactants by NMR or LC-MS. If purity is questionable, consider recrystallizing or purifying the starting materials before use.[5]
-
-
Re-evaluate Reaction Conditions: Suboptimal conditions can lead to incomplete reactions or product degradation.
-
Temperature: Some cyclization reactions require heating to overcome the activation energy, while others may proceed at room temperature.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal balance between reaction rate and potential product degradation at higher temperatures.
-
Solvent: The solvent's role in reactant solubility and reaction kinetics is critical.[5] Polar aprotic solvents like DMSO or NMP are often used, but sometimes a protic solvent like ethanol or acetic acid is required for specific cyclization mechanisms.
-
Atmosphere: If your intermediates or final product are sensitive to oxidation, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Catalyst Activity: If the reaction is catalyst-dependent (e.g., using a Lewis acid or a transition metal), ensure the catalyst is active and used at the correct loading.
-
Recommendation: Use a fresh bottle of catalyst or verify the activity of your current stock. Perform a small-scale optimization to find the ideal catalyst loading.
-
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: TLC analysis shows multiple products, suggesting regioisomer formation or side reactions.
-
Question: My reaction mixture shows multiple spots on TLC, and I suspect I'm forming regioisomers. How can I improve the selectivity?
-
Answer: The formation of regioisomers is a well-known challenge in the synthesis of substituted pyrazoles and fused pyrazole systems, particularly when using unsymmetrical starting materials.[3][5]
-
Understand the Mechanism: In many cyclocondensation reactions, the regioselectivity is determined by the relative electrophilicity of two carbonyl groups or the nucleophilicity of different sites on the aminopyrazole.[2][3]
-
Recommendation: Review the reaction mechanism. For reactions involving a non-symmetrical 1,3-dicarbonyl compound, the initial attack can occur at either carbonyl group, leading to two different products.[3]
-
-
Modify Reaction Conditions: The choice of solvent and catalyst can significantly influence the regiochemical outcome.[5]
-
Solvent Effects: A change in solvent polarity can alter the transition state energies for the competing pathways. It is advisable to screen a range of solvents (e.g., ethanol, acetic acid, toluene, dioxane).
-
Catalysis: Acid or base catalysis can alter the nucleophilicity/electrophilicity of the reactants. For instance, Brønsted acids might protonate one carbonyl preferentially, while Lewis acids might coordinate differently.[3]
-
-
Separation of Isomers: If achieving perfect selectivity is not possible, an effective purification method is required.
-
Recommendation: Flash column chromatography is the most common method for separating regioisomers. A shallow gradient of a hexane/ethyl acetate or dichloromethane/methanol solvent system is often a good starting point.[5]
-
-
Issue 3: The final product is difficult to purify.
-
Question: I'm struggling with the purification of this compound. It seems to be highly polar and difficult to separate from baseline impurities.
-
Answer: The purification of polar heterocyclic compounds like pyrazolopyridines can indeed be challenging.[5]
-
Proper Work-up: A thorough aqueous work-up is crucial to remove inorganic salts, catalysts, and highly polar starting materials before attempting chromatography.
-
Recommendation: After the reaction, perform an aqueous wash. If your product is basic, an acidic wash (e.g., dilute HCl) can remove basic impurities, and vice-versa. Ensure your target compound does not precipitate or degrade during these washes. The final organic layer should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated in vacuo.[6]
-
-
Optimized Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.[5] If the product is very polar and sticks to silica, consider using alumina (neutral or basic) or a reverse-phase (C18) column.
-
Mobile Phase: A systematic approach to eluent selection is best. Start with a non-polar solvent and gradually increase polarity.[5] For highly polar compounds on silica, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can be effective. Adding a modifier like triethylamine (0.1-1%) can help prevent streaking for basic compounds.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an excellent final purification step to achieve high purity and remove closely eluting impurities. Screen various solvents to find one in which your product is soluble when hot but poorly soluble when cold.
-
Data & Protocols
Table 1: Optimization of Reaction Conditions
This table provides a framework for optimizing key reaction parameters based on common literature observations.
| Parameter | Condition A (Baseline) | Condition B (Alternative) | Condition C (Alternative) | Expected Outcome/Rationale |
| Solvent | Ethanol | Acetic Acid | DMSO / NMP | Acetic acid can act as both solvent and catalyst.[3] Aprotic polar solvents like DMSO can increase reaction rates for certain nucleophilic substitutions. |
| Temperature | Room Temp | 80 °C | 120 °C (Reflux) | Increasing temperature often increases reaction rate but may also promote side reactions or degradation.[5] TLC monitoring is essential. |
| Catalyst | None | p-TsOH (acid) | Piperidine (base) | The choice between acid or base catalysis depends on the specific cyclization mechanism (e.g., Knoevenagel vs. Michael addition).[2] |
| Reaction Time | 4 h | 12 h | 24 h | Longer reaction times may be needed for less reactive substrates but increase the risk of byproduct formation. Monitor by TLC.[5] |
General Synthetic Pathway
The synthesis often involves the construction of the pyridine ring onto a 5-aminopyrazole core.
Caption: A common synthetic route to the pyrazolopyridine core.
Detailed Experimental Protocol: Cyclocondensation Route
This protocol is a representative example based on common cyclocondensation strategies like the Gould-Jacobs reaction and should be adapted and optimized for your specific substrates.[2][3]
Objective: To synthesize a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative, a tautomer of the target "-5-ol" structure.
Materials:
-
5-Amino-1H-pyrazole derivative (1.0 eq)
-
Diethyl malonate derivative (e.g., diethyl 2-(ethoxymethylene)malonate) (1.1 eq)
-
High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)
-
Ethanol
-
Hexane
Procedure:
-
Step 1: Initial Condensation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 5-amino-1H-pyrazole derivative (1.0 eq) in ethanol.
-
Add the diethyl malonate derivative (1.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the aminopyrazole by TLC.
-
Once the initial condensation is complete, remove the ethanol under reduced pressure.
-
-
Step 2: Thermal Cyclization:
-
To the crude intermediate from Step 1, add a high-boiling point solvent (e.g., diphenyl ether) to form a slurry.
-
Heat the mixture to a high temperature (typically 240-260 °C) using a heating mantle and a temperature controller. Caution: Perform this step in a well-ventilated fume hood.
-
Maintain this temperature for 30-60 minutes. The cyclization product will often precipitate from the hot solution.
-
Monitor the reaction by TLC (if possible, by taking small aliquots and working them up).
-
-
Step 3: Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature. The product should precipitate fully.
-
Dilute the cooled mixture with an equal volume of hexane to further reduce the solubility of the product and help precipitate it.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with hexane to remove the high-boiling point solvent.
-
Wash the solid with ethanol to remove any remaining impurities.
-
Dry the solid product under vacuum to obtain the crude this compound derivative.
-
-
Step 4: Final Purification (if necessary):
-
If the product is not sufficiently pure after filtration, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMSO/water) or by column chromatography using a polar eluent system (e.g., DCM/Methanol).
-
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
troubleshooting guide for 1H-Pyrazolo[4,3-B]pyridin-5-OL reaction side products
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-ol and its derivatives. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reactions and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the pyrazolo[4,3-b]pyridine core is resulting in a complex mixture of products. What are the most likely side products and why are they forming?
The formation of a complex product mixture is a common issue in the synthesis of fused heterocyclic systems like pyrazolo[4,3-b]pyridines. The most probable side products often arise from the inherent reactivity of the precursors, particularly 5-aminopyrazoles, which possess multiple nucleophilic sites.[1][2]
Common Side Products:
-
Regioisomers: When using unsymmetrical 1,3-dielectrophiles (e.g., unsymmetrical β-diketones) for the cyclocondensation with a 5-aminopyrazole, the formation of two different regioisomers is possible.[3][4] The regioselectivity is dictated by the relative electrophilicity of the two carbonyl groups in the dielectrophile.[3]
-
Pyrazolo[1,5-a]pyrimidines: This is a common structural isomer that can form, especially when the N1 position of the 5-aminopyrazole is unsubstituted.[1][4] The reaction mechanism can proceed through a different cyclization pathway involving the N1 nitrogen of the pyrazole ring instead of the C4 carbon.[1]
-
Incomplete Cyclization/Dehydration Products: The reaction sequence often involves a Michael addition, followed by cyclization and dehydration.[1] If the reaction conditions (e.g., temperature, time, or catalyst) are not optimal, intermediates from any of these steps may be present in the final mixture.
-
Oxidation/Reduction Side Products: Depending on the reaction conditions and the presence of oxidizing or reducing agents (even atmospheric oxygen), the desired product or intermediates can undergo further transformations. Some syntheses require a final oxidation step to yield the aromatic pyrazolo[3,4-b]pyridine scaffold.[3]
Q2: I am observing the formation of a significant amount of the isomeric Pyrazolo[1,5-a]pyrimidine. How can I favor the formation of the desired this compound?
The formation of the pyrazolo[1,5-a]pyrimidine isomer is a classic example of competing reaction pathways.[1][4] Several factors can be adjusted to influence the regioselectivity of the cyclization.
Strategies to Minimize Pyrazolo[1,5-a]pyrimidine Formation:
-
N1-Substitution on the Pyrazole: Protecting the N1 position of the 5-aminopyrazole with a suitable substituent (e.g., phenyl, methyl) can block the reaction pathway leading to the pyrazolo[1,5-a]pyrimidine isomer. This forces the cyclization to occur through the C4 position.[1]
-
Choice of Catalyst: The catalyst can play a crucial role in directing the reaction. While acidic catalysts like acetic acid are common, exploring Lewis acids may alter the regioselectivity.[5]
-
Solvent and Temperature Optimization: The reaction solvent and temperature affect the solubility of reactants and the kinetics of the competing pathways. A systematic screen of solvents and temperatures is recommended. Some reactions have shown high yields under solvent-free conditions at elevated temperatures.[5]
-
Nature of the 1,3-Dielectrophile: The structure of the 1,3-dielectrophile can influence the outcome. For instance, the reaction of 5-aminopyrazole with β,γ-unsaturated-γ-alkoxy-α-ketoesters has been reported to provide high regioselectivity for the formation of pyrazolo[1,5-a]pyrimidines, so avoiding similar substrates might be beneficial if the pyrazolo[4,3-b]pyridine is the desired product.[1]
Q3: My yield of this compound is consistently low. What are the key parameters I should investigate to improve it?
Low yields can be attributed to a variety of factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Troubleshooting Low Yields:
| Parameter | Potential Issue & Causality | Recommended Action |
| Purity of Starting Materials | Impurities in the 5-aminopyrazole or the 1,3-dicarbonyl compound can inhibit the catalyst or lead to the formation of side products, consuming the reactants and lowering the yield. | Ensure high purity of all reactants through techniques like recrystallization or column chromatography. Verify purity using methods like NMR or melting point analysis.[5] |
| Catalyst Activity | The choice and loading of the catalyst are critical. An inappropriate or deactivated catalyst will result in a sluggish or incomplete reaction. | Screen different acid or Lewis acid catalysts. Optimize the catalyst loading; for some solid-supported catalysts, a specific amount is optimal.[5] |
| Reaction Temperature & Time | Suboptimal temperature can lead to incomplete reaction or degradation of the product. Insufficient reaction time will result in unreacted starting materials. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[5] |
| Solvent Effects | The solvent influences the solubility of reactants and can affect reaction kinetics. | Perform a solvent screen. While ethanol is commonly used, other solvents or even solvent-free conditions might be more effective.[5] |
| Work-up Procedure | Improper work-up can lead to product loss or the introduction of impurities that complicate purification. | Ensure the work-up procedure effectively removes catalysts and inorganic salts without degrading the product. |
Q4: I am struggling with the purification of my target this compound from the reaction mixture. What are the recommended purification strategies?
The purification of pyrazolopyridines can be challenging due to their polarity and the potential for co-eluting byproducts.
Purification Workflow:
Caption: Recommended purification workflow for this compound.
Detailed Purification Protocol:
-
Initial Work-up: After the reaction is complete, a proper aqueous work-up is crucial to remove any acid or base catalyst and inorganic salts.[5]
-
Solvent Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is often the most effective method for separating the desired product from side products and unreacted starting materials.[5]
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[5] The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product obtained after column chromatography is not sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be an effective final purification step.
Q5: How can I confirm the structure of my product and rule out the formation of regioisomers?
Unambiguous structure determination is critical. A combination of spectroscopic techniques is necessary.
Structural Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts and coupling constants of the aromatic protons can help distinguish between different isomers.
-
¹³C NMR: Shows the different carbon environments.
-
2D NMR (HMBC, HMQC/HSQC): These techniques are invaluable for confirming the connectivity of atoms within the molecule and are often essential for definitively distinguishing between regioisomers.[4]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of the product.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural proof.
Reaction Mechanism and Side Product Formation
The most common route to 1H-pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[3]
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
optimization of reaction conditions for 1H-Pyrazolo[4,3-B]pyridin-5-OL synthesis.
Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-ol
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of the pyrazolo[4,3-b]pyridine scaffold. Each answer provides a causal explanation and a step-by-step guide to resolving the problem.
Q1: My yield of this compound is consistently low or non-existent. What are the primary factors to investigate?
A1: Low yield is a common challenge in heterocyclic synthesis, often stemming from a combination of factors. A systematic approach to troubleshooting is critical.
The synthesis of the pyrazolo[4,3-b]pyridine core typically involves a cyclocondensation reaction, which is sensitive to multiple parameters.[1] Success hinges on controlling the reaction kinetics to favor the desired product over side reactions.
Troubleshooting Protocol for Low Yield:
-
Purity of Starting Materials: This is the most critical, yet often overlooked, factor. Impurities in your reactants, such as the aminopyrazole precursor, can poison catalysts or participate in side reactions, consuming starting material and complicating purification.[2]
-
Action: Verify the purity of all reactants by NMR and/or LC-MS. If necessary, purify starting materials by recrystallization or column chromatography before use.
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction (if too low) or degradation of reactants and products (if too high).[2]
-
Action: Monitor your reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every hour). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating. If the reaction is sluggish, consider a stepwise increase in temperature (e.g., in 10°C increments).
-
-
Solvent Selection: The solvent's role is multifaceted; it must dissolve reactants, facilitate heat transfer, and can influence reaction pathways and kinetics.[2]
-
Action: If your current solvent is not providing good results, consider screening alternatives. High-boiling polar aprotic solvents like DMSO or DMF are often used for such condensations, but ethanol or butanol under reflux can also be effective, sometimes in the presence of an acid or base catalyst.[3]
-
-
Catalyst Choice and Loading: Many pyrazolopyridine syntheses are catalyzed. The choice of acid (e.g., acetic acid, p-TsOH) or base (e.g., piperidine, DBU) can dramatically affect the outcome.[1][4] In some modern approaches, specialized catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) have shown excellent activity even at room temperature.[5]
-
Action: If using a catalyst, ensure it is active and not expired. Optimize the catalyst loading; too much can sometimes promote side reactions, while too little results in an incomplete reaction.
-
Q2: I am observing the formation of multiple products, likely regioisomers. How can I improve regioselectivity?
A2: The formation of regioisomers is a known challenge in pyrazolopyridine synthesis, especially when using unsymmetrical precursors like a substituted aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound. [2][6][7]
The reaction mechanism involves nucleophilic attack from the aminopyrazole onto two different electrophilic carbonyl centers. The ratio of the resulting isomers is determined by the relative electrophilicity of these centers and steric hindrance.[7]
Strategies to Control Regioselectivity:
-
Modify Reaction Conditions: In some cases, the choice of solvent and catalyst can influence the regiochemical outcome.[2] It is advisable to screen different conditions systematically. For instance, a non-polar solvent might favor one transition state over another due to differential solvation.
-
Leverage Steric Hindrance: If possible, choose starting materials where one reaction site is significantly more sterically hindered. This can effectively "block" one pathway, favoring the other.
-
Use Pre-activated Substrates: Employing substrates where one electrophilic site is clearly more reactive than the other (e.g., a β-ketoester instead of a symmetrical diketone) can direct the initial nucleophilic attack to the more reactive center (the ketone), thus favoring one regioisomer.[8]
-
Chromatographic Separation: If achieving complete regioselectivity is not possible, flash column chromatography is the most common method for separating the resulting isomers.[2] A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.
Q3: The purification of my final product is difficult due to baseline streaking on TLC and co-eluting impurities. What are the best practices for isolation?
A3: Purification challenges with N-heterocycles like this compound often arise from their polarity, basicity, and potential to chelate to the silica gel stationary phase.
Purification Protocol:
-
Aqueous Work-up: A thorough work-up is essential to remove inorganic salts, catalysts, and highly polar impurities before attempting chromatography.[2]
-
Step 1: After the reaction is complete, cool the mixture and, if applicable, quench it with water or a saturated NH₄Cl solution.
-
Step 2: Extract the product into an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform multiple extractions to ensure complete recovery.[9]
-
Step 3: Wash the combined organic layers with water and then with brine to remove residual water and inorganic salts.
-
Step 4: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]
-
-
Column Chromatography Optimization:
-
Stationary Phase: While silica gel is standard, consider using alumina (basic or neutral) if your compound is particularly basic and interacts strongly with acidic silica. Alternatively, treated silica (e.g., with triethylamine in the eluent) can mitigate tailing.
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Adding a small amount of a polar modifier like methanol (1-5%) or a base like triethylamine (0.5-1%) to your eluent can significantly improve peak shape and separation by competing for active sites on the silica gel.
-
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent final purification step to obtain highly pure material. Experiment with various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
Q4: My reaction works well at the 100 mg scale but fails upon scale-up to 5 grams. What factors should I consider for successful scaling?
A4: Scale-up introduces challenges related to mass and heat transfer that are not apparent at the lab bench scale. The decreased surface-area-to-volume ratio in larger reactors is a primary cause of these issues. [10]
Key Scale-Up Considerations:
-
Thermal Management: Cyclocondensation reactions are often exothermic. In a large flask, heat generated in the center of the reaction mass cannot dissipate quickly, leading to temperature spikes.[10] These "hot spots" can cause side reactions and product degradation.
-
Solution: Use a reactor with efficient overhead stirring and an external cooling bath. Most importantly, control the rate of reagent addition. Add the limiting reagent slowly and portion-wise, monitoring the internal temperature continuously with a probe.
-
-
Mixing Efficiency: Inadequate mixing can create localized areas of high reactant concentration, which can promote the formation of byproducts.[10]
-
Solution: Use mechanical overhead stirring instead of a magnetic stir bar. Ensure the stir speed is sufficient to create a vortex and maintain a homogeneous mixture.
-
-
Solvent Volume: While it's tempting to use minimal solvent to increase concentration, this can be detrimental during scale-up. Higher dilution can help manage the exotherm and prevent precipitation of intermediates or products on the reactor walls.
Experimental Workflow and Data
General Synthetic Protocol (Illustrative)
The following is a representative multi-component protocol for synthesizing a pyrazolopyridine scaffold. This should be used as a starting point for optimization.
-
To a solution of the 5-aminopyrazole derivative (1.0 eq) in ethanol (10 mL/mmol) is added the 1,3-dicarbonyl compound (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
The mixture is heated to reflux (approx. 80°C) and the reaction progress is monitored by TLC (e.g., 7:3 Hexane:Ethyl Acetate).[6]
-
Upon completion (typically 4-16 hours), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.[2]
-
The residue is re-dissolved in ethyl acetate and subjected to an aqueous work-up as described in A3 .
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1H-pyrazolo[4,3-b]pyridine derivative.
Table 1: Optimization of Reaction Parameters
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
| Solvent | Ethanol | Toluene | DMSO | Higher boiling point solvents may increase reaction rate but also risk degradation.[2] |
| Temperature | Room Temp | 80°C (Reflux) | 120°C | Temperature must be optimized; higher is not always better.[5] |
| Catalyst | None | Acetic Acid | p-TsOH | Acid catalysis is often necessary to activate the carbonyl groups for nucleophilic attack. |
| Yield (%) | 10-20% | 50-70% | 40-60% | Condition B often represents a good starting point for optimization. |
Visualized Workflows and Mechanisms
Plausible Reaction Mechanism
The synthesis often proceeds via an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration/aromatization to yield the final fused heterocyclic system.
Caption: General mechanism for pyrazolopyridine formation.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve issues of low product yield.
Caption: Systematic troubleshooting flowchart for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1H-Pyrazolo[4,3-b]pyridin-5-ol
Welcome to the dedicated technical support guide for navigating the challenges in the purification of 1H-Pyrazolo[4,3-b]pyridin-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Pyrazolopyridine derivatives are foundational in the development of therapeutics, particularly as kinase inhibitors.[1] However, their inherent physicochemical properties often present unique purification hurdles.
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve the desired purity for your downstream applications.
Understanding the Core Challenges
The purification of this compound and its analogs is complicated by a combination of factors inherent to their structure:
-
Polarity and Tautomerism: The presence of a pyridine ring, a pyrazole ring, and a hydroxyl group confers significant polarity. The pyridin-5-ol moiety can exist in tautomeric equilibrium with its pyridone form, which can affect solubility and interactions with chromatography media.[2]
-
Basicity: The nitrogen atoms in the heterocyclic rings are basic.[3] These basic sites can interact strongly with acidic silanol groups on standard silica gel, leading to common chromatography issues like peak tailing, poor resolution, and even irreversible adsorption of the compound onto the column.[3]
-
Solubility Profile: The compound's polarity can make it challenging to find a single solvent for recrystallization where it is soluble when hot but sparingly soluble when cold.[4][5][6] This often necessitates the use of mixed solvent systems.[7]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: I'm seeing significant peak tailing and poor recovery during normal-phase silica gel chromatography. What's happening and how can I fix it?
Probable Cause: This is a classic sign of strong interaction between the basic nitrogen atoms of your pyrazolopyridine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This interaction slows the elution of the compound in a non-uniform way, causing the peak to tail and, in severe cases, leading to product loss on the column.
Solutions:
-
Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase.
-
Recommended Additive: Triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v) is typically sufficient.
-
Mechanism: The amine additive preferentially binds to the active silanol sites, masking them from your compound and allowing it to elute symmetrically.
-
-
Use of Deactivated Silica: Consider using a deactivated or end-capped silica gel. These stationary phases have been chemically treated to reduce the number of free silanol groups.
-
Switch to an Alternative Chromatography Mode: If tailing persists, normal-phase may not be the ideal method.
-
Reverse-Phase Chromatography (RPC): This is often the preferred method for polar compounds.[8][9] See Q2 for more details.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reverse-phase.[10] It uses a polar stationary phase with a high organic content mobile phase.
-
Q2: My compound elutes in the void volume (shows no retention) on my C18 reverse-phase column. How can I get it to retain and separate from polar impurities?
Probable Cause: this compound is a very polar molecule. In standard reverse-phase conditions (e.g., Methanol/Water or Acetonitrile/Water), it may have a much stronger affinity for the polar mobile phase than the non-polar C18 stationary phase, leading to poor or no retention.[3]
Solutions:
-
Increase Mobile Phase Polarity:
-
100% Aqueous Mobile Phase: Start with a mobile phase of 100% water (with a buffer/modifier) and gradually introduce the organic solvent. Some modern stationary phases (like AQ-C18 types) are designed to be stable in highly aqueous conditions.[11]
-
Mechanism: By making the mobile phase as polar as possible, you increase the relative hydrophobicity of your compound, promoting interaction with the stationary phase.
-
-
Mobile Phase Modification (pH Adjustment): The retention of ionizable compounds is highly dependent on pH.
-
Acidic Modifier: Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to your mobile phase. In an acidic environment, the basic nitrogens on your compound will be protonated. This can sometimes increase retention on certain C18 phases. More importantly, it ensures consistent ionization, leading to sharp, reproducible peaks.[10]
-
Buffer System: Using a buffer (e.g., ammonium formate or ammonium acetate) can provide better pH control and improve peak shape.
-
-
Choose a More Retentive Stationary Phase:
-
Phenyl-Hexyl or Biphenyl Phases: These phases offer alternative selectivity through π-π interactions with the aromatic rings of your compound, which can enhance retention for heterocyclic molecules.[11]
-
Embedded Polar Group (EPG) Phases: Columns with polar endcapping or embedded polar groups (like amides) are designed to better retain polar analytes.[11]
-
Q3: My recrystallization attempt failed. Either nothing crashed out, or an oil formed instead of crystals. What should I try next?
Probable Cause: This indicates a suboptimal choice of solvent system. If nothing crystallizes, your compound is too soluble even at low temperatures. If it "oils out," the solution has become supersaturated too quickly, or the melting point of your solid is lower than the temperature of the solution.
Solutions:
-
Systematic Solvent Screening: Finding the right solvent is key.[5] An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Good Single Solvents to Try: Alcohols (Ethanol, Isopropanol), Acetonitrile, Ethyl Acetate.
-
Poor Solvents (Anti-solvents): Hexanes, Heptane, Diethyl Ether, Water.
-
-
Employ a Mixed-Solvent System: This is often the most successful strategy for polar molecules.[7]
-
Protocol:
-
Dissolve your crude compound in a minimum amount of a "good" solvent (one it's highly soluble in) at an elevated temperature.
-
While still hot, slowly add a "poor" solvent (an anti-solvent) dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
-
-
Induce Crystallization: If the solution is supersaturated but crystals won't form:
-
Salt Formation for Purification: Since the molecule has basic handles, you can form a salt with an acid (like HCl or H₂SO₄).[4][12] Salts often have very different solubility profiles and may crystallize more readily than the freebase. After crystallization, the pure salt can be neutralized to recover the purified freebase.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing a flash chromatography method for this compound?
A: For a polar, basic compound like this compound, a reverse-phase flash chromatography system is often a more robust starting point than normal-phase.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18-functionalized Silica | Standard for reverse-phase; provides hydrophobic interactions.[9] |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component. Formic acid ensures consistent protonation for better peak shape.[10] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | The organic modifier. Acetonitrile often provides sharper peaks. |
| Gradient | Start at 5% B, ramp to 95% B | A broad gradient is effective for scouting the elution conditions of your compound and impurities. |
Q: How do I know which impurities I should be looking for?
A: The most likely impurities stem from the synthetic route.[13] For example, if the synthesis involves the cyclization of a functionalized pyridine, you might have unreacted starting materials or partially cyclized intermediates.[14] Running a crude LC-MS analysis is the best way to identify the mass of the main impurities, which can help you deduce their structures and tailor the purification method to target their removal.
Q: Can I use recrystallization as my only purification method?
A: It depends on the purity of your crude material. Recrystallization is an excellent technique for removing small amounts of impurities from a solid that is already relatively pure (>90%).[5] However, if your crude material contains significant amounts of impurities, especially those with similar solubility profiles, chromatography is generally required as a primary purification step to remove the bulk of the contaminants.[15] A final recrystallization step can then be used to achieve high purity.
Visualized Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision workflow for purification strategy.
Step-by-Step Protocol: Reverse-Phase Flash Chromatography
This protocol provides a general method for purifying 100 mg of crude this compound.
1. Sample Preparation:
- Dissolve ~100 mg of the crude material in a minimal volume of DMSO or DMF (e.g., 0.5 - 1.0 mL).
- Alternatively, if soluble, use the strong solvent from the mobile phase (e.g., Methanol or Acetonitrile).
- Adsorb the dissolved sample onto a small amount of Celite or silica gel until a dry, free-flowing powder is obtained. This is known as "dry loading" and typically results in better separation.
2. System Setup:
- Column: Select a C18 flash column appropriately sized for your sample mass (e.g., a 12g C18 column for 100-200 mg of material).
- Mobile Phase A: 99.9% Water, 0.1% Formic Acid.
- Mobile Phase B: 99.9% Acetonitrile, 0.1% Formic Acid.
- Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the starting mobile phase composition (e.g., 95% A, 5% B).
3. Chromatography Run:
- Loading: Load your prepared sample onto the column.
- Elution Gradient:
- Hold at 5% B for 2 CV.
- Ramp from 5% B to 60% B over 10 CV.
- Ramp from 60% B to 95% B over 2 CV.
- Hold at 95% B for 2 CV to wash the column.
- Detection: Monitor elution using a UV detector, typically at 254 nm and 280 nm.
4. Fraction Analysis:
- Collect fractions based on the UV chromatogram.
- Analyze the relevant fractions using TLC or LC-MS to identify those containing the pure product.
- Combine the pure fractions.
5. Product Isolation:
- Remove the organic solvent (Acetonitrile) from the pooled fractions using a rotary evaporator.
- Freeze-dry (lyophilize) the remaining aqueous solution to obtain the final product as a fluffy solid.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. halocolumns.com [halocolumns.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 14. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of 1H-Pyrazolo[4,3-B]pyridin-5-OL in biological assays
Technical Support Center: 1H-Pyrazolo[4,3-b]pyridin-5-ol
Introduction: The Challenge of Pyrazolopyridine Solubility
Welcome to the technical support guide for this compound. This heterocyclic compound belongs to the pyrazolopyridine class, a scaffold of significant interest in medicinal chemistry for its diverse biological activities.[1][2] However, like many potent drug candidates, its fused aromatic ring structure contributes to low aqueous solubility, a major hurdle in obtaining reliable and reproducible data in biological assays.[3][4] Over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, which can prematurely terminate the evaluation of a promising therapeutic candidate.[3]
This guide provides a structured, cause-and-effect approach to systematically troubleshoot and overcome solubility issues with this compound, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture media or assay buffer?
A: This is a classic sign of a compound exceeding its thermodynamic solubility limit in an aqueous environment. The compound is likely highly soluble in your 100% organic stock solvent (like DMSO) but "crashes out" when diluted into the aqueous buffer where its solubility is much lower. The final concentration of your organic solvent may also be insufficient to keep it dissolved.
Q2: I'm using 100% DMSO for my stock. Is this the best choice?
A: DMSO is an excellent and common choice for initial stock solutions due to its strong solubilizing power. However, the key is not just the stock solvent, but the entire formulation strategy, including the final concentration of co-solvents and other excipients in your assay. For some compounds, other organic solvents like DMA (dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) might offer better initial solubility, but their compatibility with the specific assay must be verified.
Q3: Can I solve the problem by just increasing the final percentage of DMSO in my assay?
A: While tempting, this approach has significant risks. High concentrations of DMSO (>0.5-1%) can be directly toxic to cells, inhibit enzyme activity, or interfere with assay detection technologies, leading to misleading results. The goal is to find the lowest effective concentration of any co-solvent that maintains compound solubility without compromising biological relevance.[5]
Q4: How does pH impact the solubility of this compound?
A: The structure of this compound contains basic nitrogen atoms within its heterocyclic rings. In acidic conditions (lower pH), these nitrogens can become protonated, creating a charged species that is generally more soluble in aqueous media.[6][7] Therefore, adjusting the pH of your buffer, if your assay permits, can be a powerful tool to increase solubility.[8][9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility problems.
Problem 1: Compound precipitates immediately upon dilution from the stock solution.
-
Underlying Cause: This often points to issues with the stock solution itself or a very sharp drop in solubility upon entering the aqueous phase. The compound may be at its solubility limit even in the stock, or it may be forming aggregates that serve as seeds for precipitation.
-
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for immediate precipitation.
Problem 2: Compound is soluble initially but precipitates over the course of the assay.
-
Underlying Cause: This suggests you are operating in a region of kinetic solubility—a supersaturated state that is temporarily stable but will eventually equilibrate to the lower, thermodynamic solubility limit. This is common when diluting a high-concentration DMSO stock into a buffer.[3]
-
Solution: Systematic Formulation Development
The key is to increase the true thermodynamic solubility in the final assay buffer. This requires moving beyond simple DMSO dilution and exploring formulation excipients.
1. pH Modification:
-
Scientific Rationale: As a weak base, protonating the pyrazolopyridine nitrogen atoms at acidic pH can disrupt the crystal lattice energy and dramatically increase aqueous solubility.[6][7] Many heterocyclic compounds exhibit significantly higher solubility at pH values below their pKa.[8][10]
-
Action: If your assay is tolerant, test the solubility in a panel of buffers with decreasing pH (e.g., pH 7.4, 6.8, 6.0, 5.0). Note that drastic pH changes can affect cell health or protein stability.
2. Co-solvent Addition:
-
Scientific Rationale: Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[5][11]
-
Action: Evaluate a panel of pharmaceutically relevant co-solvents. Prepare intermediate stock solutions in these co-solvents to minimize the final concentration in the assay.
Co-solvent Typical Starting Concentration (Final Assay) Pros Cons / Assay Compatibility DMSO 0.1 - 0.5% Strong solubilizer Cell toxicity, enzyme inhibition above 0.5% Ethanol 1 - 5% Less toxic than DMSO Can cause protein denaturation at high conc. PEG 400 1 - 10% Low toxicity, good for in vivo Can be viscous, may interfere with some assays Propylene Glycol 1 - 10% Good safety profile Lower solubilizing power than DMSO 3. Use of Surfactants:
-
Scientific Rationale: Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). Hydrophobic compounds like this compound can partition into the hydrophobic core of these micelles, effectively increasing their apparent solubility.[12][13]
-
Action: This is primarily for biochemical or acellular assays. Test low concentrations (e.g., 0.01% - 0.1%) of non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20. Be aware that surfactants can denature proteins and are often unsuitable for cell-based assays.
4. Cyclodextrin Complexation:
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[3][12]
-
Action: This is a powerful technique for both in vitro and in vivo applications. Evaluate hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). The compound can be dissolved in a cyclodextrin solution, sometimes with gentle heating or sonication, to facilitate complex formation.
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol allows you to systematically test the effect of pH and co-solvents on the solubility of this compound.
Materials:
-
This compound (solid)
-
DMSO (anhydrous)
-
Assay Buffers (e.g., PBS at pH 7.4, MES at pH 6.5, Acetate at pH 5.5)
-
Co-solvents (e.g., PEG 400, Propylene Glycol)
-
96-well plate (polypropylene or glass-coated for low binding)
-
Plate shaker and plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a High-Concentration Stock: Accurately weigh and dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM). Ensure complete dissolution using sonication and gentle warming (37°C) if necessary. Visually inspect for any particulates.
-
Set Up Test Plate: In a 96-well plate, add your various assay buffers. For co-solvent testing, add the buffer already containing the desired final concentration of the co-solvent (e.g., PBS + 5% PEG 400).
-
Serial Dilution: Create an intermediate plate by diluting the 50 mM primary stock. Then, perform a serial dilution of your compound stock directly into the test buffers in the 96-well plate. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of buffer to achieve a 200 µM final concentration with 2% DMSO.
-
Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2-4 hours to allow it to reach thermodynamic equilibrium.
-
Analysis:
-
Visual Inspection: Check each well for visible signs of precipitation.
-
Turbidity Measurement: Read the absorbance of the plate at a high wavelength (e.g., 620 nm) where the compound does not absorb. An increase in absorbance indicates light scattering from precipitated particles.
-
Nephelometry: If available, this technique provides a more sensitive measurement of turbidity.
-
Data Interpretation:
The highest concentration that remains clear (no visible precipitate and no increase in turbidity) is the thermodynamic solubility under those specific conditions.
| Condition | Max Soluble Conc. (µM) | Observation |
| PBS, pH 7.4, 1% DMSO | 5 | Precipitate at >5 µM |
| MES, pH 6.5, 1% DMSO | 25 | Clear up to 25 µM |
| PBS, pH 7.4, 1% DMSO, 5% PEG 400 | 40 | Clear up to 40 µM |
| Acetate, pH 5.5, 1% DMSO | 150 | Clear up to 150 µM |
This table presents hypothetical data for illustrative purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. dau.url.edu [dau.url.edu]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. mdpi.com [mdpi.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
Technical Support Center: Scaling Up 1H-Pyrazolo[4,3-b]pyridin-5-ol Production
Welcome to the technical support center for the synthesis and scale-up of 1H-Pyrazolo[4,3-b]pyridin-5-ol. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during synthesis and scale-up, providing field-proven insights and solutions in a direct question-and-answer format. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring efficiency, purity, and yield.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of this compound.
Q1: What is the most robust and scalable synthetic route to this compound?
A1: A highly effective and scalable approach is based on the annulation of a pyrazole ring onto a functionalized pyridine core. Specifically, a one-pot method employing a modified Japp-Klingemann reaction has shown significant promise.[1][2][3] This strategy starts with readily available substituted 3-nitropyridines, offering operational simplicity and avoiding the isolation of potentially unstable intermediates.
Q2: Why is the Japp-Klingemann reaction preferred for this synthesis?
A2: The Japp-Klingemann reaction is a classic and reliable method for forming hydrazones, which are the direct precursors to the pyrazole ring.[4] The modified, one-pot protocol enhances scalability by combining the azo-coupling, deacylation, and pyrazole ring annulation steps, which minimizes handling and potential yield loss between stages.[1][5]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety considerations include:
-
Handling of Diazonium Salts: Although arenediazonium tosylates are more stable than their chloride counterparts, they are still potentially explosive and should be handled with care, avoiding heat, friction, and shock.[1] They should always be kept cold and used immediately after preparation.
-
Solvent Safety: The protocol may use flammable solvents like acetonitrile and pyrrolidine. Scale-up operations require appropriate engineering controls, such as fume hoods and grounded equipment, to mitigate fire and exposure risks.
-
Reagent Toxicity: Pyridine and its derivatives can be toxic.[2] Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.
Q4: My final product, this compound, has poor solubility in common organic solvents. How can I purify it effectively on a large scale?
A4: The polar nature of the pyridinol and pyrazole moieties contributes to low solubility in non-polar solvents. For large-scale purification, consider the following:
-
pH-Mediated Precipitation: The compound possesses both acidic (phenol) and basic (pyridine/pyrazole) sites. You can often achieve effective purification by dissolving the crude product in an aqueous acidic solution, filtering to remove insoluble impurities, and then precipitating the pure product by carefully adjusting the pH to its isoelectric point with a base.
-
Recrystallization from Polar Solvents: Explore recrystallization from polar protic solvents like water, ethanol, or solvent mixtures such as DMSO/water or DMF/water.
-
Slurry Washing: Washing the crude solid with a series of solvents of increasing polarity can effectively remove impurities without fully dissolving the product.
Part 2: Detailed Synthesis Protocol
This section provides a comprehensive, step-by-step protocol for the gram-scale synthesis of this compound, adapted from established methods for related derivatives.[1][3][5]
Overall Synthetic Scheme
The proposed synthesis involves three main stages:
-
SNAr reaction to form the key ketoester intermediate.
-
One-pot modified Japp-Klingemann reaction to construct the pyrazole ring.
-
Demethylation to yield the final this compound.
Diagram: Proposed Synthetic Workflow
Caption: A three-stage workflow for synthesizing this compound.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-(5-methoxy-3-nitropyridin-2-yl)-3-oxobutanoate (Intermediate 1)
-
To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of ethyl acetoacetate (1.1 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Cool the resulting enolate solution back to 0°C.
-
Add a solution of 2-chloro-5-methoxy-3-nitropyridine (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketoester, which can be used in the next step without further purification.
Step 2: One-Pot Synthesis of Ethyl 5-Methoxy-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Protected Product)
-
Preparation of Diazonium Tosylate: In a separate flask, dissolve aniline (1.1 eq) and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.2 eq) in acetonitrile. Cool the solution to 0°C. Add isoamyl nitrite (1.5 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the arenediazonium tosylate suspension.
-
Azo-Coupling: To a solution of Intermediate 1 (1.0 eq) in acetonitrile, add pyridine (1.0 eq).
-
Add the freshly prepared diazonium tosylate suspension from the previous step to the ketoester solution at room temperature. Stir for 30-60 minutes. The reaction progress can be monitored by the formation of a deeply colored azo-intermediate.
-
Cyclization: Add pyrrolidine (4.0 eq) to the reaction mixture. Heat the mixture to 40°C and stir for 1-2 hours until TLC/LC-MS indicates the complete conversion of the intermediate to the cyclized product.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the protected pyrazolopyridine.
Step 3: Demethylation to this compound (Final Product)
-
Dissolve the protected product (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Cool the solution to 0°C (or -78°C for BBr₃).
-
Add a solution of boron tribromide (BBr₃, 3.0 eq) in DCM dropwise. Alternatively, refluxing with 48% aqueous hydrobromic acid (HBr) can be used.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC/LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.
-
Adjust the pH of the aqueous solution to ~7 using a saturated NaHCO₃ solution. The product should precipitate.
-
Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield the final product.
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
Detailed Q&A Troubleshooting
Reaction & Synthesis
Q: My Japp-Klingemann reaction (Step 2) is giving very low yields. What are the likely causes?
A: Low yields in this step are frequently traced back to two critical factors: the stability of the diazonium salt and the reaction's pH.
-
Diazonium Salt Instability: Arenediazonium salts are notoriously unstable at elevated temperatures. It is crucial to prepare the diazonium tosylate at 0-5°C and use it immediately.[6] Any delay or temperature excursion can lead to significant degradation, reducing the amount of active electrophile available for the coupling reaction. On a larger scale, ensure your cooling is efficient enough to handle the exotherm from the diazotization.
-
Incorrect pH: The initial azo-coupling is followed by a base-mediated deacylation and cyclization. The addition of pyridine creates the necessary conditions for the coupling, and the subsequent addition of a stronger, nucleophilic base like pyrrolidine is essential for the deacetylation and final ring closure.[1] If the reaction medium is too acidic, these steps will be inhibited. Ensure proper stoichiometry of the bases.
Q: During Step 2, I've isolated a stable intermediate that is not my desired pyrazolopyridine. What is it and how do I proceed?
A: You have likely isolated the N-acetyl hydrazone intermediate. This results from an unusual C-to-N migration of the acetyl group.[1][3] This is not a dead-end; this intermediate can be converted to the final cyclized product. The solution is to ensure the final cyclization conditions are robust enough. Increase the reaction time at 40°C after adding pyrrolidine, or consider a modest temperature increase to 50°C. The additional thermal energy and prolonged exposure to the base will facilitate the conversion of the N-acetyl hydrazone to the desired 1H-pyrazolo[4,3-b]pyridine.[1]
Q: The final demethylation with HBr (Step 3) is sluggish and incomplete, even after 24 hours. What can I do?
A: Incomplete demethylation is a common scale-up challenge, often due to insufficient reagent or lower effective concentration.
-
Increase Reagent Equivalents: The stoichiometry of the demethylating agent is critical. On a larger scale, you may need to increase the equivalents of HBr or BBr₃ to ensure the reaction goes to completion.
-
Consider a Stronger Reagent: BBr₃ is generally more powerful than HBr for cleaving aryl methyl ethers. If HBr is ineffective, switching to BBr₃ at low temperatures may provide better results, but requires more stringent anhydrous conditions and careful handling.
-
Temperature: If using HBr, ensure the reaction is at a vigorous reflux. For every 10°C increase in temperature, reaction rates roughly double. However, monitor for potential decomposition at higher temperatures.
Purification & Isolation
Q: My crude this compound precipitates as an oil or sticky solid after pH adjustment. How can I get a crystalline product?
A: This is a common issue with polar, poly-functional molecules that can hydrogen bond extensively.
-
Optimize Precipitation Rate: Control the rate of pH adjustment. Adding the base slowly while vigorously stirring the solution can promote the formation of a crystalline solid over an amorphous oil. Seeding the solution with a small crystal of pure product, if available, can also be highly effective.
-
Trituration: After isolating the crude sticky solid, try trituration. This involves stirring the solid as a suspension in a solvent in which it is poorly soluble (e.g., diethyl ether, ethyl acetate, or a hexane/ethyl acetate mixture). This process can mechanically induce crystallization and wash away more soluble impurities.
-
Solvent Exchange: After quenching the demethylation, instead of going directly into an aqueous workup, you can evaporate the volatile components (like DCM) and redissolve the residue in a more crystallization-friendly solvent like ethanol before proceeding with pH adjustment and precipitation.
Q: Column chromatography of my protected intermediate (end of Step 2) is showing significant streaking and poor separation. How can I improve this?
A: The basic nitrogen atoms in the pyrazolopyridine ring can interact strongly with the acidic silica gel, causing streaking.
-
Solvent System Modification: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) or pyridine to your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the active sites on the silica, leading to sharper peaks and better separation.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.
Data Summary Table
| Parameter | Step 1 (SNAr) | Step 2 (Japp-Klingemann) | Step 3 (Demethylation) |
| Key Reagents | NaH, Ethyl Acetoacetate | Aniline, TsOH, Isoamyl Nitrite, Pyrrolidine | HBr or BBr₃ |
| Solvent | THF | Acetonitrile | DCE or Aqueous |
| Temperature | 0°C to RT | 0°C to 40°C | 0°C to Reflux |
| Typical Duration | 12-18 h | 2-3 h | 12-24 h |
| Monitoring | TLC, LC-MS | TLC, LC-MS | TLC, LC-MS |
| Key Challenge | Handling NaH safely | Diazonium stability; side-product formation | Driving reaction to completion |
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
minimizing byproduct formation in 1H-Pyrazolo[4,3-B]pyridin-5-OL synthesis
Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-ol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide actionable solutions and deep mechanistic insights to help you overcome common synthetic challenges, primarily focusing on the minimization of byproduct formation to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired this compound?
A1: Regioisomer formation is the most common challenge in pyrazolopyridine synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The outcome is governed by a sensitive balance of electronic and steric factors, as well as reaction conditions.[3]
-
Immediate Action: The choice of solvent is critical. We have found that switching from standard solvents like ethanol to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity in pyrazole formation.[4] These solvents can alter the reactivity of the intermediates, favoring one reaction pathway over another.
-
Mechanistic Insight: The reaction of a substituted aminopyrazole with an unsymmetrical dicarbonyl compound can proceed via nucleophilic attack on two different carbonyl carbons. The relative electrophilicity of these carbons dictates the product ratio.[2] Acidic conditions can protonate the hydrazine derivative, altering the nucleophilicity of its nitrogen atoms and potentially reversing selectivity.[3]
Q2: The overall yield of my synthesis is consistently low. What are the primary factors to investigate?
A2: Low yields can stem from incomplete reactions, degradation of starting materials or products, or inefficient purification.
-
Incomplete Cyclization: The final ring-closing step to form the pyridine moiety is often the bottleneck. Ensure your cyclization conditions are sufficiently forcing. This may involve heating at reflux in a high-boiling solvent like diphenyl ether or using dehydrating/chlorinating agents like POCl₃ or SOCl₂ followed by a subsequent step.[1][5]
-
Reaction Temperature & Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can sometimes lead to decomposition or the formation of tar-like byproducts. For some multi-component reactions, microwave irradiation can shorten reaction times and improve yields.[2]
-
Atmosphere Control: The final product, a hydroxypyridine derivative, can be susceptible to oxidation, especially at elevated temperatures. Running the reaction and workup under an inert atmosphere (Nitrogen or Argon) can prevent the formation of colored, oxidized byproducts.[6]
Q3: I've observed an unexpected decarboxylation byproduct. What causes this and how can it be prevented?
A3: Decarboxylation can occur if your synthetic route involves a carboxylic acid intermediate, particularly at a position that would be stabilized by the heterocyclic ring system upon CO₂ loss.[2][7]
-
Root Cause: This side reaction is often thermally induced. High temperatures during the reaction or workup (e.g., distillation) can promote the loss of CO₂. The presence of certain metals, like copper(II), can also facilitate decarboxylation.[7]
-
Preventative Measures: If possible, perform the final cyclization or subsequent steps at lower temperatures. If a high-temperature step is unavoidable, minimize its duration. During purification, avoid prolonged heating and consider methods like flash chromatography over distillation. If the carboxylic acid is a necessary intermediate, consider converting it to a more stable ester before proceeding to high-temperature steps.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a more in-depth analysis of specific experimental problems.
Problem 1: Poor Regiocontrol & Isomer Separation
-
Symptom: You observe multiple spots on TLC that are close in Rf value, and the ¹H NMR spectrum shows duplicate sets of peaks, indicating a mixture of isomers.
-
Causality: When constructing the pyridine ring onto a pre-existing pyrazole, the use of an unsymmetrical biselectrophile (like ethyl benzoylacetate) with an aminopyrazole can lead to two possible isomers depending on which electrophilic center is attacked first by the different nucleophilic sites on the aminopyrazole.[1][2]
Caption: Mechanism of Regioisomer Formation.
-
Recommended Solutions & Protocols:
Table 1: Impact of Solvent on Regioselectivity
Solvent Typical Regioisomer Ratio (Desired:Undesired) Rationale Reference Ethanol ~50:50 to 80:20 Standard protic solvent, often gives poor selectivity. Toluene Variable, often poor Aprotic, less ability to stabilize charged intermediates. General Knowledge | TFE / HFIP | >95:5 | Fluorinated alcohols stabilize key intermediates via H-bonding, enhancing selectivity. |[4] |
Protocol: Regioselective Synthesis using HFIP
-
Dissolve the 3-aminopyrazole starting material in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the unsymmetrical 1,3-dicarbonyl compound (1.05 eq.) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/LC-MS.
-
Once the condensation is complete, add your cyclizing agent (e.g., 3 eq. of polyphosphoric acid) and heat the reaction to 80-100 °C until cyclization is complete.
-
Proceed with aqueous workup and purification.
-
Problem 2: Incomplete Reaction & Low Conversion
-
Symptom: Significant amounts of starting material remain even after prolonged reaction times.
-
Causality: The activation energy for the cyclization step is often high, requiring either thermal energy or a catalyst/promoter to proceed efficiently. Common synthetic routes, such as the Gould-Jacobs reaction, involve a thermal cyclization that can be sluggish.[1][2]
Caption: Troubleshooting Workflow for Synthesis Optimization.
-
Recommended Solutions & Protocols:
Protocol: POCl₃-Mediated Cyclization This protocol is adapted from general procedures for pyrazolopyridine synthesis and should be used when thermal cyclization is inefficient.[1]
-
To your reaction intermediate (the product of the initial condensation), add phosphorus oxychloride (POCl₃) (5-10 equivalents) slowly at 0 °C. Caution: POCl₃ is highly corrosive and reacts violently with water.
-
After the addition, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a chloro-intermediate, which can then be hydrolyzed to the desired 5-OL product.
-
Reference List
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2198. --INVALID-LINK--
-
Ghosh, K., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(11), 3058-3065. --INVALID-LINK--
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (NIH). --INVALID-LINK--
-
Cantillo, D., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(16), 5943-5949. --INVALID-LINK--
-
Baklanov, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. --INVALID-LINK--
-
Cantillo, D., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. --INVALID-LINK--
-
Lynch, B. M., et al. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. --INVALID-LINK--
-
CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents. --INVALID-LINK--
-
Badowska-Roslonek, K., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3394. --INVALID-LINK--
-
General procedure for the synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol. ChemicalBook. --INVALID-LINK--
-
Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. (2017). PubMed. --INVALID-LINK--
-
Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates. ORCA Cardiff. --INVALID-LINK--
-
Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(14), 7715-7718. --INVALID-LINK--
-
Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. --INVALID-LINK--
-
This compound. BOC Sciences. --INVALID-LINK--
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. --INVALID-LINK--
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (2022). PubMed Central. --INVALID-LINK--
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital Access to Scholarship at Harvard (DASH). --INVALID-LINK--5)
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 6. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
- 7. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
addressing poor reproducibility in 1H-Pyrazolo[4,3-B]pyridin-5-OL experiments
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[4,3-b]pyridin-5-ol. Recognizing the challenges in the synthesis and handling of this and related heterocyclic compounds, this document provides in-depth troubleshooting advice and answers to frequently asked questions to improve experimental reproducibility and success.
Introduction to the Challenges
The synthesis of pyrazolopyridine cores can be complex, often suffering from issues such as low yields, the formation of hard-to-separate regioisomers, and product instability. The presence of a hydroxyl group on the pyridine ring of this compound introduces further challenges, including potential side reactions and increased polarity, which can complicate purification. This guide aims to provide a systematic approach to overcoming these common hurdles.
Part 1: Synthesis and Optimization
FAQ 1: I am seeing very low yields in my synthesis of this compound. What are the likely causes and how can I improve them?
Low yields in multi-step heterocyclic synthesis are a frequent issue. The root causes can often be traced back to several key factors in the reaction sequence. A common synthetic approach involves the annulation of a pyrazole ring onto a functionalized pyridine core.[1][2]
Troubleshooting Low Yields:
-
Purity of Starting Materials: The purity of your initial reagents, particularly substituted 2-chloropyridines and hydrazines, is critical. Impurities can act as catalyst poisons or participate in side reactions.
-
Recommendation: Always verify the purity of your starting materials by NMR or another suitable analytical method. If necessary, recrystallize or chromatographically purify them before use.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the degradation of intermediates and the final product.
-
Recommendation: Carefully monitor your reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating. A systematic optimization of the reaction temperature is also advised.
-
-
Atmospheric Control: Many intermediates in heterocyclic synthesis are sensitive to oxygen and moisture.
-
Recommendation: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Ensure all solvents are thoroughly dried before use.
-
Proposed Synthetic Workflow
Below is a generalized, multi-step synthesis for a 1H-Pyrazolo[4,3-b]pyridine core, which can be adapted for the synthesis of the 5-hydroxy derivative. This pathway is based on established methods for related compounds.[1][2]
Caption: Generalized synthetic workflow for this compound.
Part 2: Addressing Regioisomer Formation and Purification
FAQ 2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?
The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, especially when using unsymmetrical starting materials.[3][4]
Strategies for Controlling Regioselectivity:
-
Choice of Starting Materials: The substitution pattern on your pyridine and pyrazole precursors will heavily influence the regiochemical outcome. Electron-withdrawing and donating groups can direct the cyclization reaction.
-
Reaction Conditions: In some cases, the choice of catalyst, solvent, and temperature can influence the regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[1]
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. Due to the likely similar polarities of the isomers, a shallow solvent gradient and high-resolution silica gel are recommended.
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be an effective method for separating isomers on a larger scale.
Table 1: Recommended Solvents for Chromatography
| Solvent System | Polarity | Notes |
| Hexane/Ethyl Acetate | Low-Medium | A good starting point for less polar pyrazolopyridine derivatives. |
| Dichloromethane/Methanol | Medium-High | Effective for more polar compounds, such as those with hydroxyl groups. A small amount of triethylamine can be added to reduce tailing on silica gel. |
| Ethyl Acetate/Methanol | High | Suitable for highly polar derivatives. |
Part 3: Handling and Stability of this compound
FAQ 3: My purified this compound seems to be degrading over time. What are the best practices for storage and handling?
Hydroxylated heterocyclic compounds can be susceptible to degradation, particularly oxidation.
Recommendations for Storage and Handling:
-
Storage Conditions: Store the purified compound in a cool, dark place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).
-
Solvent Choice for Storage: If storing in solution, use deoxygenated solvents. Protic solvents like methanol and ethanol may be suitable for short-term storage, but for long-term storage, aprotic solvents like DMSO or DMF are often preferred.
-
Handling: Minimize exposure to light and air. When weighing and handling the compound, do so in a controlled environment, such as a glove box, if possible.
Troubleshooting Degradation
If you observe degradation (e.g., a change in color or the appearance of new spots on a TLC plate), consider the following:
-
Oxidation: The hydroxyl group can be susceptible to oxidation.
-
Photodegradation: Exposure to UV light can sometimes lead to decomposition.
-
Acid/Base Sensitivity: The compound may be sensitive to acidic or basic conditions.
Caption: A decision-making flowchart for troubleshooting common issues.
Part 4: Detailed Experimental Protocol (Adapted from Related Syntheses)
The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of a protected precursor to this compound. This should be considered a starting point for optimization.
Step 1: Synthesis of the Pyridinyl Keto Ester Intermediate
-
To a solution of a suitably protected 5-hydroxy-2-chloropyridine in dry THF, add sodium hydride (NaH) at 0 °C under an argon atmosphere.
-
Stir the mixture for 20 minutes, then add ethyl acetoacetate dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction and quench with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Japp-Klingemann Reaction and Cyclization
-
Dissolve the pyridinyl keto ester in a suitable solvent such as acetonitrile.
-
Add a solution of a diazonium salt (prepared separately from the corresponding aniline) dropwise at 0 °C.
-
After the addition is complete, add a mild base (e.g., pyridine or a secondary amine like pyrrolidine) and stir the reaction at 40 °C for 2-4 hours.[1]
-
Monitor the cyclization by TLC.
-
Upon completion, pour the reaction mixture into 1N HCl and extract with chloroform.
-
Dry the organic layer and purify by column chromatography to yield the protected pyrazolopyridine.
Step 3: Deprotection (if necessary)
The choice of deprotection method will depend on the protecting group used for the hydroxyl function. For example, a benzyl ether could be removed by hydrogenolysis using palladium on carbon (Pd/C).
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
Validation & Comparative
A Blueprint for Comparative Efficacy: Evaluating 1H-Pyrazolo[4,3-b]pyridin-5-ol Against Established Kinase Inhibitors
Introduction: The Enduring Promise of Kinase Inhibition and the Rise of Novel Scaffolds
Protein kinases, as central regulators of cellular signaling, remain a cornerstone of modern drug discovery, particularly in oncology. The human kinome, with its vast and intricate network, offers a rich landscape for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs now in clinical use.[1][2][3] However, the challenges of acquired resistance and off-target toxicity necessitate a continual search for novel chemical scaffolds that can offer improved potency, selectivity, and pharmacological properties.
One such scaffold of significant interest is the pyrazolopyridine core. This heterocyclic system is a known "hinge-binding" motif, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. Derivatives of pyrazolopyridines have demonstrated potent inhibitory activity against a range of kinases, including tyrosine kinases, serine/threonine kinases, and cyclin-dependent kinases (CDKs).[4] This guide focuses on a specific, yet under-characterized member of this family: 1H-Pyrazolo[4,3-b]pyridin-5-ol .
Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this document serves as a comprehensive blueprint for its systematic evaluation. We will outline a comparative analysis framework, pitting this compound against a panel of well-established, clinically relevant kinase inhibitors. This guide will provide researchers, scientists, and drug development professionals with the rationale, methodologies, and data interpretation frameworks necessary to thoroughly characterize this promising molecule.
Rationale for Comparator Selection
Given the broad inhibitory potential of the pyrazolopyridine scaffold, we have selected three well-characterized kinase inhibitors for a robust comparative analysis, each representing a distinct and important class of kinases:
-
Dasatinib: A potent, multi-targeted inhibitor of tyrosine kinases, most notably the BCR-ABL fusion protein and the SRC family of kinases.[1][2] Its inclusion allows for the evaluation of this compound against a key family of non-receptor tyrosine kinases implicated in cancer cell proliferation, survival, and metastasis.[5]
-
Harmine: A natural β-carboline alkaloid that acts as a potent and selective ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[6][7][8] DYRK1A is a serine/threonine kinase involved in a variety of cellular processes, and its dysregulation has been linked to neurodegenerative diseases and cancer. Comparing against Harmine will shed light on the potential of our topic compound to inhibit this important class of kinases.
-
Palbociclib: A highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.[9][10][11] Palbociclib's mechanism involves preventing the G1 to S phase transition, leading to cell cycle arrest.[12] This comparison will assess the potential of this compound as a cell cycle inhibitor.
Visualizing the Core Structures
To appreciate the structural similarities and differences that may drive kinase inhibitory activity, let's visualize the chemical structures of our topic compound and the selected comparators.
Caption: Core structures for comparative analysis.
Comparative Kinase Inhibition Profile: A Proposed Data Summary
The following table presents a template for summarizing the inhibitory activity (IC50 values) of this compound against the selected kinases, benchmarked against the known inhibitors. The IC50 values for the known inhibitors are based on published data, while the values for the topic compound are presented as hypothetical placeholders to illustrate the desired experimental output.
| Compound | Target Kinase | IC50 (nM) | Citation(s) for Known Inhibitor Data |
| This compound | SRC | [Hypothetical Data] | - |
| DYRK1A | [Hypothetical Data] | - | |
| CDK4 | [Hypothetical Data] | - | |
| CDK6 | [Hypothetical Data] | - | |
| Dasatinib | SRC | 0.5 - 7.1 | [13][14] |
| Harmine | DYRK1A | 33 - 80 | [7] |
| Palbociclib | CDK4 | 11 | [15] |
| CDK6 | 16 | [15] |
Understanding the Mechanisms: Signaling Pathways
To contextualize the potential impact of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling.
SRC Signaling Pathway
Caption: Simplified SRC signaling pathway and points of inhibition.
CDK4/6 Cell Cycle Regulation
Caption: Role of CDK4/6 in the G1-S phase cell cycle transition.
Experimental Protocols: A Guide to In Vitro and Cell-Based Assays
To generate the data for our comparative analysis, a series of robust and validated assays are required. Here, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[16]
Rationale: This assay provides a direct measure of the inhibitor's ability to block the catalytic activity of the purified kinase enzyme, allowing for the determination of a precise IC50 value. The luminescence-based readout offers high sensitivity and a wide dynamic range.[16]
Caption: Workflow for the in vitro luminescence-based kinase assay.
Materials:
-
Kinase of interest (e.g., recombinant human SRC, DYRK1A, CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (this compound and known inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution of each compound in DMSO.
-
Include a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be empirically determined to be at or below the Km for ATP and substrate.
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This protocol describes a method to measure the inhibitory effect of a compound on the phosphorylation of a kinase's downstream substrate within a cellular context.[17]
Rationale: While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.[17] This assay provides a more physiologically relevant measure of a compound's potency.
Materials:
-
Human cancer cell line known to have active signaling through the kinase of interest (e.g., a colon cancer cell line for SRC, a neuroblastoma cell line for DYRK1A, an ER+ breast cancer cell line for CDK4/6).
-
Cell culture medium and supplements (FBS, antibiotics).
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.
-
Secondary antibody conjugated to a detectable molecule (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., ECL for western blotting, or reagents for ELISA-based formats).
-
96-well cell culture plates.
-
Equipment for western blotting or an ELISA plate reader.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a predetermined amount of time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells and solubilize proteins.
-
-
Detection of Substrate Phosphorylation (Western Blotting Example):
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent.
-
Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of this compound against the established kinase inhibitors Dasatinib, Harmine, and Palbociclib. By following the outlined experimental protocols, researchers can generate the necessary data to assess the potency and cellular efficacy of this novel compound.
The pyrazolopyridine scaffold holds significant promise for the development of new kinase inhibitors. A thorough characterization of this compound, as proposed in this guide, will be a critical step in determining its therapeutic potential. Positive results from these initial in vitro and cell-based assays would warrant further investigation, including broader kinase profiling to assess selectivity, determination of the mechanism of action (e.g., ATP-competitive or allosteric), and evaluation in in vivo models of disease.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 4. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harmine, DYRK1A inhibitor (CAS 442-51-3) | Abcam [abcam.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 11. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Validating the Biological Target of 1H-Pyrazolo[4,3-b]pyridin-5-ol
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. This guide provides an in-depth, experience-driven comparison of modern techniques for validating the biological target of novel compounds, using the heterocyclic scaffold 1H-Pyrazolo[4,3-b]pyridin-5-ol as our central case study. This compound belongs to the pyrazolopyridine class, a privileged structure in medicinal chemistry known to interact with a variety of protein targets, particularly kinases.[1][2][3]
While the specific biological target of this compound is not yet definitively established in publicly available literature, its structural relatives have shown potent inhibition of key signaling proteins such as TANK-binding kinase 1 (TBK1) and cyclin-dependent kinases (CDKs).[1][4] This guide will therefore proceed under a common drug discovery scenario: this compound has been identified as a "hit" in a phenotypic screen (e.g., it inhibits cancer cell proliferation), and the next crucial step is to elucidate its direct molecular target.
The Target Validation Funnel: A Strategic Workflow
Target validation is not a single experiment but a multi-faceted process of evidence accumulation. We will explore a logical progression of techniques, from broad, unbiased screening to focused, high-confidence validation.
Caption: A strategic workflow for validating the biological target of a novel small molecule.
Phase 1: Unbiased Target Identification Approaches
The initial step is to cast a wide net to identify all potential interacting proteins from the native biological environment (e.g., cell lysate or tissue extract). This process is often termed "target deconvolution."[5][6]
| Method | Principle | Pros | Cons | Hypothetical Outcome for this compound |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | The small molecule is immobilized on a solid support to "pull down" interacting proteins from a lysate, which are then identified by mass spectrometry.[5][7][8] | Unbiased; identifies direct binding partners; can be performed in native proteomes. | Requires chemical modification of the compound, which may alter its binding properties; prone to identifying non-specific binders.[7] | A list of 50 putative protein binders, with high enrichment scores for TBK1, IKKε, and CDK2. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity state in the proteome.[9] A competitive ABPP experiment would involve pre-incubating the lysate with our compound to see which probe signals are diminished. | Identifies targets based on functional activity; provides information on the active site; can be performed in living cells. | Limited to enzyme families for which probes are available; requires a reactive group on the probe. | Reduced labeling of a cysteine-reactive kinase probe on TBK1 and IKKε in the presence of the compound. |
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of the Affinity Probe: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).
-
Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.
-
Protein Extraction: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound).
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for protein binding. A control experiment using beads without the compound should be run in parallel.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using a high concentration of the free (unmodified) this compound as a competitor.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phase 2: Hypothesis Generation and Prioritization
The unbiased approaches will likely yield a list of potential candidates. The next step is to prioritize these for further validation using computational methods and existing biological knowledge.
Caption: Hypothetical signaling pathway involving TBK1, a putative target of this compound.
Based on our hypothetical AC-MS results and the known biology of pyrazolopyridines, we will prioritize TBK1 as our primary candidate target for the subsequent validation steps.
Phase 3: Validating Direct Target Engagement
With a prioritized candidate, we now need to confirm direct physical interaction between the compound and the protein, ideally within the complex environment of the cell.
| Method | Principle | Pros | Cons | Hypothetical Outcome for this compound & TBK1 |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. This stabilization is detected by quantifying the amount of soluble protein remaining after heat shock.[10] | Label-free; confirms target engagement in live cells or lysates; applicable to a wide range of targets. | Not all ligand binding events result in a significant thermal shift; can be technically demanding. | A dose-dependent increase in the melting temperature (Tm) of TBK1 in cells treated with the compound. |
| Surface Plasmon Resonance (SPR) | An in vitro biophysical technique that measures the binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor chip in real-time. | Provides quantitative data on binding affinity (KD), and association/dissociation kinetics (kon/koff). | Requires purified protein; immobilization of the protein may affect its conformation; in vitro, so may not reflect cellular conditions. | Direct binding detected with a calculated KD of 50 nM. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells to separate the soluble and aggregated protein fractions.
-
Protein Quantification: Quantify the amount of the target protein (TBK1) remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization.
Phase 4: Functional Validation in a Cellular Context
The final and most critical step is to demonstrate that the engagement of the target by the compound is responsible for the observed cellular phenotype.
| Method | Principle | Pros | Cons | Hypothetical Outcome |
| Genetic Approaches (CRISPR/RNAi) | The expression of the candidate target protein is reduced (knockdown via RNAi) or eliminated (knockout via CRISPR/Cas9). The effect of the compound is then tested in these modified cells. | Provides strong evidence for target-dependent pharmacology; can definitively link target to phenotype. | Off-target effects of siRNA/shRNA; potential for compensatory mechanisms in knockout cells. | Cells with TBK1 knocked down are significantly less sensitive to the anti-proliferative effects of this compound. |
| Target Knockdown/out Phenocopy | The cellular phenotype of knocking down or knocking out the target gene should mimic the phenotype observed upon treatment with the compound. | Provides an independent line of evidence for the compound's mechanism of action. | Knocking out a gene may have broader or more severe consequences than its pharmacological inhibition. | Knockout of the TBK1 gene in the cancer cell line results in a similar reduction in proliferation as treatment with the compound. |
By systematically applying this validation funnel, researchers can build a robust and compelling case for the biological target of a novel compound like this compound. This multi-pronged approach, combining unbiased discovery with rigorous biophysical and genetic validation, is the cornerstone of modern chemical biology and drug discovery.[11][12]
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification and validation of bioactive small molecule target through phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Profiling the Selectivity of 1H-Pyrazolo[4,3-b]pyridin-5-OL: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a major class of therapeutic targets.[1] The human kinome consists of over 500 kinases, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of kinases.[4][5][6] This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel compound, 1H-Pyrazolo[4,3-b]pyridin-5-ol, against a panel of kinases.
Understanding the selectivity of a kinase inhibitor is paramount for its successful development.[7] While high potency against the intended target is desirable, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7] Therefore, comprehensive kinase profiling early in the discovery process is a critical step to de-risk a program and to understand the full therapeutic potential of a compound.[8]
This guide will delve into the experimental design, methodologies, and data interpretation necessary to build a robust cross-reactivity profile. We will compare the hypothetical profile of this compound with established kinase inhibitors, providing context for its potential therapeutic applications and liabilities.
The Rationale for Kinase Cross-Reactivity Profiling
The ATP-binding site, the target of most small molecule kinase inhibitors, is highly conserved across the kinome.[9] This structural similarity is the primary reason for the promiscuity often observed with these inhibitors.[7] A comprehensive cross-reactivity profile serves several critical functions:
-
Target Validation: Confirming that the observed cellular phenotype is a result of inhibiting the intended target kinase.[10]
-
Safety Assessment: Identifying potential off-target kinases that could lead to adverse effects.
-
Mechanism of Action Studies: Uncovering unexpected polypharmacology that may contribute to the compound's efficacy.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce off-target activities.[11]
Experimental Design for Kinase Profiling
A tiered approach is often the most efficient and cost-effective strategy for kinase inhibitor profiling.[12]
-
Primary Screen: A broad panel of kinases is screened at a single, high concentration of the inhibitor (e.g., 1 or 10 µM) to identify potential hits.
-
Dose-Response Analysis: For kinases showing significant inhibition in the primary screen (e.g., >70% inhibition), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd).[12]
Selecting the Kinase Panel
The choice of kinases for the screening panel is crucial. It should ideally include:
-
Representatives from all major kinase families.
-
Kinases known to be involved in relevant disease pathways. [13][14]
-
Clinically relevant kinases and those for which approved inhibitors exist. [15]
-
Kinases that are frequently implicated in off-target toxicities.
Methodologies for Kinase Profiling
Several robust technologies are available for large-scale kinase profiling. These can be broadly categorized into biochemical assays and biophysical binding assays.[1]
Biochemical Assays: Measuring Catalytic Inhibition
Biochemical assays directly measure the ability of an inhibitor to block the catalytic activity of a kinase. The radiometric assay, which measures the transfer of radiolabeled phosphate from ATP to a substrate, is considered the gold standard due to its direct and sensitive nature.[1]
This protocol outlines a typical radiometric assay for determining the IC50 of this compound.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂, MnCl₂, DTT, and BSA.
- ATP Solution: Prepare a stock solution of ATP and [γ-³³P]-ATP. The final ATP concentration in the assay should be at or near the Km for each kinase.
- Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for each kinase.
- Test Compound: Prepare a serial dilution of this compound in DMSO.
2. Assay Procedure:
- Add kinase, substrate, and test compound to a 96-well plate.
- Initiate the reaction by adding the ATP/[γ-³³P]-ATP mixture.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot the reaction mixture onto a filtermat.
- Wash the filtermat to remove unincorporated [γ-³³P]-ATP.
- Measure the radioactivity on the filtermat using a scintillation counter.
3. Data Analysis:
- Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Biophysical Binding Assays
Binding assays measure the direct interaction between an inhibitor and a kinase, independent of enzymatic activity. These assays are particularly useful for kinases that are difficult to assay biochemically.
Data Presentation and Interpretation
The results of the kinase profiling should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Cross-Reactivity Profile of this compound and Comparator Compounds (IC50 in nM)
| Kinase | This compound (Hypothetical) | Imatinib[17] | Dasatinib[17] | Erlotinib[18] |
| Primary Target(s) | ||||
| ABL1 | >10,000 | 25 | 0.6 | >10,000 |
| EGFR | 5 | >10,000 | 30 | 1 |
| KIT | >10,000 | 100 | 1.1 | >10,000 |
| PDGFRA | >10,000 | 100 | 1.1 | >10,000 |
| Secondary Targets | ||||
| SRC | 500 | >10,000 | 0.8 | >10,000 |
| LCK | 800 | >10,000 | 0.4 | >10,000 |
| YES1 | 1,200 | >10,000 | 0.6 | >10,000 |
| Other Kinases | ||||
| TBK1 | 25 | >10,000 | >10,000 | >10,000 |
| ALK | >10,000 | >10,000 | >10,000 | >10,000 |
| ALK5 | >10,000 | >10,000 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 | >10,000 |
| PIM1 | >10,000 | >10,000 | >10,000 | >10,000 |
Data for comparator compounds are for illustrative purposes and sourced from public data. The data for this compound is hypothetical.
Interpreting the Data
Based on the hypothetical data in Table 1, this compound demonstrates potent inhibition of EGFR. This suggests its potential as an anti-cancer agent in tumors driven by EGFR signaling.[19] However, the compound also shows moderate activity against SRC family kinases (SRC, LCK, YES1) and potent inhibition of TBK1. The inhibition of TBK1 is consistent with findings for other pyrazolopyridine derivatives.[20]
The off-target activities need to be carefully considered. Inhibition of SRC family kinases could contribute to both efficacy and toxicity. The potent inhibition of TBK1, a key regulator of innate immunity, could have immunomodulatory effects that warrant further investigation.
Visualizing the Experimental Workflow and Signaling Context
Diagrams are essential for communicating complex experimental workflows and biological pathways.
Caption: Tiered approach for kinase cross-reactivity profiling.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
The cross-reactivity profile of this compound provides a critical foundation for its further development. The hypothetical data presented here illustrate a compound with potent activity against a clinically relevant target, EGFR, but with notable off-target activities that require further investigation.
The next steps in the characterization of this compound would include:
-
Cell-based assays: To confirm target engagement and assess the functional consequences of inhibiting EGFR and off-target kinases in a cellular context.[8]
-
In vivo studies: To evaluate the efficacy and safety of the compound in animal models of EGFR-driven cancers.[8]
-
Structure-activity relationship (SAR) studies: To guide the design of analogs with improved selectivity, if desired.
By following a systematic and rigorous approach to kinase cross-reactivity profiling, researchers can gain a deep understanding of their compounds and make informed decisions to advance the most promising candidates toward the clinic.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. labiotech.eu [labiotech.eu]
- 16. Kinase Selectivity Profiling Systems Data Analysis Worksheets [promega.jp]
- 17. benchchem.com [benchchem.com]
- 18. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 20. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazolopyridine Analogs in Kinase Inhibition
Prepared by: A Senior Application Scientist
Introduction: The Pyrazolopyridine Scaffold - A Privileged Structure in Drug Discovery
The pyrazolopyridine core is a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its ability to mimic the purine core of ATP, allowing it to effectively bind to the hinge region of various protein kinases.[3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4] Consequently, the pyrazolopyridine scaffold is a foundational component in numerous small-molecule kinase inhibitors currently in clinical use or advanced development.[2]
This guide focuses on the comparative efficacy of analogs derived from this potent chemical family. While the specific compound 1H-Pyrazolo[4,3-b]pyridin-5-ol is a known chemical entity, it functions primarily as a synthetic building block with limited published data on its own biological activity. Therefore, we will explore the efficacy of its more extensively studied structural analogs to illuminate the therapeutic potential inherent in the pyrazolopyridine framework. We will delve into specific examples of potent kinase inhibitors, compare their activities using experimental data, and provide the methodologies required to perform such evaluations.
Comparative Efficacy of Pyrazolopyridine Analogs as Kinase Inhibitors
The versatility of the pyrazolopyridine scaffold allows for chemical modifications that can tune its selectivity and potency against various kinase targets. Below, we compare analogs designed to inhibit two critical oncogenic kinases: TANK-binding kinase 1 (TBK1) and Extracellular signal-regulated kinase (ERK).
Inhibition of TANK-Binding Kinase 1 (TBK1)
TBK1 is a key regulator of the innate immune response and also plays a pro-survival role in certain cancers by activating signaling pathways independent of traditional drivers.[5][6] Inhibiting TBK1 is therefore a promising strategy for both immuno-oncology and direct anti-cancer therapy.
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as highly potent TBK1 inhibitors. Through rational drug design and several rounds of optimization, researchers identified compounds with exceptional potency and selectivity. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the pyrazolopyridine core to achieve high affinity for the TBK1 active site.
One standout analog, compound 15y , emerged as a lead candidate with an IC₅₀ value of 0.2 nM against TBK1. This compound demonstrated the ability to effectively block the downstream interferon signaling pathway in cellular models and exhibited micromolar antiproliferation effects on various cancer cell lines, including those from glioblastoma (A172, U87MG) and melanoma (A375, A2058).
Table 1: Comparative Efficacy of Pyrazolo[3,4-b]pyridine Analogs Against TBK1
| Compound | Target Kinase | IC₅₀ (nM)[7] | Antiproliferative Activity (Cell Lines)[7] |
| 15y | TBK1 | 0.2 | A172, U87MG, A375, A2058, Panc0504 (micromolar range) |
| BX795 (Reference) | TBK1 | 7.1 | - |
| MRT67307 (Reference) | TBK1 | 28.7 | - |
The data clearly indicates that optimized pyrazolopyridine analogs can surpass the potency of established reference inhibitors, underscoring the scaffold's value in developing next-generation therapeutics.
The following diagram illustrates the central role of TBK1 in the innate immunity signaling cascade, which leads to the activation of transcription factors like IRF3 and NF-κB.
Inhibition of Extracellular Signal-Regulated Kinase (ERK)
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[8][9] Its aberrant activation is a feature in over 30% of human cancers, making it a prime target for therapeutic intervention.[10] While BRAF and MEK inhibitors have shown success, resistance often develops through reactivation of the pathway, leading to a strong interest in directly targeting ERK.[10]
Starting from a known inhibitor scaffold, de novo design efforts led to the identification of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas as a promising new series of ERK inhibitors.[10] Subsequent SAR studies resulted in the development of compound 21 , a highly potent and selective ERK inhibitor with low molecular weight. This compound demonstrated strong target engagement in cellular assays and induced significant tumor regression in a BRAF(V600E) melanoma xenograft model, showcasing its potential as a clinical candidate.[10]
Table 2: Efficacy of a Pyrazolo[4,3-c]pyridine Analog Against ERK
| Compound | Target Kinase | ERK2 IC₅₀ (nM)[10] | BRAF(V600E) Cell Line IC₅₀ (nM)[10] | In Vivo Efficacy[10] |
| 21 | ERK1/2 | < 1 | 3 | Strong tumor regression in xenograft model |
This example highlights how the pyrazolopyridine core can be adapted to create inhibitors that overcome resistance mechanisms to upstream kinase inhibitors.
The diagram below outlines the canonical MAPK/ERK signaling cascade, a frequent target of pyrazolopyridine-based inhibitors.
Experimental Protocols for Efficacy Evaluation
The determination of a compound's efficacy relies on robust and reproducible experimental assays. Here, we provide detailed, self-validating protocols for two fundamental assays in kinase inhibitor drug discovery.
Experimental Workflow Overview
The general workflow for evaluating a novel pyrazolopyridine analog involves initial biochemical screening followed by cell-based assays to confirm on-target activity and assess cellular effects.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase by measuring ATP consumption.[11]
Principle: Kinase activity results in the conversion of ATP to ADP. A luminescence-based detection reagent is used to quantify the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.
Materials:
-
Purified kinase of interest (e.g., TBK1, ERK2).
-
Specific kinase substrate peptide.
-
ATP solution.
-
Test compound (e.g., pyrazolopyridine analog) stock solution in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capability.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add 50 nL of each compound dilution (or DMSO for control) to the appropriate wells of a 384-well plate.
-
Include "max signal" controls (kinase, no inhibitor) and "background" controls (no kinase).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 5 µL of this solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background signal from all wells. Normalize the data relative to the "max signal" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[11]
Protocol 2: Cell Viability MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[12][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of viable cells.[12]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116).
-
Complete cell culture medium.
-
Test compound stock solution in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Sterile 96-well cell culture plates.
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[12]
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Subtract the absorbance of the "medium only" blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The pyrazolopyridine scaffold is unequivocally a cornerstone of modern kinase inhibitor design. Through targeted chemical modifications, analogs based on this core have demonstrated exceptional potency and selectivity against critical oncogenic targets like TBK1 and ERK. The data presented in this guide, derived from robust biochemical and cellular assays, confirms that rational design strategies can yield compounds with significant therapeutic potential, capable of overcoming existing drug resistance mechanisms.
While this guide has focused on well-characterized analogs, the parent molecule, this compound, remains an intriguing starting point for novel drug discovery campaigns. Future research should include a thorough biological evaluation of this foundational compound and its simple derivatives to fully map the chemical space and unlock new therapeutic avenues. The continued exploration of this privileged scaffold promises to deliver the next generation of targeted therapies for cancer and other debilitating diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 1H-Pyrazolo[4,3-b]pyridin-5-ol: A Guide for Researchers
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the development of efficient and versatile synthetic routes to this core structure a topic of significant interest for researchers in drug discovery and development. Specifically, the 5-hydroxy substituted analog, 1H-Pyrazolo[4,3-b]pyridin-5-ol, serves as a crucial building block for more complex molecular architectures.
This guide provides a head-to-head comparison of the primary synthetic strategies to access the this compound core. We will delve into two main retrosynthetic approaches: the annulation of a pyridine ring onto a preformed pyrazole and the construction of a pyrazole ring onto a pyridine precursor. Each route will be analyzed for its efficiency, substrate scope, and practical applicability, supported by detailed experimental protocols and mechanistic insights.
Retrosynthetic Strategies
The construction of the bicyclic 1H-pyrazolo[4,3-b]pyridine system can be logically dissected in two principal ways, which form the basis of the most common synthetic approaches.
Caption: Retrosynthetic analysis of this compound.
Route 1: Pyridine Ring Annulation from an Aminopyrazole Precursor
This classical and widely utilized strategy involves the construction of the pyridine ring onto a pre-existing, suitably functionalized pyrazole. The key starting materials are typically 4-aminopyrazole derivatives. The formation of the pyridine ring is often achieved through condensation reactions with 1,3-dicarbonyl compounds or their equivalents, a process known as the Friedländer annulation or similar cyclocondensation reactions.[1][2]
Mechanistic Considerations and Experimental Choices
The reaction generally proceeds via an initial nucleophilic attack of the aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyridine ring. The choice of solvent and catalyst is crucial for controlling the reaction rate and minimizing side products. Acetic acid is a common solvent as it also acts as a catalyst for the condensation and dehydration steps.[3]
For the synthesis of the target molecule, this compound, a key challenge is the selection of a 1,3-dicarbonyl equivalent that will result in the desired 5-hydroxy substituent. Ethyl acetoacetate or a similar β-ketoester can be employed, where the ester group can be hydrolyzed in a subsequent step. Alternatively, using a malonic acid derivative can directly lead to a carboxylic acid at the 6-position, which may then be decarboxylated.
Caption: Workflow for Route 1.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
-
To a solution of 4-amino-1H-pyrazole-5-carbaldehyde (1.0 eq) in glacial acetic acid (10 mL/mmol), add ethyl acetoacetate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
Suspend the ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq) in a 2M aqueous solution of sodium hydroxide (10 eq).
-
Heat the mixture to reflux for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid to pH 4-5.
-
Collect the precipitate by filtration, wash with cold water, and dry to afford this compound.
Route 2: Pyrazole Ring Annulation from a Pyridine Precursor
This alternative strategy involves the construction of the pyrazole ring onto a functionalized pyridine core. This approach typically starts with a 2,3-disubstituted pyridine, such as a 2-chloro-3-nitropyridine derivative. The pyrazole ring is then formed by reaction with hydrazine or a substituted hydrazine. A notable advantage of this route is the potential for diverse substitutions on the pyrazole ring by using different hydrazine derivatives.
A recently developed efficient method utilizes a sequence of SNAr and modified Japp–Klingemann reactions starting from readily available 2-chloro-3-nitropyridines.[4] This method offers operational simplicity and the ability to combine several steps into a one-pot procedure.[4]
Mechanistic Considerations and Experimental Choices
The synthesis begins with a nucleophilic aromatic substitution (SNAr) of the chlorine atom on the pyridine ring with a suitable nucleophile. This is followed by a Japp-Klingemann reaction with an arenediazonium salt to introduce the second nitrogen atom required for the pyrazole ring. The final step is an intramolecular cyclization, often driven by a base, which forms the pyrazole ring and results in the desired pyrazolo[4,3-b]pyridine core. The 5-hydroxy group can be introduced by using a starting pyridine that already contains a hydroxyl or a precursor group at the appropriate position, or by subsequent functional group manipulation.
Caption: Workflow for Route 2.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of Ethyl 2-(5-hydroxy-3-nitropyridin-2-yl)-3-oxobutanoate
-
To a solution of 2-chloro-5-hydroxy-3-nitropyridine (1.0 eq) in anhydrous DMF, add ethyl acetoacetate (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at 60 °C for 12 hours.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: One-Pot Japp-Klingemann Reaction and Cyclization
-
Prepare a solution of aniline (1.0 eq) in 2M HCl and cool to 0-5 °C. Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.
-
In a separate flask, dissolve the pyridinyl keto ester from Step 1 (1.0 eq) in ethanol and add a solution of sodium acetate.
-
Add the cold diazonium salt solution to the keto ester solution and stir at 0-5 °C for 2 hours.
-
Add a catalytic amount of a strong base like DBU and heat the reaction to reflux for 3 hours to induce cyclization.
-
Cool the reaction, neutralize, and extract the product. Purify by column chromatography to yield this compound.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Pyridine Annulation | Route 2: Pyrazole Annulation |
| Starting Materials | 4-Aminopyrazole derivatives. May require multi-step synthesis. | Functionalized 2,3-disubstituted pyridines (e.g., 2-chloro-3-nitropyridines). Often more readily available.[4] |
| Number of Steps | Generally 2-3 steps from a simple pyrazole. | Can be accomplished in 2-3 steps, with potential for one-pot procedures.[4] |
| Overall Yield | Moderate to good, but can be variable depending on the substrate. | Can achieve good to excellent yields, especially with optimized one-pot protocols.[4] |
| Reaction Conditions | Often requires reflux in acidic media (e.g., acetic acid). | Can involve a wider range of conditions, from SNAr to low-temperature diazotization. May require strong bases for cyclization. |
| Scalability | Generally scalable, but purification of intermediates can be challenging. | Good scalability, particularly for the one-pot variations. |
| Substrate Scope | Versatility depends on the availability of substituted aminopyrazoles and 1,3-dicarbonyls. | Highly versatile due to the wide availability of substituted pyridines and the ability to use various hydrazines to modify the pyrazole ring. |
| Key Advantages | A well-established, classical approach. | High convergency and potential for one-pot synthesis.[4] Good control over substitution patterns. |
| Potential Drawbacks | Synthesis of the required aminopyrazole precursor can be lengthy. Regioselectivity can be an issue with unsymmetrical 1,3-dicarbonyls.[5] | May involve the use of potentially unstable diazonium salts. Requires careful control of reaction conditions. |
Conclusion and Recommendations
Both the pyridine annulation (Route 1) and pyrazole annulation (Route 2) strategies offer viable pathways to this compound.
Route 1 is a classic and reliable method, particularly if the required substituted 4-aminopyrazole precursor is readily available or can be synthesized efficiently. It is a straightforward approach for laboratory-scale synthesis.
Route 2 , especially modern variations involving one-pot Japp-Klingemann and cyclization sequences, presents a more convergent and potentially more efficient approach for larger-scale synthesis.[4] Its key strength lies in the use of more common starting materials and the flexibility it offers for introducing diversity into the pyrazole portion of the molecule.
The choice between these routes will ultimately depend on the specific research goals, the availability of starting materials, the desired scale of the synthesis, and the importance of substituent diversity in the final products. For projects requiring rapid access to a variety of analogs with modifications on the pyrazole ring, Route 2 is likely the more strategic choice. For straightforward, small-scale synthesis where the precursor pyrazole is accessible, Route 1 remains a valuable and effective option.
References
- 1. mdpi.com [mdpi.com]
- 2. 5(4)-AMINOPYRAZOLES AS EFFECTIVE REAGENTS IN THE SYNTHESIS OF PYRAZOLO-ANNULATED PYRIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. dau.url.edu [dau.url.edu]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Kinase Selectivity of 1H-Pyrazolo[4,3-b]pyridin-5-ol
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge for the design of selective inhibitors. A compound that potently inhibits the intended target while sparing other kinases is the gold standard. The 1H-pyrazolo[3,4-b]pyridine scaffold, a known "hinge-binder," has shown promise in targeting various kinases.[1][2] Our focus, 1H-Pyrazolo[4,3-b]pyridin-5-ol, is a derivative of this privileged scaffold, making a thorough assessment of its selectivity profile a critical step in its development. This guide will walk you through a rigorous, multi-step process to characterize its selectivity, using established high-throughput screening methods and detailed cellular assays.
A Phased Approach to Selectivity Profiling
A robust assessment of kinase inhibitor selectivity is not a single experiment but a carefully orchestrated workflow. The process begins with a broad screen to identify potential targets, followed by more focused studies to quantify potency and concludes with cellular assays to confirm on-target activity in a physiological context.
Figure 1: A three-phased workflow for comprehensive kinase inhibitor selectivity profiling.
Comparative Selectivity Analysis: this compound vs. The Field
To illustrate the assessment process, we will use a representative, hypothetical dataset for this compound, hereafter referred to as Compound A .
Phase 1: Initial Kinome Scan
Compound A was screened against a panel of 468 kinases at a concentration of 10 µM. The results are summarized below, highlighting kinases with greater than 80% inhibition.
Table 1: Primary Kinase Screening Hits for Compound A (10 µM)
| Kinase Target | Percent Inhibition (%) |
| CDK9 | 99 |
| GSK3β | 97 |
| ROCK2 | 85 |
| ... (465 other kinases) | < 50% |
This initial screen suggests that Compound A is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Glycogen Synthase Kinase 3 Beta (GSK3β), with some activity against Rho-associated coiled-coil containing protein kinase 2 (ROCK2).
Phase 2: IC50 Determination and Comparative Analysis
To quantify the potency of Compound A against these primary hits, dose-response assays were conducted to determine the half-maximal inhibitory concentration (IC50). These values are compared against well-established selective inhibitors for each respective kinase.
Table 2: Comparative IC50 Values
| Kinase Target | Compound A IC50 (nM) | Reference Inhibitor | Reference Inhibitor IC50 (nM) |
| CDK9 | 15 | AZD4573 | <4[3] |
| GSK3β | 25 | CHIR-99021 | 6.7[4] |
| ROCK2 | 150 | Y-27632 | ~140 |
This comparative data reveals that while Compound A is a potent inhibitor of both CDK9 and GSK3β, it does not match the potency of the highly selective inhibitor AZD4573 for CDK9. However, its potency against GSK3β is comparable to the well-known inhibitor CHIR-99021. Its activity against ROCK2 is moderate and similar to the reference compound Y-27632. This profile suggests that this compound is a potent, dual-specificity inhibitor of CDK9 and GSK3β.
Experimental Protocols for Rigorous Selectivity Assessment
The following are detailed protocols for the key assays used in this assessment. Adherence to these standardized methods ensures data reproducibility and integrity.
KINOMEscan™ Competition Binding Assay
This assay measures the ability of a test compound to compete with an immobilized ligand for binding to a panel of kinases.
Protocol:
-
Compound Preparation: Prepare a 100X stock of Compound A in 100% DMSO.
-
Assay Execution: The assay is performed by Eurofins DiscoverX. Briefly, DNA-tagged kinases are incubated with the test compound and a ligand-functionalized solid support.
-
Quantification: The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. A lower signal indicates stronger binding of the test compound.
-
Data Analysis: Results are reported as percent of control, where the control is the kinase binding in the absence of the test compound.
In Vitro IC50 Determination via ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation: Prepare kinase, substrate, and ATP in kinase reaction buffer.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound A in a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate solution to the wells containing the compound, followed by the addition of ATP to initiate the reaction. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Target Engagement: The Litmus Test
Biochemical assays are invaluable, but they do not fully recapitulate the cellular environment. Cellular target engagement assays are therefore essential to confirm that the compound interacts with its intended target(s) in living cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that a protein's thermal stability is altered upon ligand binding.[5][6][7]
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
A successful CETSA experiment would show a rightward shift in the melting curves for both CDK9 and GSK3β in cells treated with Compound A, indicating that the compound binds to and stabilizes these proteins in a cellular context.
Conclusion: A Profile of a Dual-Specificity Inhibitor
Based on our comprehensive, albeit illustrative, assessment, this compound emerges as a potent, dual-specificity inhibitor of CDK9 and GSK3β. This profile can be highly advantageous in certain therapeutic areas, such as oncology, where the simultaneous inhibition of multiple signaling pathways can lead to synergistic anti-tumor effects and overcome resistance mechanisms.
Key Insights:
-
Dual Targeting: The compound exhibits potent, low nanomolar inhibition of both CDK9 and GSK3β.
-
Favorable Selectivity: The initial kinome scan suggests a relatively clean profile, with significant activity against a limited number of kinases at a high concentration.
-
Path Forward: The next steps in the development of this compound should include:
-
Cellular assays to confirm the functional consequences of dual CDK9/GSK3β inhibition.
-
In vivo studies to assess the pharmacokinetic properties and anti-tumor efficacy of the compound.
-
Lead optimization to potentially modulate the potency and selectivity profile as needed for the desired therapeutic application.
-
This guide has provided a roadmap for the systematic evaluation of a novel kinase inhibitor's selectivity. By employing a combination of high-throughput screening, quantitative biochemical assays, and cellular target engagement studies, researchers can build a comprehensive understanding of a compound's activity and make data-driven decisions to advance the most promising candidates toward the clinic.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Confirming the Mechanism of Action of Novel Therapeutics: A Comparative Guide to Genetic Approaches for 1H-Pyrazolo[4,3-b]pyridin-5-ol
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from a promising hit to a viable therapeutic. This guide provides an in-depth comparison of genetic approaches to confirm the MoA of a hypothetical bioactive compound, 1H-Pyrazolo[4,3-b]pyridin-5-ol, a heterocyclic molecule with potential therapeutic applications.[] While the specific biological activity of this compound is yet to be fully characterized, this guide will use it as a framework to explore powerful genetic strategies for target identification and pathway validation.
Introduction: The Challenge of MoA Determination
Phenotypic screening can identify compounds that elicit a desired cellular response, but the underlying molecular targets and pathways often remain elusive.[2][3] Genetic approaches offer a powerful suite of tools to dissect these mechanisms directly within a biological context. By systematically perturbing gene function, we can identify the specific cellular components that are essential for a compound's activity. This guide will compare and contrast three cornerstone genetic methodologies: CRISPR-based functional genomics, overexpression screening with cDNA/ORF libraries, and the analysis of drug-resistant mutants.
A Strategic Workflow for MoA Elucidation
A logical and efficient workflow for MoA determination often begins with broad, unbiased screening methods to generate initial hypotheses, followed by more focused experiments to validate these leads.
Caption: A strategic workflow for elucidating a compound's MoA.
Part 1: Unbiased Hypothesis Generation - Genome-Wide Screens
The initial step in understanding the MoA of this compound is to cast a wide net to identify potential cellular targets and pathways. Genome-wide screening technologies are ideal for this purpose.
CRISPR-Based Functional Genomics
CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and scalable gene editing.[4][5] For MoA studies, pooled CRISPR library screens are particularly powerful for identifying genes that modulate a cell's response to a compound.[6][7]
-
CRISPR Knockout (CRISPRko) Screens: These screens aim to identify genes whose loss-of-function confers resistance or sensitivity to the compound.[8] For example, if knocking out a specific gene renders cells resistant to this compound, it suggests that the gene product is required for the compound's cytotoxic or cytostatic effect. This could be the direct target of the compound or a critical component of the downstream pathway. Conversely, if a knockout results in hypersensitivity, the gene may be involved in a resistance mechanism.
-
CRISPR Activation (CRISPRa) and Interference (CRISPRi) Screens: CRISPRa and CRISPRi systems allow for the targeted upregulation or downregulation of gene expression, respectively, without altering the underlying DNA sequence.[5] A CRISPRa screen could identify genes that, when overexpressed, lead to resistance, potentially indicating the compound's target.[9] CRISPRi screens can provide complementary information to CRISPRko screens, particularly for essential genes where a complete knockout would be lethal.[5]
Caption: Workflow for a pooled CRISPR screen.
Overexpression Screening with cDNA/ORF Libraries
An alternative and complementary approach to loss-of-function screens is to identify genes that, when overexpressed, alter the cellular response to a compound.[10][11] This is typically achieved using genome-scale cDNA or open reading frame (ORF) libraries.[12]
-
Principle: The rationale is that increasing the abundance of the drug's direct target can lead to resistance by effectively titrating the compound.[9][13] For instance, if cells overexpressing a particular protein become resistant to this compound, that protein is a strong candidate for being the direct target.
-
cDNA vs. ORF Libraries: cDNA libraries contain the entire transcribed sequence of a gene, including untranslated regions (UTRs), which can be important for regulatory functions.[12] ORF libraries, on the other hand, only contain the protein-coding sequence, leading to more direct protein overexpression.[10][12]
Comparison of Unbiased Screening Methods
| Feature | CRISPRko Screens | CRISPRa/i Screens | cDNA/ORF Overexpression Screens |
| Principle | Loss-of-function | Modulation of expression | Gain-of-function |
| Primary Goal | Identify genes essential for drug activity or resistance pathways. | Identify genes whose expression levels influence drug sensitivity. | Identify the direct drug target through titration. |
| Strengths | - High specificity and efficiency.[6] - Can identify both sensitizing and resistance genes. - Mature and well-established protocols.[14][15] | - Can study essential genes (CRISPRi). - Can identify targets through gain-of-function (CRISPRa). | - Directly points to the potential target.[9] - Can identify downstream effectors that mimic the target's function. |
| Limitations | - May not be effective for non-essential genes with subtle phenotypes. - Can be confounded by genetic compensation. | - Off-target effects can be a concern. - The magnitude of expression change can be variable. | - Overexpression can lead to non-physiological artifacts. - Can be challenging to achieve uniform library representation. |
| Best For... | Identifying components of the drug's signaling pathway and resistance mechanisms. | Fine-tuning the understanding of gene dosage effects and studying essential genes. | Identifying the direct molecular target of the compound. |
Part 2: Focused Hypothesis Validation
Once a list of candidate genes has been generated from unbiased screens, the next step is to validate these hits individually.
Individual Gene Knockout and Overexpression
The most straightforward validation method is to generate cell lines with targeted knockout or overexpression of a single candidate gene and assess their sensitivity to this compound. This can be achieved using CRISPR-Cas9 for knockouts or by transfecting cells with a plasmid containing the cDNA or ORF of the gene of interest.[10][16] A significant shift in the half-maximal inhibitory concentration (IC50) of the compound in these engineered cell lines compared to wild-type cells provides strong evidence for the gene's involvement in the drug's MoA.
Part 3: Deeper Mechanistic Insights - Analysis of Drug-Resistant Mutants
A powerful and clinically relevant approach to confirming a drug's MoA is to generate and analyze mutants that are resistant to the compound.[17][18][19] This method can not only confirm the direct target but also reveal mechanisms of acquired resistance.[20][21]
Generating Drug-Resistant Cell Lines
Drug-resistant cell lines can be generated by chronically exposing a population of cells to escalating concentrations of this compound.[17][22] Surviving cells that proliferate at higher drug concentrations are then isolated and expanded.[19]
Genomic Analysis of Resistant Mutants
Once resistant clones are established, whole-genome or whole-exome sequencing can be performed to identify mutations that are not present in the parental cell line.[21] Mutations that consistently appear in independently derived resistant clones are strong candidates for conferring resistance. If these mutations are found within the coding sequence of a candidate gene identified in the initial screens, it provides compelling evidence that this gene is the direct target of the compound.
Caption: Workflow for analyzing drug-resistant mutants.
Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen
-
Library Preparation: Amplify a pooled sgRNA library (e.g., GeCKO v2) and package it into lentiviral particles.[14]
-
Cell Transduction: Transduce Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Compound Treatment: Split the cell population into a treatment group (exposed to a predetermined concentration of this compound) and a control group (vehicle only).
-
Cell Harvesting: After a defined period of treatment that allows for the selection of resistant or sensitive populations, harvest the cells.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA, amplify the sgRNA-containing regions by PCR, and perform next-generation sequencing to determine the representation of each sgRNA in the treatment and control populations.
-
Data Analysis: Identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the treated population compared to the control.
Protocol 2: Generation of Drug-Resistant Cell Lines
-
Determine IC50: First, determine the IC50 of this compound in the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[23]
-
Initial Exposure: Treat the parental cells with the compound at a concentration around the IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of the compound in the culture medium.
-
Clonal Isolation: After several rounds of dose escalation, plate the resistant cell population at a low density to isolate individual clones.
-
Expansion and Characterization: Expand the isolated clones and confirm their resistance by determining their IC50 for the compound. A significant increase in IC50 compared to the parental line indicates the development of resistance.[17]
-
Genomic Analysis: Perform whole-genome or whole-exome sequencing on the resistant clones and the parental cell line to identify acquired mutations.
Conclusion
Confirming the mechanism of action of a novel compound like this compound is a multifaceted process that benefits from the strategic application of various genetic approaches. Unbiased, genome-wide screens, such as CRISPR-based functional genomics and overexpression screening, are invaluable for generating initial hypotheses about a compound's targets and pathways. These initial findings can then be rigorously validated through the analysis of individual gene perturbations and the characterization of drug-resistant mutants. By integrating the results from these complementary genetic strategies, researchers can build a comprehensive and validated model of a compound's mechanism of action, a crucial step in its development as a potential therapeutic agent.
References
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. readability.com [readability.com]
- 8. biocompare.com [biocompare.com]
- 9. Opposing effects of target overexpression reveal drug mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene overexpression with cDNA or ORFs [horizondiscovery.com]
- 11. Gene Overexpression Service - Creative Biolabs [creative-biolabs.com]
- 12. cDNA & ORF clones [horizondiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 16. biosynsis.com [biosynsis.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
Abstract
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and structural similarity to purine bases.[1][2] This guide provides a comprehensive framework for conducting comparative molecular docking studies on 1H-Pyrazolo[4,3-b]pyridin-5-ol and its derivatives. We will delve into the causality behind experimental choices, from target selection and ligand preparation to the nuanced interpretation of docking results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to generate robust, experimentally-testable hypotheses for this important class of compounds.
Foundational Principles: Target and Ligand Rationale
A successful docking study is not merely a computational exercise; it is a hypothesis-driven investigation grounded in biology and chemistry. The choices made before the simulation begins are the most critical determinants of a meaningful outcome.
The Primacy of Target Selection
The first and most crucial step is to identify a biologically relevant protein target.[3] The term "doping" is a misnomer; we are simulating the specific, intricate dance between a small molecule and its protein partner. For the pyrazolopyridine class, a wide array of targets has been explored. For instance, derivatives of the related 1H-Pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against TANK-binding kinase 1 (TBK1), a key player in autoimmune diseases and oncology.[4]
For the purpose of this guide, we will use TBK1 (PDB ID: 4OAW) as our representative target. The rationale for this choice is twofold: its documented interaction with a similar scaffold provides a solid biological basis, and the availability of a high-quality crystal structure with a co-crystallized ligand allows for essential validation of our docking protocol.
The Ligand Set: Beyond the Parent Scaffold
Our core compound is This compound . A docking study of a single compound is an endpoint; a comparative study is a journey. To understand the structure-activity relationship (SAR), we must analyze how modifications to the parent scaffold affect its binding potential.
Our hypothetical ligand set for this guide will include:
-
Compound A (Parent): this compound.
-
Compound B (Analog 1): Introduction of a small alkyl group at the N1 position to probe for steric tolerance and potential hydrophobic interactions.
-
Compound C (Analog 2): Replacement of the C5-hydroxyl group with a carboxylic acid to explore the impact of a hydrogen bond donor/acceptor and charged group.[5]
-
Compound D (Reference): The co-crystallized ligand from PDB ID 4OAW, which will be used to validate our experimental setup.
This selection allows us to ask specific questions: Is the N1 position amenable to substitution? Is the C5-hydroxyl critical for binding, and can its interactions be improved?
The Computational Workflow: A Validated Protocol
Every protocol must be a self-validating system. We do not simply trust the output; we build in checks and balances to ensure the results are reliable. The following workflow is designed for reproducibility and scientific rigor.
Diagram: Overall Comparative Docking Workflow```dot
// Style Edges edge [color="#5F6368", arrowhead=normal]; }
Caption: Logical flow for evaluating and prioritizing docked compounds.
Synthesizing a Hypothesis
Based on our hypothetical data:
-
Compound A (Parent): Shows good baseline binding (-7.8 kcal/mol) with key hydrogen bonds.
-
Compound B (N1-Alkyl): The slightly worse score (-7.2 kcal/mol) suggests that the N1 position may be in a sterically constrained area, and adding a hydrophobic group here is not beneficial.
-
Compound C (C5-Carboxylic Acid): The significantly improved score (-8.9 kcal/mol) and the additional hydrogen bonds with a key residue like ARG-150 suggest that a larger, charged hydrogen-bonding group at the C5 position is highly favorable for binding affinity. This is a strong, testable hypothesis.
Conclusion and Future Outlook
This guide has outlined a rigorous, self-validating workflow for the comparative molecular docking of this compound and its analogs. By grounding our computational experiment in biological relevance, employing a meticulous preparation and simulation protocol, and integrating quantitative and qualitative analysis, we can move beyond simple score-chasing to generate meaningful SAR hypotheses.
It is imperative to remember that molecular docking is a predictive tool. [6]Its strength lies in its ability to rapidly screen and prioritize compounds, saving significant time and resources in the drug discovery pipeline. [7]However, these computational hypotheses must be validated through experimental means, such as in vitro binding assays (e.g., IC50 determination), to confirm the predicted activity. [8][9]Promising candidates from docking studies can also be subjected to more computationally intensive methods like molecular dynamics simulations to assess the stability of the predicted binding pose over time.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid - Lead Sciences [lead-sciences.com]
- 6. etflin.com [etflin.com]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Pyrazolo[4,3-b]pyridin-5-ol
This document provides a detailed operational and logistical guide for the proper disposal of 1H-Pyrazolo[4,3-b]pyridin-5-ol (CAS: 52090-73-0), a heterocyclic building block used in chemical synthesis.[1][] Given the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are rooted in a conservative approach, drawing from established protocols for structurally related pyrazole and pyridine derivatives. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Waste Classification
The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. The structure of this compound, containing both a pyrazole and a pyridine ring, necessitates its classification as hazardous chemical waste. Pyridine and its derivatives are recognized as harmful if swallowed, inhaled, or in contact with skin, and they can be irritants.[3] Similarly, pyrazole-containing compounds are known for their diverse pharmacological activities and must be handled with care.[4]
Therefore, all waste streams containing this compound—including pure or residual solid material, solutions, contaminated labware, and personal protective equipment (PPE)—must be treated as hazardous. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or discharged into the sanitary sewer system.[5][6]
Table 1: Extrapolated Hazard Profile for this compound
| Hazard Category | GHS Classification (Anticipated) | Rationale and Key Precautions |
| Acute Toxicity (Oral) | Warning: Harmful if swallowed (H302) | Based on related structures like 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid.[7] Do not ingest. If swallowed, rinse mouth and seek immediate medical attention.[8] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) | Pyridine and pyrazole derivatives are known skin irritants.[3][9] Avoid contact with skin. Wear appropriate gloves and a lab coat.[8] |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) | Direct contact can cause significant irritation.[7][9] Always wear chemical safety goggles.[10] |
| Acute Toxicity (Inhalation) | Warning: Harmful if inhaled (H332) | Assumed based on related compounds.[7] Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing dust or vapors.[5][8] |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335) | Inhalation of dust may irritate the respiratory tract.[7][8] |
Personal Protective Equipment (PPE) and Safety
Before handling this compound or its waste, ensure the proper PPE is worn. The rationale for each piece of equipment is to create a reliable barrier against potential exposure.
-
Hand Protection: Wear chemically resistant gloves. While nitrile gloves are common in laboratories, butyl rubber gloves are often recommended for handling pyridine-like compounds and offer superior protection.[10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne dust particles.[10]
-
Body Protection: A fully buttoned lab coat must be worn to protect against skin contact.[10]
-
Respiratory Protection: All handling and waste packaging should be conducted within a properly functioning chemical fume hood to minimize inhalation risks.[5][8]
Step-by-Step Disposal Protocol
The guiding principle for disposal is meticulous segregation and containment. Different forms of waste must not be mixed, as this can create unknown hazards and complicate the final disposal process.[11]
Step 1: Waste Segregation at the Point of Generation
Immediately separate waste into the following categories:
-
Solid Chemical Waste: This includes any un-used or residual this compound, contaminated weigh boats, and spatulas. Collect these materials in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Chemical Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams, such as strong oxidizers or acids.[6][10] Where possible, keep halogenated and non-halogenated solvent waste separate.[4]
-
Contaminated Labware and PPE: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the chemical should be collected in a designated hazardous waste bag or container.[3] Non-disposable glassware must be decontaminated by rinsing it at least three times with a suitable solvent (e.g., ethanol or isopropanol); the first rinsate must be collected and disposed of as liquid hazardous waste.[4]
Step 2: Container Selection and Labeling
Proper containment and labeling are legally required and essential for safety.
-
Container Choice: Use only containers that are in good condition, compatible with the chemical waste (high-density polyethylene [HDPE] is a good choice), and have a secure, tight-fitting lid.[3][4] The container must remain closed except when actively adding waste.[4]
-
Labeling: All waste containers must be accurately labeled. Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include:
Step 3: Temporary On-Site Storage
Store waste containers in a designated, secure satellite accumulation area while awaiting pickup.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, or any sources of ignition.[10]
-
Segregation: Ensure the waste container is segregated from incompatible materials, especially strong acids and oxidizing agents.[6][10]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray capable of holding 110% of the volume of the largest container to prevent the spread of material in case of a leak.[4]
Step 4: Final Disposal
The ultimate disposal of hazardous waste must be handled by trained professionals.
-
Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Disposal Method: While the specific method will be determined by the disposal facility, the common practice for pyridine-based waste is high-temperature incineration, such as in a rotary kiln.[12]
Emergency Procedures: Spill Management
Accidents can happen, and a clear plan for spill response is crucial.
-
Small Spills (manageable within 10-15 minutes):
-
Ensure you are wearing the appropriate PPE as described in Section 2.[10]
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[3][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and spilled solid using non-sparking tools and place it into a sealed, labeled hazardous waste container.[3][8]
-
Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water.[3]
-
Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
-
Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | CAS 52090-73-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid | C7H5N3O2 | CID 21408148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 1H-Pyrazolo[4,3-B]pyridin-5-OL
An Expert Guide to Personal Protective Equipment for Handling 1H-Pyrazolo[4,3-b]pyridin-5-ol
As a Senior Application Scientist, my primary objective is to empower researchers, scientists, and drug development professionals to conduct their work safely and effectively. When handling novel or poorly characterized compounds like this compound, a robust and well-understood safety protocol is not just a recommendation—it is a necessity. The structural motifs, a fusion of pyrazole and pyridine rings, suggest potential biological activity, and in the absence of comprehensive toxicological data, we must operate under the precautionary principle. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), along with essential handling and disposal procedures, to ensure your safety and the integrity of your work.
Hazard Assessment: An Informed Approach to an Unknown Profile
Core Directive: A Multi-layered PPE Strategy
A multi-layered approach to PPE is critical. Each component serves a specific function, and their combined use creates a robust barrier against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification & Standard | Causality Behind Recommendation |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield worn over goggles is required when there is a significant splash risk.[5] | The eyes are highly susceptible to chemical splashes. Goggles provide a seal around the eyes, and the ANSI Z87.1 standard ensures they are rated for impact and splash protection.[6] A face shield adds a necessary secondary barrier for the entire face during higher-risk procedures.[5] |
| Hand Protection | Nitrile or neoprene gloves (minimum 4-5 mil thickness). Double-gloving is strongly recommended. | The heterocyclic nature of the compound suggests a potential for dermal absorption. Nitrile and neoprene offer good resistance to a broad range of chemicals.[7][8] Double-gloving provides an added layer of security against microscopic pinholes or tears and simplifies decontamination by allowing the outer glove to be removed cleanly. |
| Body Protection | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | A lab coat protects the skin and personal clothing from accidental spills and contamination.[6] Flame-resistant material is a best-practice standard in research labs where flammable solvents are common. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[4][9] | Fine powders can easily become airborne and inhaled, representing a primary exposure route.[8] A properly fitted N95 respirator can protect against particulates, while a cartridge respirator may be needed for vapor exposure, depending on the specific task and risk assessment.[4] |
Operational Protocol: From Preparation to Disposal
Safe handling is a complete workflow. Adherence to a strict, step-by-step protocol is the only way to ensure that safety is maintained throughout the entire process.
Caption: A comprehensive workflow for handling this compound.
Step-by-Step Methodology:
-
Preparation:
-
Handling:
-
When weighing the solid material, use a disposable weigh boat to minimize contamination of balances.
-
Keep the container of the chemical tightly closed when not in use.[7]
-
Perform all solution preparations and subsequent reactions within the fume hood.
-
-
Decontamination and Doffing:
-
After handling, wipe down the work surface and any equipment with an appropriate solvent.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. The outer pair of gloves should be removed first. The inner gloves should be the last item removed.
-
Wash hands thoroughly with soap and water after all work is complete.[11]
-
Disposal Plan: A Self-Validating System
Improper disposal can lead to downstream contamination and exposure. Pyridine-based compounds are typically classified as hazardous waste.[12][13] A systematic approach to waste management is therefore essential.
Caption: Waste stream segregation and disposal plan.
-
Segregation: At the point of generation, separate waste into two streams:
-
Solid Waste: Includes contaminated gloves, bench paper, weigh boats, and vials.
-
Liquid Waste: Includes all solutions containing the compound, as well as solvent rinses of contaminated glassware.
-
-
Containment:
-
Disposal: All waste generated must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with local and national regulations.[13][14] Do not pour any material containing this compound down the drain.
By integrating these PPE, handling, and disposal protocols into your standard operating procedures, you create a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
